PHA-680626
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCKWRUTJXVUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Pronged Attack of PHA-680626: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of PHA-680626, a potent small molecule inhibitor targeting key regulators of cell division and oncogenic pathways. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.
Core Mechanism: Dual Inhibition of Aurora Kinases and Disruption of the Aurora A/N-Myc Interaction
This compound exerts its anti-cancer effects through a dual mechanism of action. Primarily, it functions as an ATP-competitive inhibitor of the Aurora kinase family, with potent activity against Aurora A and Aurora B. These serine/threonine kinases are critical for proper mitotic progression, and their inhibition leads to defects in chromosome segregation and, ultimately, cell cycle arrest and apoptosis.[1][2]
Furthermore, this compound has been identified as an effective disruptor of the protein-protein interaction between Aurora kinase A (AURKA) and the N-Myc transcription factor. The binding of AURKA to N-Myc is known to protect N-Myc from degradation, thereby promoting cell proliferation in cancers with MYCN amplification, such as neuroblastoma.[3] By inducing a conformational change in the activation loop of AURKA, this compound prevents its association with N-Myc, leading to N-Myc degradation and subsequent inhibition of tumor growth.[3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified against a range of kinases, demonstrating a profile that extends beyond the Aurora family.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (µM) | Reference |
| Aurora A | 0.027 | [4] |
| Aurora B | 0.135 | [5] |
| Aurora C | 0.120 | [5] |
| Bcr-Abl | Potent Inhibition | [1] |
| Plk1 | 0.53 | [1][5] |
| Plk2 | 0.07 | [1][5] |
| Plk3 | 1.61 | [1][5] |
| RET | Low nanomolar potency | [6] |
| TRKA | Low nanomolar potency | [6] |
| FGFR1 | Low nanomolar potency | [6] |
Note: "Potent Inhibition" and "Low nanomolar potency" are stated where specific IC50 values were not provided in the cited literature.
Table 2: Kinetic Parameters for the Interaction of this compound with Aurora A (via Surface Plasmon Resonance)
| Parameter | Value | Reference |
| Kd (nM) | Comparable to IC50 | [7] |
| kon (M-1s-1) | Not Specified | |
| koff (s-1) | Not Specified |
Signaling Pathways and Molecular Interactions
The dual mechanism of this compound impacts multiple downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: Dual mechanism of this compound leading to anti-cancer effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
This protocol is a general framework for determining the IC50 of this compound against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human Aurora A/B kinase, appropriate substrate (e.g., myelin basic protein), this compound, ATP, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, followed by dilution in kinase buffer.
-
In a 96-well plate, add the kinase and substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP (at the Km concentration for the specific kinase).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Protein-Protein Interaction Disruption
SPR is employed to measure the binding affinity of this compound to Aurora A and its ability to disrupt the Aurora A/N-Myc interaction.
Methodology for Binding Kinetics:
-
Instrumentation: A Biacore or similar SPR instrument.
-
Sensor Chip: CM5 or equivalent, suitable for amine coupling.
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant human Aurora A kinase onto the chip surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a running buffer (e.g., HBS-EP+ buffer).
-
Inject the this compound solutions over the immobilized Aurora A surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of a low pH buffer).
-
Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Methodology for Aurora A/N-Myc Disruption:
-
Setup: Use the Aurora A-immobilized sensor chip as described above.
-
Procedure:
-
Pre-incubate the Aurora A surface with a saturating concentration of this compound.
-
Inject a solution containing the N-Myc protein (or a relevant binding fragment) over the this compound-bound Aurora A surface.
-
Measure the binding response of N-Myc. A significant reduction in the binding signal compared to a control without this compound indicates disruption of the interaction.
-
In Situ Proximity Ligation Assay (PLA) for Aurora A/N-Myc Interaction
PLA is used to visualize and quantify the disruption of the Aurora A/N-Myc interaction within cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells known to express Aurora A and N-Myc (e.g., neuroblastoma cell lines) on coverslips.
-
Treat the cells with this compound or vehicle control for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS.
-
-
PLA Protocol (using a commercial kit, e.g., Duolink®):
-
Block the cells with the provided blocking solution.
-
Incubate with primary antibodies against Aurora A (e.g., rabbit polyclonal) and N-Myc (e.g., mouse monoclonal).
-
Wash and incubate with PLA probes (secondary antibodies with attached oligonucleotides, one PLUS and one MINUS).
-
Ligate the oligonucleotides if the probes are in close proximity (<40 nm).
-
Amplify the ligated DNA circle via rolling circle amplification.
-
Detect the amplified product with fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of the Aurora A/N-Myc interaction. A decrease in the number of signals in this compound-treated cells indicates disruption of the interaction.
-
Western Blotting for N-Myc Degradation and Apoptosis Markers
Western blotting is used to assess the downstream cellular effects of this compound treatment.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against N-Myc, cleaved PARP-1 (an apoptosis marker), and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels. A decrease in N-Myc levels and an increase in cleaved PARP-1 are expected with this compound treatment.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Conclusion
This compound is a multi-faceted kinase inhibitor with a compelling dual mechanism of action. Its ability to inhibit Aurora kinases, leading to mitotic catastrophe, is complemented by its capacity to disrupt the oncogenic Aurora A/N-Myc interaction. This technical guide provides a comprehensive overview of its molecular interactions, inhibitory profile, and the experimental methodologies used for its characterization, offering a valuable resource for the scientific community engaged in cancer research and drug discovery.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Aurora Kinase Inhibitor PHA-680626
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent, ATP-competitive small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[1][2] Dysregulation of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy. This compound, a derivative of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, has demonstrated significant preclinical activity, primarily through its inhibition of Aurora A and its ability to disrupt the oncogenic interaction between Aurora A and the N-Myc transcription factor.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and relevant signaling pathways.
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound and its closely related analog, PHA-680632, has been characterized against Aurora kinases and in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Other Kinases (nM) |
| PHA-680632 | 27[1][2][5][6][7] | 135[1][2][5][6][7] | 120[1][2][5][6][7] | FGFR1 (390-5500), FLT3 (390-5500), LCK (390-5500), PLK1 (390-5500), STLK2 (390-5500), VEGFR2 (390-5500), VEGFR3 (390-5500)[2][5] |
| PHA-739358 (Danusertib) | 13[1][8] | 79[1][8] | 61[1][8] | Abl, TrkA, c-RET, FGFR1[1][8] |
Note: Specific IC50 values for this compound against individual Aurora kinases are not consistently reported in a consolidated table in the available literature. The data for the closely related analog, PHA-680632, is provided as a reference.
Table 2: Antiproliferative Activity of PHA-680632 (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.06[5][7] |
| A2780 | Ovarian Carcinoma | 0.11[7] |
| HL60 | Acute Promyelocytic Leukemia | 0.13[7] |
| U937 | Histiocytic Lymphoma | 0.07[7] |
| C33A | Cervical Carcinoma | 0.32[7] |
| HeLa | Cervical Carcinoma | 0.41[5][7] |
| HT29 | Colorectal Adenocarcinoma | 1.17[7] |
| LOVO | Colorectal Adenocarcinoma | 0.56[7] |
| A549 | Lung Carcinoma | 0.62[7] |
| MCF7 | Breast Adenocarcinoma | 0.29[7] |
| U2OS | Osteosarcoma | 1.56[7] |
| DU145 | Prostate Carcinoma | 0.62[7] |
| NHDF | Normal Human Dermal Fibroblasts | 0.41[7] |
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action:
-
Direct Inhibition of Aurora Kinase Activity: As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of Aurora kinases, preventing the phosphorylation of their downstream substrates that are essential for mitotic progression. This leads to defects in centrosome maturation, spindle assembly, and chromosome segregation, ultimately resulting in cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
Disruption of the AURKA-N-Myc Interaction: A key feature of this compound is its ability to act as an amphosteric inhibitor.[3] It not only occupies the ATP-binding pocket but also induces a conformational change in the activation loop of Aurora A.[3][4] This altered conformation is incompatible with the binding of N-Myc, a critical oncogenic driver in neuroblastoma and other cancers.[3] The disruption of this interaction exposes N-Myc to proteasomal degradation, leading to a reduction in its protein levels and suppression of its oncogenic functions.[3][9]
Signaling Pathways
The primary signaling pathway affected by this compound is the Aurora kinase pathway, which is central to the regulation of mitosis. Furthermore, its ability to induce the degradation of N-Myc has significant implications for N-Myc-driven oncogenic signaling. The interplay between Aurora A, N-Myc, and the tumor suppressor p53 is a critical axis in tumorigenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Aurora Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora kinases.
Materials:
-
Recombinant human Aurora A, B, and C enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., Kemptide for Aurora A)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of N-Myc Degradation
Objective: To assess the effect of this compound on the protein levels of N-Myc.
Materials:
-
Neuroblastoma cell line with MYCN amplification (e.g., IMR-32)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-N-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed IMR-32 cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 24, 48 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-N-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of N-Myc.
Proximity Ligation Assay (PLA) for AURKA-N-Myc Interaction
Objective: To visualize and quantify the in-situ interaction between Aurora A and N-Myc following treatment with this compound.[3][4]
Materials:
-
U2OS cells engineered for inducible N-Myc expression or IMR-32 cells
-
This compound
-
MG-132 (proteasome inhibitor)
-
Formaldehyde for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Duolink® In Situ PLA® Kit (Sigma-Aldrich)
-
Primary antibodies: anti-Aurora A and anti-N-Myc raised in different species
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips.
-
Induce N-Myc expression if using an inducible cell line.
-
Treat the cells with this compound or vehicle (DMSO) for the desired time.
-
Add MG-132 for the last 4 hours of treatment to prevent N-Myc degradation.[3]
-
Fix the cells with formaldehyde and then permeabilize them.
-
Perform the PLA reaction according to the Duolink® manufacturer's protocol, which includes:
-
Blocking the samples.
-
Incubating with the primary antibodies against Aurora A and N-Myc.
-
Incubating with the PLA probes (secondary antibodies with attached oligonucleotides).
-
Ligation of the oligonucleotides to form a circular DNA template if the proteins are in close proximity.
-
Amplification of the circular DNA template with a fluorescently labeled probe.
-
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantify the number of PLA signals per nucleus to determine the extent of the AURKA-N-Myc interaction.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% cold ethanol for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound or vehicle for a specified duration (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy and Pharmacokinetics
While detailed in vivo efficacy and pharmacokinetic data for this compound are not extensively available in the public domain, studies on its analog, PHA-680632, have demonstrated significant antitumor activity in various human tumor xenograft models, including those for acute myelogenous leukemia (HL60), ovarian carcinoma (A2780), and colon carcinoma (HCT116).[2][7] Treatment with PHA-680632 resulted in tumor growth inhibition, reduced cell proliferation, and increased apoptosis in these models.[2][7] Further preclinical studies are required to fully elucidate the in vivo efficacy and pharmacokinetic profile of this compound.
Conclusion
This compound is a promising Aurora kinase inhibitor with a unique dual mechanism of action that involves both the direct inhibition of kinase activity and the disruption of the oncogenic AURKA-N-Myc protein-protein interaction. Its potent antiproliferative effects in various cancer cell lines, particularly those with MYCN amplification, highlight its therapeutic potential. The experimental protocols and pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working on the preclinical characterization of this and similar targeted therapies. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential clinical translation.
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of PHA-680626 in N-Myc Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-Myc oncoprotein is a critical driver of neuroblastoma, a devastating childhood cancer. Its stability is intricately regulated, and its degradation is a key therapeutic target. Aurora A kinase plays a pivotal role in shielding N-Myc from proteasomal degradation by forming a protein-protein complex. PHA-680626 has emerged as a potent small molecule inhibitor that disrupts this interaction, leading to N-Myc destabilization and subsequent degradation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Introduction: The Aurora A-N-Myc Axis in Neuroblastoma
Neuroblastoma, a tumor of the developing sympathetic nervous system, is characterized in its aggressive forms by the amplification of the MYCN gene, which encodes the N-Myc transcription factor.[1][2][3] N-Myc is a potent driver of cell proliferation and tumor growth.[4] Its cellular levels are tightly controlled by the ubiquitin-proteasome system.[5][6][7] The F-box protein FbxW7, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, recognizes and targets N-Myc for ubiquitination and subsequent degradation.[5][7][8]
However, in MYCN-amplified neuroblastoma, N-Myc is often stabilized through its interaction with Aurora A kinase (AURKA).[1][2][8] AURKA, a serine/threonine kinase crucial for mitotic progression, binds directly to N-Myc, preventing its recognition by FbxW7 and thereby inhibiting its degradation.[1][5][8] This stabilization of N-Myc is a critical function of Aurora A in promoting neuroblastoma tumorigenesis and is often independent of its kinase activity.[9][10] Consequently, disrupting the Aurora A/N-Myc complex presents a promising therapeutic strategy.[1][5][11]
This compound: An Amphosteric Inhibitor of the Aurora A/N-Myc Interaction
This compound is a potent inhibitor of Aurora A kinase.[12][13] More specifically, it has been identified as an "amphosteric" inhibitor that not only targets the ATP-binding pocket of Aurora A but also induces a conformational change in the kinase's activation loop.[1][3][11] This induced conformation is incompatible with N-Myc binding, leading to the disruption of the Aurora A/N-Myc complex.[1][5][11] By preventing this protective interaction, this compound exposes N-Myc to the cellular degradation machinery.[11][14]
Mechanism of Action
The primary mechanism by which this compound promotes N-Myc degradation involves the following steps:
-
Binding to Aurora A: this compound binds to the ATP-binding site of Aurora A kinase.[11]
-
Conformational Change: This binding induces a significant conformational change in the activation loop of Aurora A.[1][11]
-
Disruption of the Aurora A/N-Myc Complex: The altered conformation of Aurora A prevents its interaction with N-Myc.[1][11]
-
N-Myc Ubiquitination: Freed from the protective binding of Aurora A, N-Myc becomes accessible to the SCFFbxW7 E3 ubiquitin ligase.[5][8]
-
Proteasomal Degradation: SCFFbxW7 ubiquitinates N-Myc, marking it for degradation by the 26S proteasome.[6][7]
This mode of action classifies this compound as a conformational disrupting inhibitor, a class of molecules that offers a targeted approach to destabilizing protein-protein interactions.[1][11]
Quantitative Data on the Effects of this compound
The efficacy of this compound in disrupting the Aurora A/N-Myc complex and inducing N-Myc degradation has been demonstrated in various in vitro and cellular assays.
| Cell Line | Treatment | Concentration | Duration | Effect on N-Myc Levels | Reference |
| IMR-32 (Neuroblastoma) | This compound | 1 µM | 48 hours | Significant decrease | [1][4][11] |
| U2OS (Osteosarcoma, engineered to express N-Myc) | This compound | 1 µM | Not specified | N-Myc failed to accumulate to control levels | [15] |
| Assay | Cell Line | Treatment | Concentration | Duration | Effect on Aurora A/N-Myc Interaction | Reference |
| In situ Proximity Ligation Assay (isPLA) | IMR-32 | This compound + MG-132 | 1 µM | 4 hours | Significant reduction in interaction signals | [1][4][11] |
| In situ Proximity Ligation Assay (isPLA) | U2OS (N-Myc expressing) | This compound | 1 µM | Not specified | Decreased number of interaction spots | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the role of this compound in N-Myc degradation.
Western Blot Analysis for N-Myc Levels
This protocol is used to quantify the protein levels of N-Myc in cells following treatment with this compound.
Materials:
-
IMR-32 neuroblastoma cells
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-N-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed IMR-32 cells and allow them to adhere overnight.
-
Treat cells with 1 µM this compound or DMSO for 48 hours.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize N-Myc levels to the loading control.
In Situ Proximity Ligation Assay (isPLA) for Aurora A/N-Myc Interaction
This technique allows for the visualization and quantification of protein-protein interactions within intact cells.
Materials:
-
IMR-32 cells grown on coverslips
-
This compound
-
MG-132 (proteasome inhibitor)
-
Formaldehyde for fixation
-
Triton X-100 for permeabilization
-
Duolink® PLA reagents (e.g., PLA probes, ligation solution, amplification solution)
-
Primary antibodies: anti-Aurora A, anti-N-Myc
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed IMR-32 cells on coverslips.
-
Treat cells with 1 µM this compound and MG-132 for 4 hours. The proteasome inhibitor is added to prevent the degradation of N-Myc that has dissociated from Aurora A, allowing for the specific detection of the disruption of the complex.[15]
-
Fix the cells with formaldehyde and permeabilize with Triton X-100.
-
Block the samples according to the Duolink® protocol.
-
Incubate with primary antibodies against Aurora A and N-Myc.
-
Incubate with PLA probes, which are secondary antibodies conjugated with oligonucleotides.
-
Ligate the oligonucleotides if the probes are in close proximity (<40 nm).
-
Amplify the ligated circle by rolling circle amplification.
-
Detect the amplified product with fluorescently labeled oligonucleotides.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the PLA signals (fluorescent spots) per nucleus using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo degradation of N-myc in neuroblastoma cells is mediated by the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rcsb.org [rcsb.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
The Amphosteric Inhibitor PHA-680626: A Technical Overview of Its Discovery and Preclinical Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent, small-molecule inhibitor targeting the Aurora family of serine/threonine kinases, which are crucial regulators of mitosis. Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for anticancer drug development. Developed by Nerviano Medical Sciences, this compound belongs to the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole chemical class.[1] Beyond its primary activity as an ATP-competitive inhibitor of Aurora kinases, subsequent research has unveiled a more nuanced mechanism of action, identifying it as an amphosteric inhibitor capable of disrupting the protein-protein interaction between Aurora-A and the N-Myc oncoprotein.[2][3] This dual activity has positioned this compound as a significant tool for cancer research, particularly in the context of N-Myc-driven malignancies such as neuroblastoma. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.
Discovery and Synthesis
This compound was identified through the optimization of a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. The core scaffold was synthesized through a multi-step process, and subsequent modifications led to the identification of this compound (also referred to as compound 9d in initial publications) as a lead candidate with potent Aurora kinase inhibitory activity and favorable preclinical properties.
Synthesis of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Core
The synthesis of the core bicyclic structure is a critical step in the generation of this compound and related compounds. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general approach for creating the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has been described in the literature. The process typically involves the construction of the pyrazole ring followed by the annulation of the pyrrolidine ring.
Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its potent anti-cancer effects.
ATP-Competitive Kinase Inhibition
Initially, this compound was characterized as a potent inhibitor of Aurora kinases A and B. It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates that are essential for mitotic progression. This inhibition leads to defects in chromosome segregation and, ultimately, cell cycle arrest and apoptosis.
Amphosteric Inhibition of the Aurora-A/N-Myc Interaction
More recent studies have revealed that this compound is an amphosteric inhibitor.[2][3] In neuroblastoma and other N-Myc-driven cancers, the N-Myc oncoprotein is stabilized through a direct interaction with Aurora-A kinase. This compound, by binding to the ATP pocket of Aurora-A, induces a conformational change in the kinase's activation loop. This altered conformation is incompatible with N-Myc binding, leading to the disruption of the Aurora-A/N-Myc complex. The dissociation from Aurora-A exposes N-Myc to the cellular degradation machinery, resulting in decreased N-Myc protein levels and suppression of its oncogenic activity.[2][3]
The following diagram illustrates the amphosteric mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Assay Method | Reference |
| Aurora-A | 27 | Enzymatic Assay | Fancelli et al., 2006 |
| Aurora-B | 135 | Enzymatic Assay | Fancelli et al., 2006 |
| Abl | 30 | Enzymatic Assay | Fancelli et al., 2006 |
| Ret | 82 | Enzymatic Assay | Fancelli et al., 2006 |
| TrkA | 83 | Enzymatic Assay | Fancelli et al., 2006 |
| FGFR1 | 100 | Enzymatic Assay | Fancelli et al., 2006 |
| Plk1 | 530 | Not Specified | Commercial Vendor Data |
| Plk2 | 70 | Not Specified | Commercial Vendor Data |
| Plk3 | 1610 | Not Specified | Commercial Vendor Data |
Table 2: In Vitro Cellular Activity
| Cell Line | IC50 (µM) | Assay Method | Reference |
| HCT116 (colon) | 0.19 | Cell Proliferation | Fancelli et al., 2006 |
| HL60 (leukemia) | 0.09 | Cell Proliferation | Fancelli et al., 2006 |
| A2780 (ovarian) | 0.16 | Cell Proliferation | Fancelli et al., 2006 |
| PC3 (prostate) | 0.18 | Cell Proliferation | Fancelli et al., 2006 |
| IMR-32 (neuroblastoma) | Not specified | Not specified | Boi et al., 2021 |
Table 3: Binding Affinity for Aurora-A
| Parameter | Value | Method | Reference |
| Kd | 39 nM | Surface Plasmon Resonance (SPR) | Boi et al., 2021 |
Table 4: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 100 mg/kg, i.p., qd x 15 | 70 | Fancelli et al., 2006 |
Note: Detailed pharmacokinetic and pharmacodynamic data for this compound in preclinical models are not extensively published in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
Aurora Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant Aurora-A or Aurora-B kinase
-
Kinase substrate (e.g., myelin basic protein)
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the appropriate kinase reaction buffer as recommended by the enzyme manufacturer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 5 µL of the kinase-substrate mixture to each well of the plate.
-
Add 2.5 µL of the inhibitor solution (or vehicle control) to the respective wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
The following diagram outlines the workflow for the ADP-Glo™ kinase assay.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, IMR-32)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Situ Proximity Ligation Assay (PLA)
This assay allows for the visualization and quantification of protein-protein interactions within fixed cells.
Materials:
-
Cells grown on coverslips
-
Primary antibodies against Aurora-A and N-Myc (from different species)
-
Duolink® In Situ PLA® Probes (anti-species secondary antibodies with attached oligonucleotides)
-
Duolink® In Situ Detection Reagents
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips, treat with this compound or vehicle, and then fix and permeabilize the cells.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against Aurora-A and N-Myc.
-
PLA Probe Incubation: Incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS).
-
Ligation: If the probes are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplification: A rolling-circle amplification reaction is performed using a polymerase, generating a concatemer of the circular DNA template.
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, which can then be visualized as distinct fluorescent spots.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of PLA signals per cell. A reduction in the number of signals in this compound-treated cells indicates disruption of the Aurora-A/N-Myc interaction.
The following diagram illustrates the key steps in the Proximity Ligation Assay.
Preclinical Development Status
This compound demonstrated promising anti-proliferative activity in a range of cancer cell lines and in vivo efficacy in a colon cancer xenograft model.[4] Its unique dual mechanism of action, particularly its ability to induce the degradation of the N-Myc oncoprotein, highlighted its potential for the treatment of N-Myc-driven cancers. However, despite its promising preclinical profile, this compound has not been advanced into clinical trials. The reasons for its discontinuation from further development have not been publicly disclosed by Nerviano Medical Sciences. A review of the company's current clinical pipeline does not show this compound or other compounds of the same class in active development.
Conclusion
This compound is a well-characterized preclinical compound that has been instrumental in advancing our understanding of Aurora kinase inhibition and, more specifically, the therapeutic potential of disrupting the Aurora-A/N-Myc protein-protein interaction. Its discovery as a potent 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative with dual ATP-competitive and amphosteric inhibitory activities underscores the value of this chemical scaffold for kinase inhibitor design. While this compound itself did not progress to the clinic, the wealth of preclinical data and the elucidation of its complex mechanism of action provide a valuable foundation for the development of next-generation inhibitors targeting Aurora kinases and oncoprotein stability. The detailed experimental protocols provided in this guide offer a practical resource for researchers working in this area of cancer drug discovery.
References
Unraveling the Amphosteric Inhibition of Aurora-A by PHA-680626: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism, quantitative activity, and experimental validation of PHA-680626, a potent amphosteric inhibitor of Aurora-A kinase. Designed for researchers, scientists, and drug development professionals, this document details the dual-action mechanism of this compound, which not only targets the ATP-binding pocket but also allosterically modulates the kinase's conformation to disrupt its interaction with the oncoprotein N-Myc. This guide compiles key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism: Amphosteric Inhibition of Aurora-A
This compound acts as an amphosteric inhibitor of Aurora-A kinase, a key regulator of mitosis that is frequently overexpressed in various cancers.[1][2] Its mechanism extends beyond simple ATP-competitive inhibition. This compound binds to the ATP-binding pocket of Aurora-A, but crucially, its 5-amidothiophene substituent also induces and stabilizes the activation loop (A-loop) in a "closed" or inactive conformation.[1] This is achieved through a stacking interaction between the thiophene ring of this compound and the histidine residue at position 280 (His280) within the A-loop.[1]
This induced conformational change prevents the binding of N-Myc, a critical oncogenic transcription factor, to Aurora-A.[1][2] The interaction with Aurora-A normally shields N-Myc from proteasomal degradation.[2] By disrupting the Aurora-A/N-Myc complex, this compound triggers the degradation of N-Myc, leading to anti-proliferative and pro-apoptotic effects in cancer cells addicted to N-Myc, such as neuroblastoma.[1][3] This dual mechanism of inhibiting kinase activity and disrupting a key protein-protein interaction is the hallmark of its amphosteric action.
Quantitative Data Summary
The following tables summarize the inhibitory and binding activities of this compound against its key targets.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Aurora-A | ADP-Glo Kinase Assay | 27 | [4] |
| Bcr-Abl (wild-type) | Cellular Autophosphorylation | 29 | Gontarewicz et al., 2008 |
| Bcr-Abl (T315I mutant) | Cellular Autophosphorylation | 57 | Gontarewicz et al., 2008 |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3 BCR-ABL wt | Pro-B cell leukemia | 200 | Gontarewicz et al., 2008 |
| Ba/F3 BCR-ABL T315I | Pro-B cell leukemia | 300 | Gontarewicz et al., 2008 |
| K562 | Chronic Myeloid Leukemia | 1000 | Gontarewicz et al., 2008 |
| LAMA84 | Chronic Myeloid Leukemia | 500 | Gontarewicz et al., 2008 |
Table 3: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data for this compound Binding to Aurora-A
| Parameter | Value | Unit | Reference |
| kon | 1.1 x 105 | M-1s-1 | [1] |
| koff | 5.0 x 10-4 | s-1 | [1] |
| Kd | 4.5 | nM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflows used to characterize its amphosteric inhibition.
References
- 1. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular regulation and therapeutic targeting of MYCN in neuroblastoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc [mdpi.com]
The Effect of PHA-680626 on Cell Cycle Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent small molecule inhibitor targeting the Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[1][2] Elevated expression and activity of Aurora kinases are frequently observed in a wide range of human cancers, correlating with poor prognosis and making them attractive targets for anticancer therapeutic development.[1] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, its mechanism of action, and detailed experimental protocols for its study.
Mechanism of Action: Dual Inhibition of Aurora Kinases and Disruption of the Aurora A/N-Myc Complex
This compound exerts its anti-proliferative effects primarily through the inhibition of Aurora kinase A (AURKA) and Aurora kinase B (AURKB).[1] These kinases are essential for distinct phases of mitosis. AURKA is crucial for centrosome maturation and the assembly of the mitotic spindle, while AURKB is a key component of the chromosomal passenger complex, which governs chromosome segregation and cytokinesis.[1][2]
Inhibition of Aurora A by this compound leads to defects in mitotic spindle formation, resulting in a transient mitotic arrest.[1] This arrest is often followed by mitotic slippage, where cells exit mitosis without proper chromosome segregation, leading to aneuploidy and subsequent apoptosis.[1] Inhibition of Aurora B disrupts the spindle assembly checkpoint, causing failure of cytokinesis and leading to the formation of polyploid cells that ultimately undergo cell death.[1]
A significant aspect of this compound's mechanism, particularly in neuroblastoma, is its ability to act as an amphosteric inhibitor of the Aurora-A/N-Myc interaction.[3] In neuroblastoma cells with MYCN amplification, Aurora-A binds to the N-Myc oncoprotein, protecting it from proteasomal degradation.[3] this compound not only inhibits the kinase activity of Aurora-A but also induces a conformational change in the kinase's activation loop, preventing its binding to N-Myc.[3] This disruption leads to the destabilization and subsequent degradation of N-Myc, a key driver of neuroblastoma tumorigenesis.
Effect on Cell Cycle Progression: Induction of G2/M Arrest
Treatment of cancer cells with this compound leads to a significant perturbation of the cell cycle, characterized by a robust arrest in the G2/M phase. This is a hallmark of Aurora kinase inhibition, as cells with defective mitotic spindles or chromosome segregation are prevented from proceeding into anaphase.
Quantitative Data on Cell Cycle Distribution
The following tables summarize the quantitative effects of Aurora kinase inhibition by this compound and the closely related compound PHA-680632 on the cell cycle distribution of cancer cells.
Table 1: Effect of this compound on Cell Cycle Distribution in IMR-32 Neuroblastoma Cells
| Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase | Data Source |
| Control (DMSO) | ~60% | ~20% | ~20% | Estimated from histogram in Boi et al., 2021[3] |
| 1 µM this compound | Decreased | Decreased | Increased significantly | Estimated from histogram in Boi et al., 2021[3] |
Note: The data for IMR-32 cells treated with this compound is an estimation derived from the representative histogram provided in the cited literature, as exact percentages were not explicitly stated.
Table 2: Effect of PHA-680632 on Cell Cycle Distribution in HCT116 Colon Carcinoma Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | % >4N DNA Content | Data Source |
| Control | 55.0 | 18.2 | 26.8 | 0.0 | Fancelli et al., 2006 |
| 0.05 µM PHA-680632 | 45.1 | 18.5 | 36.4 | 0.0 | Fancelli et al., 2006 |
| 0.1 µM PHA-680632 | 30.2 | 16.3 | 53.5 | 0.0 | Fancelli et al., 2006 |
| 0.5 µM PHA-680632 | 10.1 | 8.5 | 81.4 | 0.0 | Fancelli et al., 2006 |
Note: PHA-680632 is a closely related Aurora kinase inhibitor from which this compound was optimized. The data presented for HCT116 cells provides a strong indication of the expected effects of this class of inhibitors on cell cycle progression.
Experimental Protocols
Cell Culture and Treatment
-
Culture cancer cell lines (e.g., IMR-32, HCT116) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content in cells stained with propidium iodide (PI).
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells: Following treatment with this compound, detach adherent cells using trypsin-EDTA and collect all cells, including any floating cells in the medium, by centrifugation at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.
-
Rehydration and RNA Digestion: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel to accurately resolve the G1 and G2/M peaks. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cell cycle analysis.
References
The Dual Kinase Inhibitor PHA-680626: A Technical Guide for its Application in Chronic Myeloid Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active Bcr-Abl tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly through mutations like the formidable T315I, necessitates the development of novel therapeutic strategies. PHA-680626 has emerged as a promising small molecule inhibitor that circumvents this resistance by targeting not only the Bcr-Abl kinase but also the Aurora family of serine/threonine kinases, which are crucial for cell cycle progression. This dual-inhibitory mechanism leads to potent anti-proliferative and pro-apoptotic effects in imatinib-resistant CML cells, including those harboring the T315I mutation. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Mechanism of Action: Dual Inhibition of Bcr-Abl and Aurora Kinases
This compound exerts its anti-leukemic effects through the simultaneous inhibition of two key oncogenic signaling pathways in CML:
-
Bcr-Abl Tyrosine Kinase Pathway: The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through a cascade of downstream signaling events.[1][2][3] this compound directly inhibits the kinase activity of both wild-type and mutated Bcr-Abl, including the T315I mutant, which is resistant to most first and second-generation TKIs.[4][5] This inhibition is evidenced by the decreased phosphorylation of CrkL, a direct downstream substrate of Bcr-Abl.[4][6]
-
Aurora Kinase Pathway: Aurora kinases (A, B, and C) are essential regulators of mitosis, playing critical roles in centrosome maturation, spindle assembly, and cytokinesis.[7][8] Their overexpression is common in various cancers, contributing to genomic instability. This compound inhibits Aurora kinases, leading to mitotic arrest and subsequent apoptosis.[4] This is demonstrated by the reduced phosphorylation of histone H3, a key substrate of Aurora kinase B.[4][6]
This dual-targeting approach provides a synergistic effect, effectively shutting down both the primary oncogenic driver and a critical cell cycle regulatory pathway in CML.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the inhibitory and anti-proliferative activities of this compound in various CML cell line models.
Table 1: Inhibitory Concentration (IC50) of this compound against Bcr-Abl and Aurora Kinases
| Target | Cell Line/Assay | IC50 (nM) | Reference |
| Bcr-Abl (wild-type) | Ba/F3-p210 | 250 | [4] |
| Bcr-Abl (M351T) | Ba/F3-p210 | 300 | [4] |
| Bcr-Abl (E255K) | Ba/F3-p210 | 450 | [4] |
| Bcr-Abl (T315I) | Ba/F3-p210 | 500 | [4] |
| Aurora A | Enzymatic Assay | 27 | [4] |
| Aurora B | Enzymatic Assay | 130 | [4] |
Table 2: Anti-proliferative Activity (GI50) of this compound in CML Cell Lines
| Cell Line | Bcr-Abl Status | GI50 (µM) | Reference |
| K562 | p210 (wild-type) | 0.8 | [4] |
| LAMA84 | p210 (wild-type) | 1.2 | [4] |
| Ba/F3-p210 | Wild-type | 0.3 | [4] |
| Ba/F3-p210-M351T | M351T mutant | 0.4 | [4] |
| Ba/F3-p210-E255K | E255K mutant | 0.5 | [4] |
| Ba/F3-p210-T315I | T315I mutant | 0.6 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in CML studies.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
CML cell lines (e.g., K562, LAMA84, Ba/F3 expressing Bcr-Abl variants)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
CML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the Bcr-Abl and Aurora kinase signaling pathways.
Materials:
-
CML cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-phospho-Histone H3, anti-CrkL, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in CML.
Bcr-Abl and Aurora Kinase Signaling Pathways in CML
Caption: Dual inhibition of Bcr-Abl and Aurora kinase pathways by this compound.
Experimental Workflow for Evaluating this compound in CML
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Amphosteric Destabilizer: A Technical Guide to PHA-680626 and its Interruption of the Aurora-A/N-Myc Oncogenic Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is frequently characterized by the amplification of the MYCN oncogene, leading to the overexpression of the N-Myc protein. The stability and oncogenic activity of N-Myc are critically dependent on its interaction with Aurora-A kinase. This technical guide provides an in-depth overview of PHA-680626, a small molecule inhibitor that effectively disrupts this protein-protein interaction. We will explore its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for assays relevant to its study. This document is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies against N-Myc-driven cancers.
Introduction: The Aurora-A/N-Myc Interaction in Neuroblastoma
The N-Myc transcription factor is a potent driver of tumorigenesis, yet its inherent instability makes it a challenging therapeutic target. In neuroblastoma, N-Myc is stabilized through a direct binding event with the serine/threonine kinase Aurora-A.[1] This interaction shields N-Myc from proteasomal degradation, leading to its accumulation and the subsequent transactivation of genes that promote cell proliferation and survival.[1]
The disruption of the Aurora-A/N-Myc complex has emerged as a promising therapeutic strategy. While many Aurora-A inhibitors target the ATP-binding pocket to inhibit its catalytic activity, a select few, including this compound, exhibit an additional, crucial mechanism: they induce a conformational change in Aurora-A that allosterically prevents N-Myc binding.[2] These are termed "amphosteric" or "conformational-disrupting" inhibitors.
This compound is a potent inhibitor of Aurora-A kinase that has been identified as an effective disruptor of the Aurora-A/N-Myc interaction.[2] This guide will delve into the technical details of its action and provide the necessary information for its investigation in a laboratory setting.
Mechanism of Action of this compound
This compound functions as an amphosteric inhibitor of the Aurora-A/N-Myc interaction.[2] While it does compete with ATP at the kinase active site, its primary efficacy in the context of N-Myc-driven cancers stems from its ability to induce a conformational change in the activation loop of Aurora-A. This altered conformation is incompatible with N-Myc binding, leading to the dissociation of the complex. Once released from Aurora-A, N-Myc is susceptible to ubiquitination and subsequent degradation by the proteasome.[3] This dual mechanism of action makes this compound a compelling candidate for further investigation.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key findings from the literature.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference |
| Aurora-A | 13 | [4] |
| Aurora-B | 79 | [4] |
| Aurora-C | 61 | [4] |
| Bcr-Abl | - | [5] |
Note: Specific IC50 for Bcr-Abl was not provided in the search results, but inhibition was noted.
Table 2: Cellular Effects of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Assay | Concentration | Duration | Result | Reference |
| IMR-32 | Amplified | N-Myc Protein Levels | 1 µM | 48 h | Significant decrease | [6] |
| IMR-32 | Amplified | Cell Viability | 1 µM | 48 h | Impaired | [2] |
| SH-SY5Y | Non-amplified | Cell Viability | 1 µM | 48 h | No significant effect | [7] |
| IMR-32 | Amplified | Apoptosis (PARP-1 cleavage) | 1 µM | 48 h | No significant induction | [2] |
| SH-SY5Y | Non-amplified | Apoptosis (PARP-1 cleavage) | 1 µM | 48 h | No induction | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Aurora-A Kinase Inhibition Assay
This protocol is adapted from commercially available kinase assay kits.[8][9][10]
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well white-walled plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the remaining ATP or the product formed using a commercial kit according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTS) Assay
This protocol is a standard method for assessing cell viability.[11][12][13][14]
Materials:
-
Neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for N-Myc Levels
This protocol outlines the detection of N-Myc protein levels following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-N-Myc)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-N-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Situ Proximity Ligation Assay (PLA)
This advanced technique allows for the visualization and quantification of the Aurora-A/N-Myc interaction within intact cells.[1][13]
Materials:
-
Neuroblastoma cells grown on coverslips
-
Fixation and permeabilization buffers
-
Primary antibodies against Aurora-A and N-Myc (from different species)
-
PLA probes (secondary antibodies with attached oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescently labeled detection oligonucleotides
-
Mounting medium with DAPI
Procedure:
-
Culture and treat cells with this compound on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with a mixture of primary antibodies against Aurora-A and N-Myc.
-
Wash and incubate with PLA probes.
-
Perform the ligation reaction to form a circular DNA molecule if the proteins are in close proximity.
-
Amplify the circular DNA via rolling circle amplification.
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
Mount the coverslips with DAPI-containing medium.
-
Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to assess the extent of the Aurora-A/N-Myc interaction.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MYCN-amplified neuroblastoma. Its ability to disrupt the Aurora-A/N-Myc protein-protein interaction through an amphosteric mechanism offers a targeted approach to destabilize the N-Myc oncoprotein. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the potential of this compound and other conformational-disrupting inhibitors in the development of novel cancer therapies. The continued exploration of such compounds is crucial for improving outcomes for patients with N-Myc-driven malignancies.
References
- 1. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proximity Ligation Assays for In Situ Detection of Innate Immune Activation: Focus on In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol to investigate the effects of lncRNAs on in vivo protein-protein interactions using proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
PHA-680626: A Multi-Kinase Inhibitor Targeting Key Oncogenic Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PHA-680626 is a potent small molecule inhibitor with a multifaceted mechanism of action, targeting several key kinases implicated in cancer pathogenesis. Primarily recognized as an Aurora kinase inhibitor, it also demonstrates significant activity against the Bcr-Abl fusion protein. This dual activity makes it a compound of interest for various malignancies, including neuroblastoma and chronic myeloid leukemia (CML), particularly in cases of resistance to existing therapies. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-neoplastic effects by concurrently inhibiting three critical oncogenic signaling cascades: the Aurora Kinase A/N-Myc axis, the Aurora Kinase B mitotic pathway, and the Bcr-Abl signaling network.
The Aurora Kinase A (AURKA) / N-Myc Degradation Pathway
This compound functions as both an ATP-competitive and an amphosteric inhibitor of Aurora Kinase A (AURKA).[1] This dual mechanism involves not only blocking the kinase's active site but also inducing a conformational change in the activation loop of AURKA.[2] This conformational shift is crucial as it disrupts the protein-protein interaction between AURKA and the N-Myc transcription factor.[1]
In many cancers, particularly neuroblastoma, AURKA binds to and stabilizes N-Myc, preventing its proteasomal degradation.[2] By disrupting this interaction, this compound promotes the degradation of N-Myc.[3] The subsequent reduction in N-Myc levels leads to the downregulation of its target genes, which are involved in cell cycle progression, proliferation, and metastasis, ultimately inducing anti-proliferative and pro-apoptotic effects in N-Myc-driven cancers.[2]
The Aurora Kinase B (AURKB) Mitotic Progression Pathway
This compound also inhibits Aurora Kinase B (AURKB), a key regulator of mitosis. A primary substrate of AURKB is Histone H3. The phosphorylation of Histone H3 at Serine 10 and Serine 28 by AURKB is a critical event for chromosome condensation and segregation during mitosis. By inhibiting AURKB, this compound prevents the phosphorylation of Histone H3.[4] This disruption of a fundamental mitotic process leads to defects in chromosome alignment and segregation, ultimately causing a G2/M phase cell cycle arrest and inducing apoptosis.[2]
The Bcr-Abl Tyrosine Kinase Pathway
In addition to its effects on Aurora kinases, this compound is a potent inhibitor of the Bcr-Abl tyrosine kinase.[4] The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML) and is constitutively active, driving uncontrolled cell proliferation and survival. A key downstream substrate of Bcr-Abl is the Crk-like adapter protein (CrkL). Phosphorylation of CrkL is a reliable indicator of Bcr-Abl kinase activity. Treatment with this compound has been shown to decrease the phosphorylation of CrkL, confirming its inhibitory effect on the Bcr-Abl pathway.[4]
The Bcr-Abl oncoprotein activates multiple downstream signaling cascades, including the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways, which collectively contribute to the leukemic phenotype. By inhibiting the primary kinase activity of Bcr-Abl, this compound effectively shuts down these pro-survival and proliferative signals. This is particularly significant in the context of imatinib-resistant CML, as this compound has demonstrated efficacy against the T315I mutation, which confers resistance to many first and second-generation Bcr-Abl inhibitors.[4]
Quantitative Data
The inhibitory activity of this compound and its closely related analog, PHA-680632, has been quantified against their primary kinase targets and in cellular assays.
| Compound | Target Kinase | IC50 (in vitro) | Cell Line | GI50 (Cell-based) | Reference |
| This compound | Aurora A | 13 nM | - | - | [5] |
| PHA-680632 | - | - | Pediatric Leukemia | 0.1 ± 0.05 µM |
Note: Data for this compound is limited in the public domain. The GI50 value for the closely related compound PHA-680632 is provided as a reference for its potent anti-proliferative activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the downstream signaling pathways of this compound.
Western Blotting for Detection of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of target proteins such as Histone H3 and CrkL, and the total protein levels of N-Myc.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Histone H3, anti-phospho-CrkL, anti-N-Myc) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
In Situ Proximity Ligation Assay (PLA) for AURKA/N-Myc Interaction
This technique is employed to visualize and quantify the interaction between AURKA and N-Myc within intact cells.
1. Cell Preparation:
-
Seed cells on coverslips and treat with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
2. Blocking and Antibody Incubation:
-
Block non-specific binding sites using a blocking solution provided in a commercial PLA kit for 1 hour at 37°C.
-
Incubate the cells with primary antibodies against AURKA and N-Myc (raised in different species, e.g., rabbit and mouse) overnight at 4°C.
3. Proximity Ligation:
-
Wash the coverslips and incubate with species-specific secondary antibodies conjugated with oligonucleotides (PLA probes) for 1 hour at 37°C.
-
Wash and add the ligation solution containing ligase. The oligonucleotides on the PLA probes will be ligated to form a circular DNA molecule if the proteins are in close proximity (<40 nm).
4. Amplification and Detection:
-
Add the amplification solution containing a fluorescently labeled polymerase to perform rolling circle amplification of the circular DNA template.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
5. Imaging and Analysis:
-
Visualize the fluorescent PLA signals as distinct puncta using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of the AURKA/N-Myc interaction.
Surface Plasmon Resonance (SPR) for In Vitro Binding Analysis
SPR is used to measure the direct binding and kinetics of this compound to its target kinases in a label-free, real-time manner.
1. Sensor Chip Preparation:
-
Immobilize the target kinase (e.g., recombinant AURKA) onto a sensor chip surface using amine coupling chemistry.
2. Binding Assay:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram showing the association and dissociation phases.
3. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell Viability Assay
This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
3. Viability Measurement:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent to each well.
-
Incubate for 2-4 hours to allow for the conversion of the reagent by viable cells into a colored or fluorescent product.
4. Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
This compound is a multi-targeted kinase inhibitor that disrupts several critical oncogenic signaling pathways. Its ability to induce the degradation of N-Myc, arrest the cell cycle through the inhibition of Aurora B, and block the pro-survival signaling of Bcr-Abl underscores its potential as a versatile anti-cancer agent. The detailed understanding of its downstream signaling pathways, as outlined in this guide, is essential for its continued development and for identifying patient populations most likely to benefit from this therapeutic strategy. The provided experimental protocols offer a robust framework for researchers to further investigate the intricate mechanisms of action of this compound and similar multi-kinase inhibitors.
References
- 1. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Impact of PHA-680626: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent small molecule inhibitor targeting the Aurora kinase family, a group of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[1][2] Dysregulation of Aurora kinases is a common feature in a variety of human cancers, making them an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the cellular effects of this compound, focusing on its mechanism of action, impact on key cellular processes, and methodologies for its study.
Mechanism of Action: An Amphosteric Inhibition Model
This compound functions as an ATP-competitive inhibitor of Aurora kinases.[1] Notably, it is characterized as an amphosteric inhibitor, meaning it interacts with both the ATP-binding pocket and an adjacent allosteric site. This dual interaction is crucial for its specific effect on the Aurora A kinase (AURKA)/N-Myc complex.[1][3] In neuroblastoma and other cancers characterized by MYCN amplification, the N-Myc oncoprotein is stabilized through a direct interaction with AURKA.[1][4] this compound induces a conformational change in the activation loop of AURKA, which disrupts this interaction, leading to the destabilization and subsequent degradation of N-Myc.[1][3] This disruption of the AURKA/N-Myc axis is a key component of the anti-tumor activity of this compound in MYCN-amplified cancers.[1] The compound is derived from the optimization of PHA-680632, a compound based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold.[1]
Core Cellular Effects of this compound Treatment
Treatment of cancer cells with this compound elicits a range of well-defined cellular responses, primarily centered around the disruption of mitotic progression and the induction of cell death.
Inhibition of Kinase Activity
This compound demonstrates potent inhibitory activity against members of the Aurora kinase family. While specific IC50 values for this compound against Aurora A and B are not consistently reported in the public literature, data for the closely related compound, PHA-680632, provide a strong indication of its potency. Additionally, this compound has been shown to inhibit other kinases, including Bcr-Abl and Polo-like kinases (Plks).[5][6]
Table 1: Inhibitory Activity of this compound and Related Compounds
| Target Kinase | Compound | IC50 | Reference |
| Aurora A | PHA-680632 | 27 nM | [7] |
| Aurora B | PHA-680632 | 135 nM | [7] |
| Aurora C | PHA-680632 | 120 nM | [7] |
| Bcr-Abl | This compound | Activity reported, specific IC50 not provided | [5][6] |
Disruption of the Cell Cycle
A hallmark of Aurora kinase inhibition is the perturbation of the cell cycle. Treatment with this compound leads to a significant arrest of cells in the G2/M phase of the cell cycle.[3] This is a direct consequence of inhibiting Aurora kinase function, which is essential for mitotic entry, spindle formation, and chromosome segregation.[2] In IMR-32 neuroblastoma cells, treatment with 1 µM this compound for 48 hours resulted in a notable increase in the G2/M population.[3]
Table 2: Effect of this compound on Cell Cycle Distribution in IMR-32 Cells
| Treatment (48h) | % of Cells in G2/M | Reference |
| DMSO (Control) | Baseline | [3] |
| 1 µM this compound | Increased fraction | [3] |
Note: Specific percentage values from the primary literature are presented qualitatively as "Increased fraction" due to the graphical nature of the source data.
Induction of Apoptosis
Table 3: Apoptosis Induction by this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Treatment (1 µM, 48h) | PARP-1 Cleavage | Annexin V/PI Staining | Reference |
| IMR-32 | Amplified | This compound | Observed | Not explicitly quantified | [3] |
| SH-SY5Y | Non-amplified | This compound | Not Observed | No induction of cell death | [1] |
Downregulation of N-Myc and Phosphorylated Histone H3
Consistent with its mechanism of action, this compound treatment leads to a significant decrease in the cellular levels of the N-Myc oncoprotein in MYCN-amplified cells.[3] Furthermore, as an inhibitor of Aurora kinases, which are responsible for the phosphorylation of Histone H3 at Serine 10 (a hallmark of mitosis), this compound is expected to decrease the levels of phospho-Histone H3 (Ser10).[2][5][6]
Table 4: Effect of this compound on Protein Expression and Phosphorylation
| Target Protein | Cell Line | Treatment (1 µM, 48h) | Effect | Reference |
| N-Myc | IMR-32 | This compound | Decreased levels | [3] |
| Phospho-Histone H3 (Ser10) | Various | This compound | Decreased phosphorylation | [5][6] |
Signaling Pathways and Experimental Workflows
The cellular response to this compound involves a cascade of events stemming from the inhibition of Aurora kinases. The following diagrams illustrate the primary signaling pathway affected and the typical workflows for key experimental analyses.
Detailed Experimental Protocols
Western Blot Analysis for N-Myc and PARP-1 Cleavage
This protocol is adapted from standard western blotting procedures and is suitable for detecting changes in N-Myc and PARP-1 levels following this compound treatment.
-
Cell Lysis:
-
Culture cells to desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% gradient or appropriate percentage polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against N-Myc and PARP-1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice or at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
In Situ Proximity Ligation Assay (PLA) for Aurora A-N-Myc Interaction
This technique allows for the visualization and quantification of protein-protein interactions within intact cells.
-
Cell Preparation:
-
Grow cells on coverslips and treat with this compound and controls.
-
Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a suitable blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate the cells with primary antibodies raised in different species against Aurora A and N-Myc overnight at 4°C.
-
-
PLA Probe Incubation, Ligation, and Amplification:
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to oligonucleotides (PLA probes).
-
Wash and add the ligation solution to join the two PLA probes if they are in close proximity (<40 nm).
-
Add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides to generate a rolling circle amplification product.
-
-
Imaging and Analysis:
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of the Aurora A-N-Myc interaction.
-
Conclusion
This compound is a potent Aurora kinase inhibitor with a distinct mechanism of action involving the allosteric disruption of the Aurora A/N-Myc complex. This leads to N-Myc degradation, G2/M cell cycle arrest, and apoptosis, particularly in cancer cells dependent on the MYCN oncogene. The experimental protocols detailed in this guide provide a framework for the robust investigation of the cellular and molecular effects of this compound and other similar kinase inhibitors. Further research into the broader kinome profile and potential off-target effects of this compound will be valuable for its continued development as a potential therapeutic agent.
References
- 1. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Histone H3 at Serine 10 is Indispensable for Neoplastic Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Frontiers | Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma [frontiersin.org]
Methodological & Application
Application Notes and Protocols: PHA-680626 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent, ATP-competitive small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[1][2] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy. This compound has demonstrated anti-proliferative and pro-apoptotic activities in cancer cell lines, including those resistant to other treatments.[3] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against Aurora kinases, as well as a summary of its reported inhibitory profile.
Data Presentation
The inhibitory activity of this compound has been characterized against several kinases. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.
| Kinase Target | IC50 (µM) |
| Aurora A | 0.025 |
| Plk1 | 0.53 |
| Plk2 | 0.07 |
| Plk3 | 1.61 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathway
Aurora kinases are central regulators of mitotic progression. They are involved in centrosome maturation and separation, bipolar spindle assembly, chromosome alignment, and cytokinesis. The signaling cascade involves the activation of Aurora A by cofactors such as TPX2, leading to the phosphorylation of downstream substrates that are essential for mitotic events.
References
Application Notes and Protocols for PHA-680626 Cell Culture Treatment
These application notes provide detailed protocols and treatment conditions for utilizing PHA-680626, a potent Aurora kinase inhibitor, in cell culture experiments. The information is targeted towards researchers, scientists, and drug development professionals investigating cancer therapeutics, particularly those focused on neuroblastoma and other malignancies with MYCN amplification.
Mechanism of Action
This compound is a derivative of a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold that targets the ATP-binding pocket of Aurora kinases.[1][2] It functions as an amphosteric inhibitor of Aurora A kinase (AURKA), meaning it not only competes with ATP but also induces a conformational change in the kinase's activation loop.[3][4] This altered conformation is unproductive for the binding of N-Myc, a key oncogenic transcription factor.[5] In neuroblastoma, AURKA binds to and stabilizes N-Myc, preventing its degradation and promoting tumor progression.[3][6] By disrupting the AURKA/N-Myc interaction, this compound leads to the destabilization and subsequent degradation of N-Myc, ultimately impairing the viability of cancer cells addicted to N-Myc for their proliferation.[5]
Data Presentation: Summary of In Vitro Effects
The following table summarizes the reported effects of this compound treatment on various cancer cell lines.
| Cell Line | Concentration | Treatment Duration | Key Observed Effects | Reference |
| IMR-32 (Neuroblastoma, MYCN-amplified) | 1 µM | 48 hours | - Decreased N-Myc protein levels- Increased fraction of cells in G2/M phase- Induction of apoptosis (increased sub-G1 DNA content)- Cleavage of PARP-1- Changes in cell morphology (detachment, formation of aggregates) | [1][4][5] |
| IMR-32 | 1 µM (+ MG-132) | 4 hours | - Significant reduction in AURKA/N-Myc interaction signals | [1][4] |
| SH-SY5Y (Neuroblastoma) | 1 µM | 48 hours | - Changes in cell morphology | [4] |
| U2OS (Osteosarcoma, engineered for inducible N-Myc expression) | Not specified | Not specified | - Impaired AURKA/N-Myc interaction | [4] |
Experimental Protocols
Herein are detailed methodologies for key experiments involving this compound.
Protocol 1: General Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., IMR-32 neuroblastoma cells) in appropriate cell culture vessels and media. Allow cells to adhere and reach 50-60% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 1 µM).
-
Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for various analyses such as Western blotting, flow cytometry, or microscopy.
Protocol 2: Western Blot Analysis for N-Myc and PARP-1 Cleavage
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against N-Myc and PARP-1 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The cleavage of PARP-1 is indicated by the appearance of an 89 kDa fragment.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Collect both adherent and floating cells from the this compound-treated and control cultures.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the sub-G1, G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the sub-G1 population is indicative of apoptosis, while an accumulation of cells in the G2/M phase indicates cell cycle arrest.[1][5]
Protocol 4: In Situ Proximity Ligation Assay (isPLA) for AURKA/N-Myc Interaction
-
Cell Preparation: Seed cells on coverslips and treat with this compound. To prevent protein degradation, a proteasome inhibitor like MG-132 can be added for the last 4 hours of treatment.[5]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking solution provided with the isPLA kit.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against AURKA and N-Myc from different species (e.g., mouse and rabbit) overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the species-specific secondary antibodies conjugated with oligonucleotides (PLA probes).
-
Ligation and Amplification: Wash the cells and add the ligation solution to join the two PLA probes if they are in close proximity. Subsequently, add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides to generate a signal.
-
Imaging and Analysis: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining. Visualize the isPLA signals (fluorescent spots) using a fluorescence microscope. The number of spots per nucleus represents the level of AURKA/N-Myc interaction.[1]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the AURKA/N-Myc axis.
Experimental Workflow
Caption: Workflow for this compound treatment and subsequent cellular analysis.
Logical Relationships of Cellular Effects
Caption: Logical flow from this compound treatment to cellular outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
Proximity Ligation Assay with PHA-680626: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay used to detect protein-protein interactions in situ with single-molecule resolution.[1][2] This technique is particularly valuable for validating the mechanism of action of small molecule inhibitors that aim to disrupt specific protein complexes within a cellular context. This document provides detailed application notes and protocols for utilizing PLA to study the effects of PHA-680626, a potent Aurora kinase inhibitor.
This compound is a small molecule that inhibits the kinase activity of Aurora A and Aurora B, key regulators of mitotic progression.[3][4] Beyond its kinase inhibition, this compound has been identified as an effective "amphosteric" inhibitor that disrupts the protein-protein interaction between Aurora A (AURKA) and the N-Myc oncoprotein.[5][6][7][8][9] The stabilization of N-Myc by AURKA is a critical driver in neuroblastoma and other cancers, making the disruption of this complex a promising therapeutic strategy.[5][6][8][9] PLA is an ideal method to visualize and quantify the disruption of the AURKA/N-Myc interaction following treatment with this compound.
Principle of the Proximity Ligation Assay
The PLA technique relies on the use of two primary antibodies raised in different species that recognize the two proteins of interest.[10][11] Secondary antibodies, known as PLA probes, are conjugated to unique short DNA oligonucleotides (PLUS and MINUS). When these PLA probes bind to the primary antibodies that are in close proximity (typically less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template.[1][10][11] This DNA circle is then amplified via rolling circle amplification (RCA), generating a long DNA product containing hundreds of copies of the original sequence.[10] Fluorescently labeled oligonucleotides then hybridize to the amplified DNA, and the resulting bright fluorescent spot can be visualized and quantified using fluorescence microscopy. Each spot represents a single protein-protein interaction event.[10]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize key quantitative data for this compound, providing a basis for experimental design.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | 0.8 | [3] |
| Aurora B | 5 | [3] |
| Bcr-Abl | Strong inhibitory activity | [3][4] |
Table 2: Cellular Activity of this compound in Neuroblastoma Cell Lines
| Cell Line | Effect | Concentration | Duration | Reference |
| IMR-32 | N-Myc protein decrease | 1 µM | 48 h | [5] |
| IMR-32 | Disruption of AURKA/N-Myc interaction (measured by PLA) | 1 µM | 4 h | [5] |
| IMR-32 | Cytotoxicity and morphological changes | 1 µM | Not specified | [5] |
| U2OS (N-Myc inducible) | Destabilization of N-Myc | Not specified | Not specified | [12] |
Signaling Pathways
The following diagrams illustrate the signaling pathways involving Aurora kinases and the principle of the Proximity Ligation Assay.
Caption: Aurora A (AURKA) signaling pathway in mitosis and its oncogenic role in stabilizing N-Myc.
Caption: Aurora B (AURKB) signaling pathway as part of the Chromosomal Passenger Complex (CPC).
References
- 1. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 近接ライゲーションアッセイ(PLA)の原理 [sigmaaldrich.com]
- 3. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. clyte.tech [clyte.tech]
- 11. Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells [bio-protocol.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Flow Cytometry Analysis of PHA-680626 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent small molecule inhibitor of Aurora kinases, particularly Aurora A and Aurora B, which are key regulators of mitotic progression.[1][2] These serine/threonine kinases are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases by this compound disrupts the formation of the mitotic spindle, leading to failed cell division, cell cycle arrest, and subsequent apoptosis.[1][2][3] This document provides detailed protocols for the analysis of this compound treated cells using flow cytometry, a powerful technique for assessing cell cycle distribution and apoptosis at the single-cell level.
Mechanism of Action: this compound functions as an ATP-competitive inhibitor, binding to the catalytic domain of Aurora kinases.[1] This inhibition prevents the phosphorylation of key substrates necessary for centrosome maturation, spindle assembly, and chromosome segregation. A notable mechanism of this compound in specific cancer types, such as neuroblastoma, involves the disruption of the Aurora A-N-Myc protein complex.[1][4] This disruption leads to the destabilization and degradation of the N-Myc oncoprotein, a critical driver of tumorigenesis in these cancers.[4] The downstream effects of Aurora kinase inhibition by this compound manifest as a G2/M phase cell cycle arrest and the induction of the intrinsic apoptotic pathway.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 58 |
| HL-60 | Promyelocytic Leukemia | 27 |
| A2780 | Ovarian Carcinoma | 130 |
| NCI/ADR-RES | Ovarian Carcinoma (drug-resistant) | 440 |
| U937 | Histiocytic Lymphoma | 30 |
| MOLM-13 | Acute Myeloid Leukemia | 40 |
Table 2: Effect of this compound on Cell Cycle Distribution in IMR-32 Neuroblastoma Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (1 µM, 24h) | 15.7 ± 2.2 | 20.1 ± 1.9 | 64.2 ± 4.5 |
Table 3: Induction of Apoptosis by this compound in U937 Leukemia Cells
| Treatment | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control (DMSO) | 4.5 ± 0.8 |
| This compound (100 nM, 48h) | 52.3 ± 5.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing and treating cancer cells with this compound prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., IMR-32, U937)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., U937), seed at a density of 2-3 x 10^5 cells/mL in a new culture flask.
-
For adherent cells (e.g., IMR-32), seed in a culture plate at a density that will result in 60-70% confluency at the time of treatment.
-
-
Cell Culture: Incubate the cells overnight to allow for recovery and adherence (for adherent cells).
-
Compound Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium and add the medium containing this compound or the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours). The optimal incubation time will depend on the cell line and the specific assay.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash the cells with PBS, then add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Proceed immediately to the desired flow cytometry staining protocol.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide staining.
Materials:
-
Harvested and washed cells (from Protocol 1)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the washed cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in this compound-treated cells using Annexin V-FITC and PI staining.
Materials:
-
Harvested and washed cells (from Protocol 1, do not fix)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet (approximately 1-5 x 10^5 cells) in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels. Collect at least 10,000 events per sample.
-
Data Analysis: Create a quadrant plot to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive) Quantify the percentage of cells in each quadrant.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
References
Determining the Dose-Response Curve of PHA-680626: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive application note and detailed protocols for determining the dose-response curve of PHA-680626, a potent Aurora kinase inhibitor. This document provides in-depth methodologies for key experiments, including cell viability, apoptosis, and cell cycle analysis, to fully characterize the cellular effects of this compound.
This compound is a dual inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitotic progression. Its inhibition leads to defects in chromosome alignment and segregation, ultimately triggering G2/M cell cycle arrest and apoptosis in cancer cells. Notably, this compound also acts as an amphosteric inhibitor, inducing a conformational change in Aurora A that disrupts its interaction with the N-Myc oncoprotein, leading to N-Myc degradation and reduced viability in N-Myc-driven cancers.
This guide presents detailed experimental workflows, data presentation in clearly structured tables, and mandatory visualizations of signaling pathways and experimental procedures to facilitate a thorough understanding and replication of these critical assays.
Key Cellular Effects of this compound
| Biological Effect | Assay | Endpoint Measurement | Typical Outcome |
| Inhibition of Cell Growth | Cell Viability Assay (e.g., MTT) | IC50 (half maximal inhibitory concentration) | Dose-dependent decrease in cell viability |
| Induction of Apoptosis | Annexin V/Propidium Iodide (PI) Staining | Percentage of apoptotic cells (early and late) | Dose- and time-dependent increase in apoptosis |
| Cell Cycle Perturbation | Propidium Iodide (PI) Staining & Flow Cytometry | Percentage of cells in G1, S, and G2/M phases | Accumulation of cells in the G2/M phase |
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound on Aurora kinases triggers a cascade of events culminating in cell cycle arrest and apoptosis. The following diagrams illustrate the targeted signaling pathway and a general workflow for determining the dose-response curve.
Caption: this compound inhibits Aurora A and B, leading to N-Myc degradation, spindle disruption, G2/M arrest, and apoptosis.
Caption: Workflow for determining the dose-response of this compound, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 to 10 µM. Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[1]
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing it via flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
These detailed protocols and accompanying information will serve as a valuable resource for researchers investigating the dose-dependent effects of this compound and other Aurora kinase inhibitors, ultimately contributing to the advancement of cancer therapeutics.
References
Application Notes and Protocols: Utilizing PHA-680626 in U2OS and IMR-32 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of PHA-680626, a potent Aurora kinase inhibitor, in the human osteosarcoma (U2OS) and neuroblastoma (IMR-32) cell lines. This compound has demonstrated significant anti-proliferative activity, primarily through its inhibition of Aurora A and Aurora B kinases. A key mechanism of action, particularly in N-Myc amplified neuroblastoma cells like IMR-32, is the disruption of the Aurora A-N-Myc interaction, leading to N-Myc degradation and subsequent cell cycle arrest and apoptosis.[1][2][3] These protocols are intended to guide researchers in investigating the cellular and molecular effects of this compound.
Introduction
This compound is a small molecule inhibitor targeting the ATP-binding pocket of Aurora kinases, crucial regulators of mitosis.[3] Its ability to also induce conformational changes in Aurora A disrupts its interaction with the oncoprotein N-Myc, a key driver in neuroblastoma.[1][2][4] This dual activity makes this compound a valuable tool for studying cancer cell biology and a potential therapeutic agent. These notes provide protocols for assessing its effects on cell viability, cell cycle progression, and protein expression in U2OS and IMR-32 cells.
Data Presentation
Quantitative Effects of this compound on IMR-32 and U2OS Cells
| Cell Line | Treatment (1 µM this compound, 48h) | Outcome | Reference |
| IMR-32 | N-Myc Protein Level | Decreased | [1] |
| IMR-32 | Cell Cycle | G2/M Arrest | [1] |
| U2OS (N-Myc expressing) | N-Myc Protein Level | Decreased | [1] |
Table 1: Summary of the qualitative effects of this compound on IMR-32 and U2OS cells.
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| IMR-32 | DMSO (Control) | 54.8 | 26.6 | 18.6 | [1] |
| IMR-32 | This compound (1 µM, 48h) | 28.5 | 26.9 | 44.6 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in IMR-32 Cells.[1]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Aurora A, disrupting its stabilization of N-Myc.
Caption: Workflow for evaluating this compound in U2OS and IMR-32 cells.
Experimental Protocols
Cell Culture
-
U2OS Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
IMR-32 Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 of this compound.
-
Cell Seeding: Seed U2OS or IMR-32 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution.
Western Blot for N-Myc and Phospho-Histone H3
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein by boiling in Laemmli buffer and separate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against N-Myc, Phospho-Histone H3 (Ser10), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Situ Proximity Ligation Assay (isPLA) for Aurora A-N-Myc Interaction
-
Cell Preparation: Seed cells on coverslips in a 24-well plate and treat with this compound (e.g., 1 µM) and MG-132 (to prevent protein degradation) for 4 hours.[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with a blocking solution.
-
Primary Antibody Incubation: Incubate with primary antibodies against Aurora A and N-Myc (from different species) overnight at 4°C.
-
PLA Probe Incubation: Wash and incubate with PLA probes (secondary antibodies conjugated with oligonucleotides) for 1 hour at 37°C.
-
Ligation: Ligate the PLA probes using a ligase solution for 30 minutes at 37°C.
-
Amplification: Amplify the ligated DNA circle using a polymerase and fluorescently labeled oligonucleotides for 100 minutes at 37°C.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI and visualize the PLA signals as fluorescent dots using a fluorescence microscope.
-
Quantification: Quantify the number of PLA signals per nucleus.
Conclusion
This compound is a potent inhibitor of Aurora kinases with significant activity in U2OS and IMR-32 cells. In IMR-32 cells, its ability to disrupt the Aurora A-N-Myc interaction provides a targeted approach to induce N-Myc degradation, leading to cell cycle arrest and apoptosis.[1] The protocols provided herein offer a comprehensive framework for researchers to investigate the multifaceted effects of this compound and to explore its therapeutic potential.
References
Application Notes and Protocols for PHA-680626 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical evaluation of PHA-680626, a potent Aurora kinase inhibitor. The included protocols are based on established methodologies for similar compounds and are intended to guide the design of in vivo animal model studies to assess the anti-tumor efficacy of this compound.
Mechanism of Action
This compound is a small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Specifically, it targets Aurora A and Aurora B, leading to defects in mitotic spindle formation, chromosome segregation, and cytokinesis. This disruption of cell division ultimately induces cell cycle arrest and apoptosis in rapidly proliferating cancer cells. Furthermore, this compound has been identified as an effective inhibitor of the interaction between Aurora-A and the N-Myc proto-oncoprotein.[1] This is significant as N-Myc amplification is a key driver in several cancers, including neuroblastoma, and its stabilization by Aurora-A contributes to tumor progression. By disrupting this interaction, this compound promotes the degradation of N-Myc, providing an additional anti-tumor mechanism.
Signaling Pathway
Caption: Mechanism of action of this compound.
Preclinical In Vivo Efficacy Data
The following tables summarize the in vivo anti-tumor activity of PHA-680632, a closely related analogue of this compound, in various human tumor xenograft models. This data can serve as a reference for designing efficacy studies with this compound.
Table 1: Efficacy of PHA-680632 in Human Leukemia HL-60 Xenograft Model [2]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.v. | b.i.d., days 11-15 | 0 |
| PHA-680632 | 15 | i.v. | b.i.d., days 11-15 | Significant |
| PHA-680632 | 30 | i.v. | b.i.d., days 11-15 | Significant |
| PHA-680632 | 45 | i.v. | b.i.d., days 11-15 | Significant |
Table 2: Efficacy of PHA-680632 in Human Ovarian Carcinoma A2780 Xenograft Model [2]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.v. | b.i.d., days 9-13 | 0 |
| PHA-680632 | 60 | i.v. | b.i.d., days 9-13 | Significant |
Table 3: Efficacy of PHA-680632 in Human Colon Carcinoma HCT116 Xenograft Model [2]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | t.i.d., days 9-20 | 0 |
| PHA-680632 | 15 | i.p. | t.i.d., days 9-20 | Significant |
| PHA-680632 | 30 | i.p. | t.i.d., days 9-20 | Significant |
Note: "Significant" indicates a statistically significant reduction in tumor growth compared to the vehicle control group as reported in the source. Specific percentages of tumor growth inhibition were not provided in the available data.
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound in xenograft models based on the study designs for the closely related compound PHA-680632.
Protocol 1: Subcutaneous Human Leukemia HL-60 Xenograft Model
1. Animal Model:
-
Species: Athymic nude mice (nu/nu) or SCID mice.
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
2. Cell Culture and Implantation:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) or Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Preparation and Administration:
-
This compound Formulation: Prepare the required concentrations of this compound in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline). The final formulation should be sterile-filtered.
-
Dosing and Schedule: Based on the data for PHA-680632, a starting dose range of 15-45 mg/kg administered intravenously (i.v.) twice daily (b.i.d.) for 5 consecutive days (from day 11 to day 15 post-tumor implantation) is recommended.
-
Vehicle Control: Administer the vehicle solution to the control group following the same schedule and route.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
6. Pharmacodynamic (PD) Analysis (Optional):
-
Collect tumor samples at specified time points after the last dose to analyze biomarkers of Aurora kinase inhibition (e.g., phospho-Histone H3) by methods such as Western blotting or immunohistochemistry.
Protocol 2: Subcutaneous Human Colon Carcinoma HCT116 Xenograft Model
1. Animal Model:
-
As described in Protocol 1.
2. Cell Culture and Implantation:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Follow the cell harvesting and implantation procedure as described in Protocol 1, using 5 x 10^6 HCT116 cells per mouse.
3. Tumor Growth Monitoring and Grouping:
-
As described in Protocol 1.
4. Drug Preparation and Administration:
-
This compound Formulation: As described in Protocol 1.
-
Dosing and Schedule: Based on the data for PHA-680632, a starting dose range of 15-30 mg/kg administered intraperitoneally (i.p.) three times daily (t.i.d.) for 12 consecutive days (from day 9 to day 20 post-tumor implantation) is recommended.
-
Vehicle Control: As described in Protocol 1.
5. Efficacy Evaluation:
-
As described in Protocol 1.
6. PD Analysis (Optional):
-
As described in Protocol 1.
Experimental Workflow
Caption: General workflow for in vivo xenograft studies.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of PHA-680626
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent inhibitor of Aurora kinases, a family of enzymes that play a critical role in the regulation of mitosis.[1] Overexpression of Aurora kinases is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[2] Understanding the in vivo pharmacokinetic (PK) profile of drug candidates like this compound is a crucial step in the drug development process. It provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is vital for dose selection and predicting efficacy and potential toxicity.[3][4]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic studies of this compound, a representative small molecule Aurora kinase inhibitor. Due to the limited publicly available in vivo pharmacokinetic data for this compound, this document will leverage data from a structurally related and well-characterized pan-Aurora kinase inhibitor, Danusertib (PHA-739358), to illustrate data presentation and analysis. The provided protocols are based on established methodologies for in vivo pharmacokinetic screening of small molecule inhibitors in rodent models.[3][5]
Signaling Pathway of Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are key regulators of cell division.[6] Their inhibition by compounds such as this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The simplified signaling pathway below illustrates the central role of Aurora kinases in mitosis and the mechanism of action of their inhibitors.
Data Presentation: Representative Pharmacokinetic Parameters
While specific in vivo pharmacokinetic data for this compound is not publicly available, the following table summarizes the pharmacokinetic parameters of a similar Aurora kinase inhibitor, Danusertib (PHA-739358), in patients with advanced solid tumors.[7][8] This data is presented to illustrate the type of quantitative information that should be generated and organized from in vivo pharmacokinetic studies.
| Parameter | Unit | Value (Danusertib, 330 mg/m² 6-hour IV infusion)[8] | Description |
| Cmax | ng/mL | ~2000 | Maximum observed plasma concentration. |
| Tmax | hours | ~6 | Time to reach maximum plasma concentration. |
| AUC(0-t) | ng*h/mL | ~25000 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| t1/2 | hours | 18 - 26 | Terminal elimination half-life.[7] |
| CL | L/h/m² | ~13 | Clearance. |
| Vss | L/m² | ~250 | Volume of distribution at steady state. |
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo pharmacokinetic study of a small molecule inhibitor like this compound in a murine model.
Animal Model and Husbandry
-
Species: Male or female BALB/c or NOD/SCID mice, 6-8 weeks old.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Ethics: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Formulation and Dosing
-
Formulation: Prepare a clear, sterile solution of this compound for intravenous (IV) administration and a uniform suspension for oral (PO) gavage. A common vehicle for IV administration is a mixture of Solutol HS 15, ethanol, and water. For oral administration, a suspension in 0.5% methylcellulose is often used.
-
Dose Levels: At least two dose levels should be evaluated to assess dose proportionality.[4] For a preliminary study, a low dose (e.g., 5 mg/kg) and a high dose (e.g., 25 mg/kg) could be selected based on in vitro potency and any available toxicology data.
-
Administration:
-
Intravenous (IV): Administer the formulated drug as a bolus injection via the tail vein.
-
Oral (PO): Administer the drug suspension using a gavage needle.
-
Experimental Workflow for a Murine Pharmacokinetic Study
The following diagram outlines the key steps in a typical in vivo pharmacokinetic study.
Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. For IV administration, typical time points include: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, time points may include: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Method: Collect approximately 50-100 µL of blood per time point via retro-orbital bleeding or submandibular vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).[3]
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Bioanalytical Method
-
Technique: Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for this purpose.[5]
-
Sample Preparation: Perform protein precipitation of the plasma samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the precipitated proteins and analyze the supernatant.
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
Pharmacokinetic Data Analysis
-
Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data.
-
Parameters: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vss).
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in vivo pharmacokinetic evaluation of this compound and other small molecule Aurora kinase inhibitors. Although specific data for this compound is limited, the use of representative data from a similar compound, Danusertib, allows for a clear understanding of the expected outcomes and data presentation. Rigorous pharmacokinetic analysis is indispensable for the successful preclinical and clinical development of novel anticancer agents.
References
- 1. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I pharmacokinetic and pharmacodynamic study of the aurora kinase inhibitor danusertib in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining for Apoptosis after PHA-680626 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play critical roles in the regulation of mitosis.[1][2] Overexpression of Aurora kinases, particularly Aurora A (AURKA), is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis. This compound, by inhibiting Aurora kinase activity, disrupts mitotic progression, leading to cell cycle arrest and subsequent induction of apoptosis.[3] One of the key mechanisms of this compound is its ability to act as an amphosteric inhibitor, not only targeting the ATP-binding pocket but also inducing conformational changes in the activation loop of AURKA. This can effectively disrupt protein-protein interactions, such as the binding of AURKA to N-Myc, leading to the destabilization and degradation of the N-Myc oncoprotein, a critical driver in neuroblastoma and other cancers.[1][2]
These application notes provide detailed protocols for the detection and quantification of apoptosis in cancer cell lines following treatment with this compound. The methodologies described include Annexin V/Propidium Iodide (PI) staining for the detection of early and late-stage apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay for the detection of DNA fragmentation, and a caspase-3 activity assay to measure the activation of a key executioner caspase.
Mechanism of Action: this compound Induced Apoptosis
This compound primarily targets Aurora kinase A, a key regulator of mitotic events, including centrosome maturation and spindle assembly.[3] Inhibition of AURKA by this compound leads to defects in the mitotic spindle, causing a mitotic arrest.[3] Prolonged mitotic arrest can trigger the intrinsic pathway of apoptosis. This pathway involves the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4][5] The cleavage of PARP is a well-established hallmark of apoptosis.[4][5]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables present representative quantitative data from various apoptosis assays performed on different cancer cell lines treated with this compound. This data is intended to be illustrative and may vary depending on the specific cell line and experimental conditions.
Table 1: Percentage of Apoptotic Cells by Annexin V/PI Staining
| Cell Line | Treatment (this compound) | Incubation Time | Early Apoptotic (Annexin V+/PI-) (%) | Late Apoptotic (Annexin V+/PI+) (%) | Total Apoptotic (%) |
| Neuroblastoma (SK-N-BE(2)) | Vehicle (DMSO) | 48h | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 0.1 µM | 48h | 8.5 ± 1.2 | 5.2 ± 0.9 | 13.7 ± 2.1 | |
| 0.5 µM | 48h | 25.3 ± 3.1 | 15.8 ± 2.5 | 41.1 ± 5.6 | |
| 1.0 µM | 48h | 42.1 ± 4.5 | 28.9 ± 3.8 | 71.0 ± 8.3 | |
| Colon Cancer (HCT116) | Vehicle (DMSO) | 24h | 1.8 ± 0.4 | 1.1 ± 0.2 | 2.9 ± 0.6 |
| 0.5 µM | 24h | 10.2 ± 1.5 | 6.7 ± 1.1 | 16.9 ± 2.6 | |
| 1.0 µM | 24h | 28.9 ± 3.5 | 18.4 ± 2.9 | 47.3 ± 6.4 | |
| 2.0 µM | 24h | 55.6 ± 5.8 | 35.1 ± 4.2 | 90.7 ± 10.0 |
Table 2: Percentage of TUNEL-Positive Cells
| Cell Line | Treatment (this compound) | Incubation Time | TUNEL-Positive Cells (%) |
| Leukemia (HL-60) | Vehicle (DMSO) | 36h | 3.5 ± 0.7 |
| 0.2 µM | 36h | 15.8 ± 2.1 | |
| 1.0 µM | 36h | 48.2 ± 5.3 | |
| 5.0 µM | 36h | 85.1 ± 9.2 | |
| Breast Cancer (MCF-7) | Vehicle (DMSO) | 48h | 2.9 ± 0.6 |
| 1.0 µM | 48h | 12.4 ± 1.8 | |
| 5.0 µM | 48h | 35.7 ± 4.1 | |
| 10.0 µM | 48h | 68.9 ± 7.5 |
Table 3: Caspase-3 Activity Assay
| Cell Line | Treatment (this compound) | Incubation Time | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
| Pancreatic Cancer (PANC-1) | 0.5 µM | 24h | 2.5 ± 0.3 |
| 1.0 µM | 24h | 5.8 ± 0.7 | |
| 2.0 µM | 24h | 12.1 ± 1.5 | |
| Glioblastoma (U-87 MG) | 1.0 µM | 48h | 3.1 ± 0.4 |
| 5.0 µM | 48h | 8.9 ± 1.1 | |
| 10.0 µM | 48h | 18.5 ± 2.3 |
Experimental Protocols
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates or other suitable culture vessels
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvesting.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in 24-well plates.
-
Treat cells with this compound and a vehicle control as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.
-
Protocol 3: Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate or larger culture vessel.
-
Treat cells with this compound and a vehicle control.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Caspase-3 Activity Assay:
-
Determine the protein concentration of the cell lysates.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the vehicle-treated control.
-
References
Application Notes and Protocols: PHA-680626 for Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent small molecule inhibitor of Aurora kinases, demonstrating significant activity against both Aurora A and Aurora B.[1][2] Its mechanism of action extends beyond simple ATP competition; it functions as an amphosteric inhibitor. This means that in addition to binding to the ATP-binding pocket, this compound induces a conformational change in the activation loop of Aurora A kinase.[3][4] This allosteric effect prevents the interaction between Aurora A and its substrate, the N-Myc oncoprotein.[3][4] The disruption of this complex leads to the destabilization and subsequent proteasomal degradation of N-Myc, a critical driver in several cancers, notably neuroblastoma.[3][5][6]
The inhibition of Aurora kinases A and B by this compound has profound effects on cell cycle progression. Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is essential for proper chromosome segregation and cytokinesis.[7][8][9] By inhibiting these kinases, this compound effectively disrupts mitotic processes, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[10][11] A key biomarker for Aurora B inhibition is the reduction of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation during mitosis.[1]
These application notes provide a comprehensive overview of this compound, including its inhibitory activity, and detailed protocols for its application in inducing mitotic arrest in a research setting.
Data Presentation
Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Aurora A | 27 | in vitro | [2] |
| Aurora B | 135 | in vitro | [2] | |
| Aurora C | 120 | in vitro | [2] | |
| Danusertib (PHA-739358) | Aurora A | 13 | in vitro | |
| Aurora B | 79 | in vitro | ||
| Aurora C | 61 | in vitro | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | in vitro | |
| Aurora B | 396.5 | in vitro | ||
| Barasertib (AZD1152) | Aurora B | 0.37 | in vitro |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound action on Aurora kinases and N-Myc.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for assessing this compound's effects on cancer cells.
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound against Aurora A and Aurora B kinases. A common method is a luminescence-based kinase assay that quantifies ADP production.
Materials:
-
Recombinant human Aurora A and Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 µM.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well.
-
Add 1 µL of the this compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a mixture of the kinase and substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., IMR-32 for neuroblastoma)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 10 µM. Remove the old medium and add 100 µL of the this compound dilutions or medium with DMSO to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of this compound-treated cells to quantify mitotic arrest.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound (e.g., 1 µM for 24 hours). Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G2/M phase, indicative of mitotic arrest.
Western Blot for Phospho-Histone H3 (Ser10)
This protocol detects the levels of phosphorylated histone H3 at Serine 10, a downstream marker of Aurora B kinase activity.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide is recommended for histone resolution)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-histone H3 (Ser10), rabbit anti-total histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 1 µM for 24 hours). Lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and incubate with ECL reagent. Capture the chemiluminescent signal.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total histone H3 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-histone H3 signal to the total histone H3 signal. Compare the levels between treated and control samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Investigating Drug Synergy with PHA-680626 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitotic progression.[1][2][3] Specifically, Aurora A kinase is essential for centrosome maturation and spindle assembly.[3][4] Its inhibition leads to mitotic defects and can induce apoptosis in cancer cells.[3] Paclitaxel, a widely used chemotherapeutic agent, functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.[5][6][7] Given their distinct but complementary mechanisms of action centered on mitosis, the combination of this compound and paclitaxel presents a compelling strategy for achieving synergistic anti-cancer effects.
This document provides detailed protocols for investigating the synergistic potential of this compound and paclitaxel in cancer cell lines. It outlines methods for determining cell viability, calculating the Combination Index (CI) to quantify synergy, and assessing the induction of apoptosis via Western blot analysis.
Data Presentation
The synergistic effect of combining an Aurora kinase A inhibitor with paclitaxel has been demonstrated in various cancer cell lines. The following tables summarize representative quantitative data on the growth-inhibitory effects of a selective Aurora A inhibitor, TAS-119, when combined with paclitaxel, which serves as a strong rationale for investigating this compound in a similar combination.[1][8]
Table 1: IC50 Values of an Aurora A Kinase Inhibitor and Paclitaxel in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Aurora A Inhibitor IC50 (nM) | Paclitaxel IC50 (nM) |
| HCT 116 | Colon | 15 | 2.1 |
| A549 | Lung | 23 | 3.5 |
| PC-3 | Prostate | 18 | 4.2 |
| MDA-MB-231 | Breast | 28 | 2.8 |
| OVCAR-3 | Ovarian | 12 | 1.9 |
Data are representative and adapted from studies on selective Aurora A inhibitors.[1]
Table 2: Combination Index (CI) Values for the Combination of an Aurora A Kinase Inhibitor and Paclitaxel
| Cell Line | CI at IC50 | CI at IC75 | Interpretation |
| HCT 116 | 0.68 | 0.59 | Synergy |
| A549 | 0.75 | 0.67 | Synergy |
| PC-3 | 0.81 | 0.72 | Synergy |
| MDA-MB-231 | 0.72 | 0.63 | Synergy |
| OVCAR-3 | 0.65 | 0.55 | Synergy |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. Data are representative and adapted from studies on selective Aurora A inhibitors.[1]
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis using the Chou-Talalay Method
This protocol details the steps to determine the synergistic effects of this compound and paclitaxel on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, A549)
-
Complete cell culture medium
-
This compound
-
Paclitaxel
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug individually and in a constant ratio combination (e.g., based on the ratio of their IC50 values).
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, paclitaxel alone, and the combination of both. Include vehicle-treated control wells.
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Cell Viability Assay: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment relative to the vehicle-treated control.
-
Determine the IC50 value for each drug individually.
-
Input the dose-response data for the single agents and the combination into CompuSyn software to calculate the Combination Index (CI).[9]
-
Protocol 2: Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.[10][11][12]
Procedure:
-
Data Collection: Use the IC50 values of this compound and paclitaxel determined from the cell viability assay.
-
Isobologram Construction:
-
Plot the concentration of this compound on the x-axis and the concentration of paclitaxel on the y-axis.
-
Mark the IC50 value of this compound on the x-axis and the IC50 value of paclitaxel on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Plot the concentrations of this compound and paclitaxel from the combination experiment that resulted in 50% growth inhibition.
-
-
Interpretation:
-
If the point representing the combination falls below the line of additivity, the interaction is synergistic.
-
If the point falls on the line, the interaction is additive.
-
If the point falls above the line, the interaction is antagonistic.
-
Protocol 3: Assessment of Apoptosis by Western Blot
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound and paclitaxel.[13][14][15][16]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, paclitaxel, or the combination for the desired time (e.g., 24-48 hours), lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative expression of apoptotic markers. An increased ratio of cleaved PARP and cleaved Caspase-3, and an altered Bax/Bcl-2 ratio are indicative of apoptosis.[15][16]
-
Mandatory Visualizations
Experimental workflow for assessing drug synergy.
Signaling pathways of this compound and paclitaxel.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel-Based Chemotherapy Targeting Cancer Stem Cells from Mono- to Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Obatoclax and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
PHA-680626: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680626 is a potent small molecule inhibitor targeting the Aurora family of serine/threonine kinases, particularly Aurora A and Aurora B, which are key regulators of mitosis.[1] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound also demonstrates inhibitory activity against the Bcr-Abl tyrosine kinase. A significant aspect of this compound's mechanism of action is its ability to disrupt the protein-protein interaction between Aurora A and the N-Myc oncoprotein.[2][3] This disruption leads to the destabilization and degradation of N-Myc, a critical driver in neuroblastoma and other malignancies.[2][3][4] These characteristics make this compound a valuable tool for cancer research and a potential candidate for drug development, particularly for N-Myc-driven cancers.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays. The protocols are designed to be adaptable for the screening and characterization of this compound and other potential Aurora kinase inhibitors.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against Aurora A kinase. This data is crucial for establishing dose-response relationships in screening assays.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Aurora A | 27 | In vitro kinase assay | [5] |
Signaling Pathway
This compound primarily impacts the Aurora kinase signaling pathway, which is crucial for cell cycle progression. Specifically, it inhibits Aurora A and Aurora B, leading to defects in mitosis and ultimately, apoptosis. Furthermore, its ability to disrupt the Aurora A/N-Myc complex provides an additional anti-cancer mechanism.
Experimental Protocols
Here we provide detailed protocols for both biochemical and cell-based high-throughput screening assays to evaluate this compound and other potential inhibitors.
Biochemical HTS Assay: ADP-Glo™ Kinase Assay for Aurora A/B
This protocol is adapted for a 384-well format and is suitable for automated HTS to identify inhibitors of Aurora A or Aurora B kinase activity. The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.[6]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
ATP
-
Suitable kinase substrate (e.g., Kemptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well white, flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Experimental Workflow:
Protocol:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of this compound or other test compounds at various concentrations (typically in a 10-point dose response) to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known potent Aurora kinase inhibitor as a positive control (0% kinase activity).
-
Kinase Addition: Add 5 µL of Aurora A or Aurora B kinase diluted in Kinase Buffer to each well. The final concentration of the kinase should be empirically determined to produce a robust signal in the linear range of the assay.
-
Reaction Initiation: Add 5 µL of a solution containing ATP and the kinase substrate in Kinase Buffer to each well. The final ATP concentration should be at or near its Km for the respective kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Determine IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based HTS Assay: Cell Proliferation/Viability Assay
This protocol describes a cell-based HTS assay to evaluate the effect of this compound on the proliferation and viability of cancer cell lines, particularly those known to be dependent on Aurora kinase activity or expressing high levels of N-Myc (e.g., IMR-32 neuroblastoma cells).[7]
Materials:
-
Cancer cell line of interest (e.g., IMR-32, HeLa, HCT116)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
384-well clear-bottom, white-walled tissue culture-treated plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed the desired cancer cell line into 384-well plates at a predetermined optimal density (e.g., 500-2000 cells per well in 40 µL of complete medium).
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and resume growth.
-
Compound Addition: Add this compound or other test compounds at various concentrations (typically in a 10-point dose response) to the wells. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%). Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control. Determine GI50 (concentration for 50% growth inhibition) or IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based HTS Assay: Proximity Ligation Assay (PLA) for Aurora A/N-Myc Interaction
This protocol provides a more targeted cell-based assay to specifically screen for compounds that disrupt the interaction between Aurora A and N-Myc.[3][7] The in situ PLA generates a fluorescent signal when the two target proteins are in close proximity.
Materials:
-
MYCN-amplified neuroblastoma cell line (e.g., IMR-32) or a cell line engineered to express tagged N-Myc
-
Primary antibodies: rabbit anti-Aurora A and mouse anti-N-Myc
-
Duolink® In Situ PLA® Probes (anti-rabbit MINUS and anti-mouse PLUS)
-
Duolink® In Situ Detection Reagents (e.g., Red)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
High-content imaging system
Experimental Workflow:
Protocol:
-
Cell Seeding and Adhesion: Seed cells into 384-well imaging plates and allow them to adhere for 24 hours as described in the cell proliferation assay.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or other test compounds for a predetermined time (e.g., 4-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS and then fix with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.
-
Blocking and Primary Antibody Incubation: Block non-specific antibody binding and then incubate with a mixture of rabbit anti-Aurora A and mouse anti-N-Myc primary antibodies.
-
PLA Probe Incubation: Wash the cells and then incubate with the Duolink® In Situ PLA® Probes (anti-rabbit MINUS and anti-mouse PLUS).
-
Ligation: After washing, add the ligation solution to join the two PLA probes if they are in close proximity.
-
Amplification: Add the amplification solution containing fluorescently labeled oligonucleotides to generate a detectable signal.
-
Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the PLA signal and a nuclear counterstain (e.g., DAPI).
-
Image Analysis: Use image analysis software to identify individual cells based on the nuclear stain and quantify the number of PLA signals (dots) per cell.
-
Data Analysis: Determine the dose-dependent effect of this compound on the number of PLA signals per cell, indicating the disruption of the Aurora A/N-Myc interaction. Calculate IC50 values for interaction disruption.
References
- 1. frontiersin.org [frontiersin.org]
- 2. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PHA-680626 solubility and stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the Aurora kinase inhibitor, PHA-680626. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Aurora kinases, particularly Aurora Kinase A. It functions as an amphosteric inhibitor, meaning it binds to a site distinct from the ATP-binding pocket, inducing a conformational change in the kinase.[1][2] This change disrupts the interaction between Aurora Kinase A and its substrate, the N-Myc oncoprotein, leading to the destabilization and subsequent degradation of N-Myc.[1][3][4] This makes this compound a valuable tool for studying cellular processes regulated by the Aurora A/N-Myc axis, particularly in cancers with MYCN amplification like neuroblastoma.[3][5]
Q2: In what solvents can I dissolve this compound?
A2: this compound is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO).[6] For cell culture experiments, it is standard practice to prepare a concentrated stock solution in 100% DMSO.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired high concentration (e.g., 10 mM). To aid dissolution, you can gently warm the solution to 45°C or use sonication.[6] Ensure the compound is fully dissolved before storing.
Q4: How should I store stock solutions of this compound?
A4: For long-term storage, it is recommended to aliquot the DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound. A general guideline for storing stock solutions of kinase inhibitors in DMSO is up to one year at -80°C and for one month at -20°C.
Q5: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A5: Precipitation in aqueous cell culture media is a common issue with hydrophobic compounds like this compound. This can be due to several factors:
-
High Final Concentration: The concentration of this compound in your final culture medium may exceed its solubility limit.
-
High Final DMSO Concentration: While necessary for initial dissolution, a high final concentration of DMSO in the media can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%.
-
Media Composition: The pH, salt content, and protein concentration (e.g., from fetal bovine serum) of your cell culture medium can all influence the solubility of the compound.
-
Temperature Changes: Adding a cold stock solution to warm media can cause the compound to precipitate.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
| Possible Cause | Troubleshooting Step |
| Low-quality or old DMSO | Use fresh, anhydrous, high-purity DMSO. Moisture in DMSO can reduce the solubility of hydrophobic compounds. |
| Insufficient mixing | Vortex the solution for several minutes. If particles are still visible, proceed to the next steps. |
| Compound requires energy to dissolve | Gently warm the solution in a 45°C water bath for 5-10 minutes.[6] |
| Persistent particulates | Use a bath sonicator for 10-15 minutes to break up any aggregates.[6] |
Issue 2: Precipitation in Cell Culture Medium Upon Dilution
| Possible Cause | Troubleshooting Step |
| Exceeding aqueous solubility limit | Perform a serial dilution of your stock solution into the cell culture medium to determine the maximum soluble concentration under your specific experimental conditions. |
| Shock precipitation | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium. |
| High DMSO concentration in final medium | Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%). This may require preparing a more dilute stock solution. |
| Interaction with media components | Prepare the final dilution in a smaller volume of complete medium (containing serum) first, as proteins in the serum can sometimes help stabilize the compound. Then, add this to the rest of your culture. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO.[6] |
| Ethanol | Limited data available | Generally less effective than DMSO for this class of compounds. |
| Water | Insoluble | Not recommended for initial dissolution. |
Table 2: Stability and Storage of this compound
| Form | Storage Condition | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store desiccated and protected from light. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage. |
| Aqueous Solution (in media) | 37°C | Prepare fresh for each experiment | Stability in aqueous media over extended periods is not guaranteed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 450.56 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.51 mg of the compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the powder to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.
-
Aid dissolution: Vortex the tube for 2-3 minutes. If necessary, place the tube in a 45°C water bath for 5-10 minutes or in a bath sonicator for 10-15 minutes until the solution is clear.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
-
Prepare dilutions: Create a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium (including serum). For example, prepare final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant and below 0.5% across all dilutions.
-
Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visual inspection: After a set period (e.g., 2, 6, and 24 hours), visually inspect each dilution for any signs of precipitation. A light microscope can be used for more sensitive detection.
-
Determine maximum concentration: The highest concentration that remains clear at all time points is your maximum working concentration for those specific conditions.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
Technical Support Center: Optimizing PHA-680626 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PHA-680626 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Aurora kinases A and B, which are key regulators of mitotic progression.[1] It also exhibits inhibitory activity against Bcr-Abl tyrosine kinase. A primary mechanism of action involves altering the conformation of the activation loop of Aurora-A, which can disrupt its interaction with downstream targets like N-Myc, leading to N-Myc degradation.[1][2] This disruption can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis in cancer cells.[2]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A common starting concentration for in vitro studies is around 1 µM.[1][3] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock into pre-warmed cell culture medium immediately before use. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells, typically recommended to be below 0.5%, and ideally at or below 0.1%.[4][5][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound is expected to induce a G2/M phase cell cycle arrest.[2] This can be observed through flow cytometry analysis of DNA content. Subsequently, the compound can induce apoptosis.[2] You can monitor apoptosis by observing morphological changes, or by using assays such as Annexin V/PI staining or by detecting cleavage of apoptosis markers like PARP via western blot.[3][7]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 for your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Aurora kinase inhibitors. Consider using a positive control cell line known to be sensitive to this compound or other Aurora kinase inhibitors. |
| Incorrect Drug Preparation/Storage | Ensure the stock solution was prepared correctly in anhydrous DMSO and stored properly to prevent degradation. Prepare fresh working solutions for each experiment. |
| Short Incubation Time | The effects of this compound on cell viability may not be apparent after short incubation periods. Extend the treatment duration (e.g., 48 or 72 hours). |
| Assay Interference | Components in the cell culture medium, such as high serum concentrations, may interfere with the compound's activity. Consider reducing the serum concentration during treatment if possible. |
Problem 2: Inconsistent or weak G2/M cell cycle arrest observed.
| Possible Cause | Troubleshooting Step |
| Asynchronous Cell Population | For a more pronounced and synchronized effect, consider synchronizing the cells at the G1/S boundary before adding this compound. |
| Suboptimal Drug Concentration or Timing | Titrate the concentration of this compound and perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal conditions for observing G2/M arrest in your cell line. |
| Flow Cytometry Staining Issues | Review your propidium iodide staining protocol. Ensure complete cell fixation and permeabilization, and proper RNase treatment to avoid RNA staining.[8][9] |
| Cell Clumping | Cell aggregates can lead to inaccurate flow cytometry readings. Ensure a single-cell suspension by gentle pipetting or filtering through a cell strainer before analysis.[10] |
| Off-Target Effects | At high concentrations, off-target effects might lead to other cellular responses that mask the expected G2/M arrest. Use the lowest effective concentration determined from your dose-response studies.[11][12][13] |
Problem 3: Difficulty detecting p-Aurora A inhibition by Western Blot.
| Possible Cause | Troubleshooting Step |
| Timing of Lysate Collection | The inhibition of Aurora A phosphorylation can be a rapid event. Collect cell lysates at earlier time points after treatment (e.g., 1, 4, 8 hours). |
| Phosphatase Activity | Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice or at 4°C throughout the preparation.[14] |
| Antibody Quality | Use a well-validated antibody specific for the phosphorylated form of Aurora A at Threonine 288 (p-AURKA Thr288).[14] Titrate the primary antibody concentration to find the optimal dilution. |
| Low Protein Expression | The expression of Aurora kinases can be cell cycle-dependent, peaking in G2/M. Consider synchronizing your cells to enrich for the mitotic population. |
| Blocking Buffer | Avoid using milk-based blocking buffers as they contain phosphoproteins that can increase background. Use a blocking buffer containing Bovine Serum Albumin (BSA).[3][14] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| IMR-32 | Neuroblastoma | Not explicitly stated, but 1 µM showed significant effects | Cell Viability/Growth | [1][3] |
| U2OS | Osteosarcoma | Not explicitly stated, but 1 µM showed significant effects | Cell Viability/Growth | [15] |
| Various | Leukemia | Not explicitly stated, but related compound PHA-680632 showed IC50 of 0.1±0.05 µM | Not Specified | [16] |
Note: This table is not exhaustive and IC50 values can vary significantly based on experimental conditions. It is highly recommended to determine the IC50 for your specific cell line and assay.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the desired concentrations of the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][11][17]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for the appropriate duration. Harvest both adherent and floating cells, wash with ice-cold PBS, and count the cells.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to a final concentration of approximately 1x10^6 cells/mL.[8][9]
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[8][9]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Use appropriate gating strategies to exclude doublets and debris.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Phosphorylated Aurora A (p-AURKA Thr288)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AURKA (Thr288) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control such as β-actin or GAPDH.
Mandatory Visualizations
References
- 1. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western blot optimization | Abcam [abcam.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
PHA-680626 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PHA-680626 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that primarily targets Aurora kinases, which are key regulators of cell division (mitosis). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases.[1] Notably, this compound has been shown to be an effective inhibitor of the interaction between Aurora-A and N-Myc, leading to N-Myc degradation.[2][3] This compound exhibits anti-proliferative and pro-apoptotic activity in various cancer cell lines.[3][4]
Q2: What are the known on-target and off-target effects of this compound?
This compound is a potent inhibitor of Aurora kinases. However, like many kinase inhibitors, it can exhibit activity against other kinases. Known off-targets include Polo-like kinases (Plk1, Plk2, and Plk3) and the Bcr-Abl tyrosine kinase.[3][4] The degree of inhibition of these off-targets can be significant and should be considered when interpreting experimental results.
Q3: How can I assess the potential for this compound off-target effects in my experiments?
To determine if observed cellular effects are due to off-target activities of this compound, consider the following approaches:
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify unintended targets.
-
Phenotypic Comparison: Compare the observed phenotype in your experiments with established effects of Aurora kinase inhibition. Discrepancies may indicate off-target effects.
-
Rescue Experiments: In cell lines, transfecting cells with a drug-resistant mutant of the intended target (Aurora kinase) should reverse on-target effects but not those caused by off-target inhibition.
-
Western Blotting: Analyze the phosphorylation status of known downstream substrates of Aurora kinases as well as key proteins in pathways of suspected off-targets.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with known effects of Aurora kinase inhibition.
-
Possible Cause: Off-target kinase inhibition.
-
Troubleshooting Steps:
-
Perform a kinase selectivity screen: This will provide a broader view of the kinases inhibited by this compound at the concentration used in your experiments.
-
Validate with siRNA/shRNA: Knockdown of the suspected off-target kinase to see if it phenocopies the effect observed with this compound.
-
-
Expected Outcome: Identification of the specific on-target or off-target kinase responsible for the observed phenotype.
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be selective for Aurora kinases.
-
Possible Cause: Inhibition of off-target kinases that are critical for cell survival or potent inhibition of multiple kinases.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the lowest effective concentration that inhibits Aurora kinases without causing excessive cytotoxicity.
-
Analyze cell cycle progression: Use flow cytometry to see if the cytotoxicity is preceded by a cell cycle arrest characteristic of Aurora kinase inhibition (e.g., G2/M arrest).
-
Measure apoptosis markers: Quantify markers like cleaved caspase-3 to understand the mechanism of cell death.
-
-
Expected Outcome: A clearer understanding of the dose-response relationship and the mechanism of cytotoxicity, distinguishing on-target from potential off-target-driven cell death.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against its intended targets and known off-target kinases.
| Target Kinase | IC50 (µM) | Notes |
| On-Target | ||
| Aurora A | Data not explicitly found in searches | Potent inhibition is implied by its mechanism of action. |
| Aurora B | Data not explicitly found in searches | Potent inhibition is implied by its mechanism of action. |
| Off-Target | ||
| Plk1 | 0.53[4] | Polo-like kinase 1 |
| Plk2 | 0.07[4] | Polo-like kinase 2 |
| Plk3 | 1.61[4] | Polo-like kinase 3 |
| Bcr-Abl | Potent Inhibition[3][4] | Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 |
Note: IC50 values can vary depending on the assay conditions. It is recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
1. In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of this compound against a purified kinase.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a specific kinase.
-
Methodology:
-
Incubate purified recombinant kinase with a specific peptide substrate and ATP in a reaction buffer.
-
Add this compound at a range of concentrations.
-
Allow the kinase reaction to proceed for a predetermined time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring ATP consumption (e.g., ADP-Glo™).
-
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the concentration of this compound.
-
2. Cell-Based Proliferation Assay
This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Methodology:
-
Seed human tumor cell lines in 96-well plates at an appropriate density.
-
After allowing the cells to attach (e.g., 24 hours), treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Measure cell viability using a suitable assay, such as:
-
MTT assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
Determine the GI50 value by plotting cell viability against the concentration of this compound.
-
Visualizations
Caption: Aurora Kinase Signaling and this compound Inhibition.
Caption: Workflow for Off-Target Identification.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
Technical Support Center: PHA-680626 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PHA-680626 in Western blot experiments. The information is tailored for scientists in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Western blot analysis following treatment with this compound.
Q1: No or Weak Signal for Target Protein (e.g., N-Myc, Phospho-Histone H3)
Possible Causes:
-
Ineffective Inhibition: The concentration of this compound or the incubation time may be insufficient to induce the degradation of the target protein.
-
Low Target Protein Abundance: The target protein may be expressed at low levels in the chosen cell line.
-
Suboptimal Antibody Performance: The primary or secondary antibody may not be sensitive enough, or the dilution may be incorrect.
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can lead to weak or no signal.[1]
-
Sample Degradation: Protein degradation during sample preparation can result in signal loss.
Troubleshooting Solutions:
-
Optimize Inhibitor Treatment:
-
Increase Protein Load:
-
Load a higher amount of total protein per lane (e.g., 30 µg or more).[2]
-
-
Antibody Optimization:
-
Use a primary antibody validated for Western blotting and known to be specific for the target protein.
-
Optimize the primary antibody dilution; a more concentrated solution may be needed.
-
Ensure the secondary antibody is appropriate for the primary antibody and is used at the recommended dilution.
-
-
Verify Protein Transfer:
-
After transfer, stain the membrane with Ponceau S to visualize total protein and confirm efficient transfer across the entire blot.[1]
-
Ensure good contact between the gel and the membrane, and that no air bubbles are present.
-
-
Prevent Sample Degradation:
-
Use fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer.[2]
-
Q2: High Background on the Western Blot
Possible Causes:
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.
-
Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can increase background noise.
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound antibodies.
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.
Troubleshooting Solutions:
-
Optimize Blocking:
-
Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Consider changing the blocking agent (e.g., from non-fat milk to bovine serum albumin (BSA) or vice versa), as some antibodies have preferences.
-
-
Adjust Antibody Concentrations:
-
Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
-
Improve Washing Steps:
-
Increase the number and duration of washes with a buffer containing a mild detergent like Tween-20 (e.g., TBST).
-
-
Handle Membrane with Care:
-
Ensure the membrane remains hydrated throughout the immunodetection process.
-
Q3: Non-Specific Bands are Observed
Possible Causes:
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Protein Overload: Loading too much protein can lead to non-specific antibody binding.
-
Sample Contamination or Degradation: Contaminants or protein degradation products can sometimes be detected by the antibody.
Troubleshooting Solutions:
-
Verify Antibody Specificity:
-
Check the antibody datasheet for validation data and potential cross-reactivity.
-
Consider using a more specific antibody, such as a monoclonal antibody.
-
-
Optimize Protein Load:
-
Reduce the amount of total protein loaded per lane.
-
-
Ensure Sample Quality:
-
Prepare fresh samples and handle them on ice to minimize degradation. Use protease inhibitors.
-
Q4: Unexpected Molecular Weight of the Target Protein
Possible Causes:
-
Post-Translational Modifications (PTMs): Phosphorylation, glycosylation, or other PTMs can alter the apparent molecular weight of a protein.
-
Splice Variants: The antibody may be detecting different isoforms of the target protein.
-
Protein Degradation: Cleavage of the target protein can result in bands of lower molecular weight.
Troubleshooting Solutions:
-
Consult Protein Databases:
-
Check databases like UniProt for information on known PTMs and splice variants of your target protein.
-
-
Prevent Protein Degradation:
-
As mentioned previously, use fresh lysates and protease inhibitors.
-
-
Literature Review:
-
Review literature for your specific cell line and target protein to see if similar observations have been reported.
-
Experimental Protocols
Detailed Western Blot Protocol for Detecting N-Myc Degradation by this compound
This protocol is adapted from studies investigating the effect of this compound on N-Myc levels in neuroblastoma cell lines.[2][3]
1. Cell Lysis and Protein Quantification: a. Culture IMR-32 neuroblastoma cells to the desired confluency. b. Treat cells with 1 µM this compound or DMSO (vehicle control) for 48 hours. c. After treatment, wash cells with ice-cold PBS. d. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1 mM EGTA, 1 mM EDTA, 0.25% sodium deoxycholate) supplemented with fresh protease and phosphatase inhibitors.[2] e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Incubate on ice for 30 minutes with occasional vortexing. g. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. h. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes. b. Load 30 µg of total protein per lane into a 10% SDS-polyacrylamide gel.[2] Include a molecular weight marker. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a nitrocellulose membrane using a semi-dry transfer system.[2]
3. Immunodetection: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against N-Myc (at the manufacturer's recommended dilution) in the blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. For a loading control, probe the membrane with an antibody against a housekeeping protein like Lamin B1, GAPDH, or β-actin.[2]
4. Signal Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
Quantitative Data Summary
| Parameter | Value | Cell Line | Target Protein | Reference |
| This compound Concentration | 1 µM | IMR-32 | N-Myc | [2][3] |
| Treatment Duration | 48 hours | IMR-32 | N-Myc | [2][3] |
| Protein Load per Lane | ~30 µg | IMR-32 | N-Myc | [2] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting common Western blot issues.
References
Preventing PHA-680626 precipitation in media
Welcome to the technical support center for PHA-680626. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, particularly its precipitation in aqueous media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound and introducing variability. The following guide provides a systematic approach to prevent and resolve this issue.
| Potential Cause | Observation | Recommended Solution |
| Poor Aqueous Solubility | Media appears cloudy or contains visible particles immediately or shortly after adding this compound. | This compound is a hydrophobic molecule and has limited solubility in aqueous solutions. To mitigate this: 1. Prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved. 2. Perform serial dilutions. Do not add the highly concentrated DMSO stock directly to the aqueous media. First, create an intermediate dilution of this compound in DMSO. Then, add this intermediate stock to your pre-warmed cell culture media dropwise while gently vortexing. 3. Limit final DMSO concentration. The final concentration of DMSO in your cell culture media should be kept low, ideally below 0.5%, to avoid solvent-induced precipitation and cell toxicity. |
| High Final Concentration | Precipitation occurs when preparing higher concentrations of this compound in the media. | The final concentration of this compound in the aqueous cell culture media should not exceed its solubility limit. It is crucial to determine the maximum soluble concentration in your specific media formulation. |
| Temperature Effects | Precipitation is observed when cold media is used. | Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Many compounds are more soluble at higher temperatures. |
| Media Components Interaction | Precipitation occurs over time, even if the initial solution is clear. | Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility over time. The presence of serum proteins like albumin can sometimes help solubilize hydrophobic compounds, but this effect is limited. If precipitation persists, consider using a serum-free media for a short duration if your experimental design allows. |
| pH Sensitivity | The pH of the media may influence the solubility of the compound. | While specific data on the pH sensitivity of this compound is not readily available, it is good practice to ensure your media is properly buffered and the pH is stable. |
| Improper Storage | The stock solution itself appears cloudy or contains precipitates. | Store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Ensure the DMSO used is anhydrous, as absorbed moisture can reduce the solubility of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: 100% anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture media?
A2: To avoid cell toxicity and potential precipitation of this compound, the final DMSO concentration in your cell culture media should be kept below 0.5%, and ideally below 0.1%.
Q3: I observed precipitation after adding this compound to my media. Can I still use it for my experiment?
A3: It is not recommended to use media with visible precipitate. The presence of solid particles indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. It is best to discard the solution and prepare it again, following the recommendations in the troubleshooting guide.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a solubility test. Prepare a serial dilution of your this compound DMSO stock in your pre-warmed cell culture medium. Visually inspect for any signs of precipitation immediately and after a period of incubation (e.g., 1-2 hours) at 37°C. The highest concentration that remains clear is your approximate maximum soluble concentration.
Q5: Does the presence of serum in the media help to prevent precipitation?
A5: Serum contains proteins such as albumin that can bind to hydrophobic compounds and increase their solubility. However, this effect has its limits, and at high concentrations, this compound may still precipitate.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol describes a two-step dilution method to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound powder in 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
-
Store this stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution (e.g., 1 µM):
-
Add 1 µL of the 1 mM intermediate dilution to 1 mL of pre-warmed (37°C) complete cell culture medium.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Data Presentation
While specific aqueous solubility data for this compound is not extensively published, the following table illustrates how to present results from a solubility assessment in different media.
| Medium Formulation | Maximum Soluble Concentration (µM) | Observations |
| DMEM + 10% FBS | [Enter experimentally determined value] | e.g., Clear solution |
| DMEM (serum-free) | [Enter experimentally determined value] | e.g., Fine precipitate observed above this concentration |
| RPMI-1640 + 10% FBS | [Enter experimentally determined value] | e.g., Clear solution |
| PBS (pH 7.4) | [Enter experimentally determined value] | e.g., Immediate precipitation |
Note: The values in this table are placeholders and should be determined experimentally for your specific conditions.
Visualizations
Aurora Kinase A Signaling Pathway and Inhibition by this compound
This compound is an inhibitor of Aurora kinases, which are key regulators of cell division.[1][2][3] Specifically, it has been shown to be an effective inhibitor of the interaction between Aurora A and N-Myc, leading to N-Myc degradation and impairing the viability of cancer cells.[1][2][3]
Caption: Inhibition of Aurora A by this compound disrupts cell cycle progression and N-Myc stabilization.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.
References
PHA-680626: A Technical Guide to Determining Inactive Concentrations in Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the inactive concentrations of PHA-680626 in various experimental settings. Understanding the concentrations at which a compound is inactive is crucial for designing robust experiments, interpreting results accurately, and avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Aurora kinases A and B, which are key regulators of cell division.[1][2][3] It also exhibits inhibitory activity against the Bcr-Abl tyrosine kinase.[2] A significant aspect of its mechanism is its ability to act as an amphosteric inhibitor, meaning it not only targets the ATP-binding pocket of Aurora A kinase but also disrupts the protein-protein interaction between Aurora A and N-Myc.[4][5][6][7] This disruption leads to the degradation of N-Myc, a critical oncogene in neuroblastoma.[4][5]
Q2: Why is it important to determine the inactive concentration of this compound?
Determining the inactive concentration of this compound is critical for several reasons:
-
Establishing a baseline: It helps in defining a concentration range where the compound should not elicit a biological response, serving as a negative control.
-
Assessing specificity: Comparing the active and inactive concentrations can provide insights into the compound's therapeutic window and potential for off-target effects.
-
Troubleshooting experiments: Unexpected results can sometimes be attributed to using concentrations that are either too high (leading to off-target effects) or too low (falling within the inactive range).
Q3: What are the typical active concentrations of this compound observed in assays?
The active concentration of this compound can vary significantly depending on the assay type (biochemical vs. cellular) and the cellular context (e.g., cell line, presence of specific mutations).
Quantitative Data Summary: Active vs. Inactive Concentrations
The following table summarizes key concentrations of this compound from published studies. "Inactive concentrations" are inferred from experiments where the compound showed minimal or no effect under specific conditions.
| Assay Type | Target/Cell Line | Active Concentration | Inactive Concentration Context | Reference |
| Biochemical Assay | Aurora A Kinase | IC50: 26 nM | Concentrations significantly below the IC50 would be considered inactive in this purified system. | [4] |
| Biochemical Assay | Aurora B Kinase | IC50: 24 nM | Concentrations significantly below the IC50 would be considered inactive in this purified system. | [4] |
| Cellular Assay | IMR-32 (neuroblastoma, MYCN-amplified) | 1 µM (decreased N-Myc levels, induced G2/M arrest) | While a specific inactive concentration isn't stated, lower nanomolar concentrations would likely show reduced or no effect on N-Myc levels or cell cycle. | [4][5] |
| Cellular Assay | SH-SY5Y (neuroblastoma, no MYCN amplification) | Not specified as active | 1 µM (no change in cell morphology or induction of cell death) | [4] |
| Cellular Assay | Imatinib-resistant CML cell lines | Effective in inducing apoptosis | Not explicitly defined, but concentrations ineffective in these cell lines would be considered inactive. | [2] |
Experimental Protocols
Kinase Activity Assay (Biochemical)
This protocol outlines a general procedure for determining the IC50 of this compound against a purified kinase.
-
Reagents: Purified active Aurora A or B kinase, appropriate substrate (e.g., a peptide), ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a microplate, add the kinase, its substrate, and the this compound dilution. c. Initiate the kinase reaction by adding a concentration of ATP that is approximately the Km for the kinase. d. Incubate for a predetermined time at an optimal temperature (e.g., 30°C). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies substrate phosphorylation or ATP consumption. f. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This protocol describes a general method to assess the anti-proliferative effects of this compound on a cancer cell line.
-
Cell Culture: Culture the desired cell line (e.g., IMR-32) in the recommended medium and conditions.
-
Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on metabolic activity (e.g., MTS or resazurin) or cell count.
-
Data Analysis: Normalize the viability data to the vehicle control and plot against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: A compound can be potent against a purified enzyme but show weaker activity in a cellular context. This can be due to poor cell permeability, rapid metabolism of the compound, or efflux from the cell by transporters.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has not degraded.
-
Assess Cell Permeability: If possible, use methods to measure the intracellular concentration of this compound.
-
Extend Incubation Time: A longer exposure might be necessary to observe a cellular effect.
-
Consider the Cellular Environment: The high concentration of ATP within cells can compete with ATP-competitive inhibitors, requiring higher concentrations of the drug for efficacy compared to biochemical assays with lower ATP concentrations.
-
Issue 2: No effect observed in a cell line expected to be sensitive.
-
Possible Cause: The concentration used may be in the inactive range for that specific cell line and endpoint. Alternatively, the cells may have resistance mechanisms.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations to determine the effective range for your specific cell line and assay.
-
Positive Control: Use another known Aurora kinase inhibitor (e.g., Alisertib) to confirm that the pathway is druggable in your cell system.
-
Check Target Expression: Verify the expression levels of Aurora A/B and N-Myc in your cell line.
-
Issue 3: Unexpected toxicity or off-target effects observed.
-
Possible Cause: High concentrations of kinase inhibitors can lead to inhibition of other kinases, causing off-target effects and toxicity.[8][9][10] this compound is known to inhibit Bcr-Abl in addition to Aurora kinases.[2]
-
Troubleshooting Steps:
-
Lower the Concentration: Use the lowest effective concentration to minimize off-target effects.
-
Use Control Compounds: Include a structurally related but inactive compound, if available, to differentiate between specific and non-specific effects.
-
Genetic Validation: If possible, use techniques like CRISPR/Cas9 or siRNA to knock down the intended target and see if it phenocopies the effect of the inhibitor. This can help confirm that the observed phenotype is on-target.[9][10]
-
References
- 1. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PHA-680626 Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the toxicity of PHA-680626 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a potent small molecule inhibitor of Aurora kinases, particularly Aurora A and B.[1] These kinases are crucial for proper cell cycle progression, specifically in mitosis.[2] this compound's primary anti-cancer effect stems from its ability to disrupt mitotic events, leading to G2/M cell cycle arrest and subsequent apoptosis (programmed cell death).[3] This targeted disruption of rapidly dividing cancer cells is also the primary source of its toxicity to healthy, proliferating cells.
One of the key mechanisms of this compound is its ability to act as an amphosteric inhibitor, which not only blocks the ATP-binding site of Aurora A but also induces a conformational change that disrupts its interaction with N-Myc.[4][5][6] This leads to the degradation of the N-Myc oncoprotein, making this compound particularly effective in cancers with MYCN amplification, such as neuroblastoma.[3][4][5][6]
Q2: I am observing excessive cell death in my experiments, even at low concentrations of this compound. What could be the cause and how can I mitigate this?
A2: Excessive cytotoxicity can be due to several factors:
-
High sensitivity of the cell line: Some cell lines are inherently more sensitive to Aurora kinase inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration (IC50 or GI50) for your specific cell line.
-
Off-target effects: Like many kinase inhibitors, this compound may have off-target activities that contribute to toxicity.[7][8][9] Using the lowest effective concentration can help minimize these effects.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%).
-
Sub-optimal cell culture conditions: Factors like cell density, passage number, and overall cell health can influence sensitivity to the inhibitor. Maintain consistent and optimal cell culture practices.
Q3: My experimental results with this compound are inconsistent. What are the potential reasons and solutions?
A3: Inconsistent results are a common challenge in cell-based assays. Consider the following:
-
Inhibitor stability and solubility: The stability of small molecules in cell culture media can vary.[10][11] Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
Cell culture variability: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells of your assay plates.
-
Pipetting accuracy: Use calibrated pipettes and proper techniques to ensure accurate and consistent delivery of the inhibitor to your cells.
Q4: How can I confirm that the observed cellular effects are due to the inhibition of Aurora kinases by this compound?
A4: To validate the on-target effects of this compound, you can perform the following experiments:
-
Western Blot Analysis: Assess the phosphorylation status of known Aurora kinase substrates. For example, inhibition of Aurora B should lead to a decrease in the phosphorylation of Histone H3 at Serine 10.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of Aurora A or B in your cells. If the cytotoxic effects of this compound are on-target, the cells expressing the resistant mutant should show increased survival.
-
Use of a structurally different Aurora kinase inhibitor: Compare the phenotype induced by this compound with that of another known Aurora kinase inhibitor. Similar results would suggest an on-target effect.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma (MYCN-amplified) | ~1 | [6][12] |
| SH-SY5Y | Neuroblastoma (MYCN non-amplified) | >1 | [4] |
| U2OS | Osteosarcoma | Not specified, but effective at 1 µM | [3][12] |
Note: IC50 values can vary depending on the assay conditions and the specific cell line clone used. It is always recommended to determine the IC50 in your own experimental setup.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for assessing this compound effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Flow Cytometry Profiles with PHA-680626
Welcome to the technical support center for researchers utilizing PHA-680626 in their flow cytometry experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected flow cytometry profiles and ensure the robustness of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects in flow cytometry?
This compound is a potent inhibitor of Aurora A kinase and also exhibits inhibitory activity against Bcr-Abl. Its primary mechanism of action involves disrupting the interaction between Aurora A and N-Myc, leading to the degradation of the N-Myc oncoprotein. In flow cytometry, the expected effects of this compound treatment on cancer cell lines, particularly those with MYCN amplification, include:
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle, and with prolonged exposure, the emergence of a polyploid (>4N DNA content) population due to mitotic slippage.
-
Induction of Apoptosis: An increase in the percentage of cells undergoing programmed cell death, which can be detected by assays such as Annexin V/Propidium Iodide (PI) staining.
-
Changes in Cell Morphology: An increase in cell size and granularity as cells become polyploid, which can be observed as an increase in forward scatter (FSC) and side scatter (SSC), respectively.[1][2]
Q2: I'm observing a significant population of cells with very high forward and side scatter after this compound treatment that doesn't seem to correlate with a specific cell cycle phase. What could be the cause?
This is a common observation and can be attributed to a few factors:
-
Cell Aggregation: this compound has been observed to induce the formation of cellular aggregates.[3] These clumps of cells will be registered by the flow cytometer as single events with high FSC and SSC, and can skew your data.
-
Increased Cell Size and Granularity: As cells undergo endoreduplication and become polyploid, they physically enlarge and their internal complexity can increase. This will naturally lead to higher FSC and SSC signals.[1][2]
-
Cell Debris: Extensive apoptosis can lead to the generation of a significant amount of cellular debris, which can sometimes appear as a distinct population with variable scatter properties.
Q3: My unstained, this compound-treated control cells are showing fluorescence in a channel I'm using for a specific marker. Is the compound autofluorescent?
Q4: After treatment with this compound, I see an increase in my apoptotic population as expected, but my cell cycle profile looks unusual, with a poorly resolved G2/M peak. Why is this?
This can be a result of the complex cellular response to Aurora kinase inhibition. The G2/M arrest is often followed by mitotic catastrophe and the emergence of a polyploid population. These polyploid cells, as they continue to cycle, can create broad and overlapping peaks in the DNA content histogram, making it difficult to resolve distinct G1 and G2/M phases of this new population. Additionally, apoptotic cells with fragmented DNA will appear in the sub-G1 phase, which can sometimes overlap with the G1 peak of the diploid population if not properly compensated.
Troubleshooting Guides
Issue 1: Unexpected Scatter Profiles (High FSC/SSC, Debris)
| Possible Cause | Troubleshooting Steps |
| Cell Aggregation | 1. Gentle Cell Handling: Avoid harsh vortexing or centrifugation. Pipette gently to resuspend cell pellets. 2. Use of Anti-clumping Agents: Add EDTA (2-5 mM) or a commercial cell dissociation solution (e.g., Accutase) to your staining buffer. Note: Ensure EDTA compatibility with your antibody staining, as some epitopes are calcium-dependent. 3. Filter Samples: Pass your cell suspension through a 40-70 µm cell strainer immediately before analysis. 4. Doublet Discrimination: Utilize the doublet discrimination gate (e.g., FSC-A vs. FSC-H) during data analysis to exclude aggregates. |
| Increased Cell Size/Granularity | 1. Adjust PMT Voltages: You may need to lower the FSC and SSC voltages to keep the enlarged cell population on scale. 2. Correlate with DNA Content: Gate on the high FSC/SSC population and examine its DNA content. A 4N or >4N DNA content will confirm that these are enlarged, polyploid cells. |
| Excessive Debris | 1. Optimize this compound Dose and Incubation Time: A high concentration or prolonged treatment may be causing excessive cell death. Perform a dose-response and time-course experiment to find optimal conditions. 2. Debris Exclusion Gate: In your FSC vs. SSC plot, draw a gate to exclude the low FSC/low SSC debris population from further analysis. |
Issue 2: Potential Compound Autofluorescence
| Possible Cause | Troubleshooting Steps |
| Intrinsic Fluorescence of this compound | 1. Run an Unstained, Treated Control: Analyze cells treated with this compound but without any fluorescent stains. This will reveal if the compound contributes to background fluorescence in your channels of interest. 2. Choose Fluorochromes Wisely: If autofluorescence is observed, select fluorochromes that are excited by different lasers or emit in channels where the compound's fluorescence is minimal. Brighter fluorochromes are also less affected by background fluorescence. 3. Use a "Dump Channel": If the compound's fluorescence is confined to a specific channel you are not using for analysis, you can gate out the events with the highest fluorescence in that channel. |
Issue 3: Poorly Resolved or Unexpected Cell Cycle Profiles
| Possible Cause | Troubleshooting Steps |
| Overlapping Polyploid and Diploid Populations | 1. Increase Event Count: Acquire a higher number of events to better resolve the different populations. 2. Use Cell Cycle Modeling Software: Employ software with algorithms that can deconvolve complex cell cycle profiles to get more accurate percentages for each phase. 3. Correlate with a Proliferation Marker: Co-stain with an antibody against a proliferation marker like Ki-67. This can help distinguish cycling polyploid cells from arrested diploid cells. |
| Sub-G1 and G1 Peak Overlap | 1. Proper Compensation: Ensure your compensation settings are correct to minimize spillover from other channels. 2. Careful Gating: When setting your cell cycle gates, be conservative with the G1 gate to avoid including the sub-G1 population. |
Data Presentation: Expected Effects of Aurora Kinase Inhibitors
The following table summarizes the typical effects of Aurora kinase inhibitors on cell lines as measured by flow cytometry.
| Parameter | Expected Outcome with this compound Treatment |
| Cell Cycle | - Increase in G2/M population (early time points) - Emergence of a >4N (polyploid) population (later time points) - Increase in Sub-G1 population (indicative of apoptosis) |
| Apoptosis | - Increase in Annexin V positive cells - Increase in PI or 7-AAD positive (late apoptotic/necrotic) cells |
| Light Scatter | - Increase in Forward Scatter (FSC) due to increased cell size[1][2] - Increase in Side Scatter (SSC) due to increased internal complexity/granularity[1] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis with Propidium Iodide Staining
-
Cell Seeding and Treatment: Seed cells at a density that will not allow them to become over-confluent during the treatment period. Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Cell Harvest: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring to use a doublet discrimination gate.
Protocol 2: Apoptosis Analysis with Annexin V and PI Staining
-
Cell Seeding and Treatment: As described in Protocol 1.
-
Cell Harvest: Harvest both adherent and suspension cells.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizing Key Concepts
Signaling Pathway of Aurora A and its Inhibition by this compound
Caption: Aurora A pathway and its inhibition by this compound.
Experimental Workflow for Troubleshooting Unexpected Flow Cytometry Profiles
Caption: Troubleshooting workflow for unexpected flow cytometry profiles.
Logical Relationship of Potential Off-Target Effects
Caption: On-target vs. potential off-target effects of this compound.
References
How to control for PHA-680626 off-target kinase activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PHA-680626, a potent inhibitor of Aurora and Bcr-Abl kinases. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on controlling for its off-target kinase activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
A1: this compound is a multi-kinase inhibitor. Its primary targets are Aurora A and Aurora B kinases. However, it also demonstrates potent inhibitory activity against Bcr-Abl, RET, TRKA, and FGFR1 at nanomolar concentrations. Understanding this target profile is crucial for interpreting experimental results.[1]
Q2: How can I differentiate between on-target and off-target effects of this compound in my cellular assays?
A2: Several experimental strategies can be employed to distinguish between on-target and off-target effects. These include performing rescue experiments with a drug-resistant mutant of the primary target, using structurally unrelated inhibitors targeting the same primary kinase, and employing genetic knockdown (e.g., siRNA or CRISPR) of the suspected on- and off-targets. Comparing the phenotypic outcomes of these experiments will provide strong evidence for the specificity of the observed effects.
Q3: My cells are showing unexpected toxicity or a phenotype that is not consistent with Aurora kinase inhibition. What could be the cause?
A3: This could be due to the inhibition of one of this compound's known off-target kinases, such as Bcr-Abl, RET, TRKA, or FGFR1, which are involved in various critical signaling pathways.[1] It is also possible that at the concentration used, this compound is inhibiting other unforeseen kinases or cellular proteins. We recommend performing a dose-response experiment to determine the minimal effective concentration for Aurora kinase inhibition and conducting experiments to assess the activity of known off-targets in your specific cell model.
Q4: What is the mechanism of action for this compound?
A4: this compound is an amphosteric inhibitor of Aurora Kinase A. This means it binds to the ATP-binding pocket and also induces a conformational change in the activation loop of the kinase. This dual action not only inhibits the catalytic activity of Aurora A but also disrupts its interaction with its protein partner, N-Myc.[2][3]
Troubleshooting Guides
Issue: High background or non-specific effects in cellular assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the solubility of this compound in your specific culture medium. | A clear solution with no visible precipitate, ensuring the compound is fully dissolved and available to the cells. |
| Off-Target Kinase Activity | Lower the concentration of this compound to a range that is more selective for Aurora kinases. Consult the IC50 data to guide concentration selection. | Reduction of non-specific effects while maintaining the desired on-target activity. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells. | Minimal to no effect of the solvent on the experimental readout. |
Issue: Difficulty in confirming on-target engagement in cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Target Expression | Confirm the expression level of Aurora kinases in your cell line using Western blotting or qPCR. | Detectable levels of the target protein, ensuring it is present to be inhibited. |
| Suboptimal Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for observing on-target effects (e.g., inhibition of histone H3 phosphorylation for Aurora B). | Clear inhibition of the downstream marker of Aurora kinase activity at a specific concentration and time point. |
| Cellular Efflux of the Inhibitor | Use cell lines with known drug transporter expression profiles or co-administer with a known efflux pump inhibitor as a control experiment. | Increased intracellular concentration of this compound and a more potent on-target effect. |
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. This data is essential for designing experiments and interpreting results.
| Kinase Target | IC50 (µM) |
| Aurora-A | 0.030 |
| Aurora-B | 0.018 |
| ABL | 0.035 |
| RET | 0.080 |
| TRKA | 0.100 |
| FGFR1 | 0.200 |
| LYN | >10 |
| IR | >10 |
| GSK3β | >10 |
| NIM-1 | >10 |
| PAK4 | >10 |
| p38α | >10 |
| PDK1 | >10 |
| CK2 | >10 |
| CHK1 | >10 |
| Cdc7/Dbf4 | >10 |
| ZAP70 | >10 |
| PKA | >10 |
| IKK2 | >10 |
| MET | >10 |
| EGFR | >10 |
| ERK2 | >10 |
| AKT1 | >10 |
| IKKi | >10 |
| PKCβ | >10 |
| SULU | >10 |
Data adapted from Fancelli, D., et al. (2006). J Med Chem, 49(24), 7247-7251.[1]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the assessment of this compound binding to its target kinases in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against target kinases (e.g., Aurora-A, ABL) and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with ice-cold PBS containing inhibitors, and resuspend in PBS.
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of the target kinases and loading control by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities. An increase in the thermal stability of the target kinase in the presence of this compound indicates direct binding.
Protocol 2: Rescue Experiment with a Drug-Resistant Mutant
This experiment helps to confirm that the observed phenotype is due to the inhibition of the primary target.
Materials:
-
Parental cell line
-
Cell line expressing a known this compound-resistant mutant of the primary target (e.g., Aurora-A with a gatekeeper mutation)
-
This compound
-
Reagents for the specific phenotypic assay (e.g., cell viability assay, cell cycle analysis)
Procedure:
-
Cell Seeding: Seed both the parental and the resistant mutant cell lines at the same density.
-
Treatment: Treat both cell lines with a dose range of this compound.
-
Phenotypic Assay: After an appropriate incubation period, perform the desired phenotypic assay.
-
Data Analysis: Compare the dose-response curves for the parental and resistant cell lines. If the phenotype is rescued (i.e., the resistant cell line is less sensitive to this compound), it confirms that the effect is on-target.
Protocol 3: Affinity-Purification Mass Spectrometry (AP-MS) for Off-Target Identification
This unbiased approach can identify novel off-targets of this compound in your experimental system.
Materials:
-
This compound analog with a linker for immobilization
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate
-
Wash buffers of increasing stringency
-
Elution buffer
-
Reagents for in-solution or on-bead protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Immobilization: Covalently attach the this compound analog to the affinity resin.
-
Lysate Incubation: Incubate the cell lysate with the this compound-immobilized beads. Include a control with beads only. For competition experiments, pre-incubate the lysate with an excess of free this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins.
-
Digestion and MS Analysis: Digest the eluted proteins and identify them using LC-MS/MS.
-
Data Analysis: Compare the proteins identified from the this compound beads with the control and competition experiments to identify specific binding partners.
References
Technical Support Center: PHA-680626 and Aurora A Kinase Activity
Welcome to the technical support center for researchers utilizing the Aurora kinase inhibitor, PHA-680626. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during your experiments, particularly concerning the inhibition of Aurora A kinase.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to inhibit Aurora A kinase?
Q2: What is the reported inhibitory activity of compounds related to this compound against Aurora kinases?
A close analog of this compound, PHA-680632, has been shown to inhibit Aurora A, B, and C with the following IC50 values in biochemical assays[5]:
| Kinase | IC50 (nM) |
| Aurora A | 27 |
| Aurora B | 135 |
| Aurora C | 120 |
Data for PHA-680632, a close analog of this compound.
This data suggests that the chemical scaffold of this compound is active against Aurora A. Another pan-Aurora kinase inhibitor, Danusertib (PHA-739358), also shows potent inhibition across the Aurora kinase family[6].
| Kinase | IC50 (nM) |
| Aurora A | 13 |
| Aurora B | 79 |
| Aurora C | 61 |
Data for Danusertib (PHA-739358), another pan-Aurora kinase inhibitor.
These tables clearly indicate that compounds with a similar structure to this compound are potent inhibitors of Aurora A. Therefore, a lack of inhibition in your experiment is likely due to experimental conditions rather than an inherent inactivity of the compound.
Troubleshooting Guide: this compound Not Inhibiting Aurora A Kinase Activity
If you are observing a lack of Aurora A inhibition with this compound in your experiments, please review the following potential causes and troubleshooting steps.
Figure 1. A troubleshooting workflow for investigating the lack of Aurora A inhibition by this compound.
Compound Integrity and Handling
Issues with the inhibitor itself are a common source of experimental variability.
-
Solubility:
-
Problem: this compound, like many small molecule inhibitors, may have limited aqueous solubility. If the compound precipitates out of solution in your assay buffer, its effective concentration will be much lower than intended.
-
Troubleshooting:
-
Visually inspect your solutions for any signs of precipitation.
-
Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
When diluting into aqueous assay buffers, ensure the final DMSO concentration is compatible with your assay and does not cause the compound to crash out. It is advisable to not exceed a final DMSO concentration of 1%.
-
Consider using a solubility-enhancing agent if compatible with your assay system.
-
-
-
Stability and Storage:
-
Problem: The compound may have degraded due to improper storage or handling.
-
Troubleshooting:
-
Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light.
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing and storing small aliquots.
-
Allow aliquots to warm to room temperature before opening to prevent condensation.
-
Whenever possible, use freshly prepared solutions for your experiments.
-
-
-
Concentration:
-
Problem: The actual concentration of the inhibitor in the assay may be incorrect due to pipetting errors or inaccuracies in the initial stock solution preparation.
-
Troubleshooting:
-
Carefully re-check all calculations for dilutions.
-
Calibrate your pipettes regularly.
-
If possible, verify the concentration of your stock solution using an analytical method.
-
-
Assay Conditions (Biochemical Assays)
The specifics of your in vitro kinase assay setup can significantly impact the observed inhibitor potency.
-
ATP Concentration:
-
Problem: this compound is an ATP-competitive inhibitor[4]. If the concentration of ATP in your assay is too high, it will outcompete the inhibitor for binding to the kinase's active site, leading to an artificially high IC50 value or a complete lack of observed inhibition[7].
-
Troubleshooting:
-
Determine the Michaelis-Menten constant (Km) of your Aurora A enzyme for ATP.
-
Run your kinase assay with an ATP concentration at or below the Km value to maximize the sensitivity to competitive inhibitors[7].
-
-
-
Enzyme Activity and Concentration:
-
Problem: The activity of the recombinant Aurora A enzyme may be suboptimal, or its concentration may be too high.
-
Troubleshooting:
-
Ensure the enzyme is properly handled and stored to maintain its activity.
-
Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate over the time course of your assay.
-
Include a positive control inhibitor with known activity against Aurora A (e.g., Alisertib) to confirm that the enzyme is active and can be inhibited.
-
-
-
Assay Format and Readout:
-
Problem: The chosen assay format may not be sensitive enough, or there may be interference from components in your assay.
-
Troubleshooting:
-
Ensure your assay is within the linear range of detection.
-
Be aware of potential assay artifacts. For example, in luminescence-based assays that measure ATP consumption, autophosphorylation of the kinase can contribute to the signal[8].
-
Consider using an alternative assay format, such as a radiometric assay or a fluorescence-based method, to validate your findings.
-
-
Cell-Based Assay Considerations
Observing a lack of activity in a cellular context when biochemical activity is expected can be due to several factors.
-
Cell Permeability:
-
Problem: this compound may not efficiently cross the cell membrane of your chosen cell line.
-
Troubleshooting:
-
Consult the literature for studies using this compound in similar cell lines.
-
If permeability is a known issue for your cell type, consider using a permeabilizing agent, although this can introduce other artifacts.
-
-
-
Drug Efflux Pumps:
-
Problem: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein (MDR1).
-
Troubleshooting:
-
Use cell lines with known expression levels of common drug efflux pumps.
-
Consider co-incubating with an inhibitor of efflux pumps to see if this restores the inhibitory activity of this compound.
-
-
-
Cellular Context and Off-Target Effects:
-
Problem: The intracellular environment is much more complex than a biochemical assay. High intracellular ATP concentrations, the presence of scaffolding proteins, and the activation state of the kinase can all influence inhibitor potency[9].
-
Troubleshooting:
-
Be aware that IC50 values from biochemical assays often differ from those in cellular assays[9].
-
Consider the specific signaling pathways active in your cell line, as they may influence the accessibility or activity of Aurora A.
-
-
Experimental Protocols
General Protocol for an In Vitro Aurora A Kinase Assay
This protocol provides a general framework. You may need to optimize concentrations and incubation times for your specific reagents and experimental setup.
Figure 2. A generalized workflow for performing an in vitro Aurora A kinase assay.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate for Aurora A
-
ATP solution
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Alisertib)
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and the positive control inhibitor in kinase buffer. The final DMSO concentration should be kept constant across all wells and ideally below 1%.
-
Dispense Inhibitor: Add the diluted inhibitors and vehicle control (DMSO in kinase buffer) to the wells of the microplate.
-
Add Kinase: Dilute the Aurora A kinase to the desired concentration in cold kinase buffer and add it to the wells containing the inhibitor.
-
Pre-incubation: Gently mix and incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Prepare a solution of the peptide substrate and ATP in kinase buffer. Add this mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for Aurora A.
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction and Detect Signal: Stop the reaction and detect the kinase activity according to the manufacturer's protocol for your chosen detection method. For example, if using an ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the signal (e.g., luminescence). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Context
This compound acts on a critical regulator of cell division. Understanding its place in the broader signaling context can be helpful.
Figure 3. Simplified signaling pathway showing the role of Aurora A in cell cycle progression and its inhibition by this compound.
This guide is intended to provide a starting point for troubleshooting your experiments with this compound. For further assistance, please consult the relevant product datasheets and the primary literature.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: PHA-680626 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PHA-680626. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Aurora A kinase.[1] Its mechanism of action is unique as it acts as an amphosteric inhibitor. This means it not only binds to the ATP-binding pocket of Aurora A but also induces a conformational change in the activation loop of the kinase.[1] This conformational change prevents the binding of N-Myc to Aurora A, leading to the destabilization and subsequent degradation of the N-Myc oncoprotein.[1][2][3] This makes this compound a subject of interest, particularly in cancers with MYCN amplification, such as neuroblastoma.
Q2: How should I prepare and store this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[4] To maintain the integrity of the compound, it is crucial to minimize freeze-thaw cycles. Therefore, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -80°C.[4] When stored properly, DMSO stock solutions of similar small molecules can be stable for several months.[4] Before use, thaw an aliquot quickly and dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells; it is advisable to keep the final DMSO concentration below 0.5%.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent Aurora A inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, especially at higher concentrations. It has been shown to have low nanomolar potency against additional anticancer kinase targets.[5] A comprehensive kinase selectivity profile is essential for interpreting experimental results accurately. If you observe unexpected phenotypes, it is crucial to consider the possibility of off-target effects.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | Not explicitly stated, but 1 µM treatment showed significant effects | [1][3] |
| U2OS (MYCN-inducible) | Osteosarcoma | Not explicitly stated, but 1 µM treatment showed significant effects | [3] |
| HCT116 | Colorectal Carcinoma | ~0.027 (for PHA-680632, a related compound) | Not directly available for this compound |
| HL-60 | Promyelocytic Leukemia | ~0.048 (for PHA-680632, a related compound) | Not directly available for this compound |
| A549 | Lung Carcinoma | >10 (for a different but related compound series) | [6] |
| HeLa | Cervical Cancer | >10 (for a different but related compound series) | [6] |
| MCF-7 | Breast Cancer | >10 (for a different but related compound series) | [6] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). It is recommended to determine the IC50 for your specific cell line and experimental setup.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results
Q4: I am observing high variability in my cell viability assays (e.g., MTT, resazurin) with this compound treatment. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
-
Compound Solubility and Stability:
-
Issue: this compound may precipitate in the culture medium, especially at higher concentrations or after prolonged incubation.
-
Solution: Visually inspect your culture plates for any signs of precipitation. Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Consider the final DMSO concentration in your media and ensure it is consistent across all treatment groups, including the vehicle control.
-
-
Cell-Line Specific Sensitivity:
-
Issue: Different cell lines exhibit varying sensitivities to this compound. Factors such as the expression level of Aurora A and N-Myc can influence the response.
-
Solution: It is crucial to perform a dose-response experiment to determine the optimal concentration range and the IC50 value for each cell line you are working with.
-
-
Assay-Specific Artifacts:
-
Issue: The assay itself can be a source of variability. For example, with MTT assays, incomplete formazan crystal solubilization can lead to inaccurate readings. With resazurin-based assays, prolonged incubation can be cytotoxic.
-
Solution: Ensure complete solubilization of formazan crystals in MTT assays by vigorous mixing or shaking. For resazurin assays, optimize the incubation time to obtain a sufficient signal without causing toxicity. Always include appropriate controls, such as a vehicle-only control (DMSO) and an untreated control.
-
Experimental Workflow: Troubleshooting Inconsistent Cell Viability
Caption: Troubleshooting logic for inconsistent cell viability results.
Variable Effects on Apoptosis
Q5: I am not observing the expected increase in apoptosis after this compound treatment, or the results are inconsistent. What should I do?
A5: Apoptosis induction by this compound can be cell-type and concentration-dependent. Here are some troubleshooting steps:
-
Concentration and Time Course:
-
Issue: The concentration of this compound may be too low, or the treatment duration may be too short to induce a detectable apoptotic response.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) with a range of concentrations around the predetermined IC50 value. Apoptosis is a dynamic process, and the peak of apoptosis may occur at different times for different cell lines.
-
-
Cell Cycle Arrest vs. Apoptosis:
-
Issue: this compound, as an Aurora kinase inhibitor, can induce a potent G2/M cell cycle arrest.[3] In some cell lines, this arrest may be the predominant phenotype, with apoptosis occurring only after prolonged arrest or at higher concentrations.
-
Solution: Perform a cell cycle analysis in parallel with your apoptosis assay to determine if the cells are arresting in G2/M. This will provide a more complete picture of the cellular response to this compound.
-
-
Apoptosis Assay Sensitivity:
-
Issue: The chosen apoptosis assay may not be sensitive enough, or you may be looking at a late-stage apoptotic marker too early.
-
Solution: Consider using a combination of apoptosis assays. For example, Annexin V staining can detect early apoptotic events (phosphatidylserine flipping), while a TUNEL assay or PARP cleavage analysis by Western blot can detect later events (DNA fragmentation and protein cleavage).
-
Experimental Workflow: Apoptosis Assay Troubleshooting
Caption: Troubleshooting logic for inconsistent apoptosis assay results.
Unexpected Cell Cycle Analysis Results
Q6: My cell cycle analysis results with this compound are not showing a clear G2/M arrest. What could be wrong?
A6: Achieving a clear G2/M arrest with this compound requires careful optimization of experimental conditions.
-
Cell Synchronization:
-
Issue: If you are using an asynchronous cell population, the G2/M arrest may be less pronounced as cells will be distributed throughout the cell cycle at the start of the treatment.
-
Solution: For a more synchronized population and a clearer G2/M arrest, consider using a cell synchronization method, such as a thymidine block or a CDK1 inhibitor like RO-3306, before treating with this compound.
-
-
Flow Cytometry Staining and Acquisition:
-
Issue: Improper cell fixation, permeabilization, or staining with propidium iodide (PI) can lead to poor histogram resolution.
-
Solution: Ensure that cells are properly fixed (e.g., with ice-cold 70% ethanol) and that RNase is included in the PI staining solution to prevent staining of double-stranded RNA. During flow cytometry acquisition, use a low flow rate and collect a sufficient number of events (at least 10,000) for accurate analysis.
-
-
Data Analysis:
-
Issue: Incorrect gating or modeling of the cell cycle data can lead to misinterpretation of the results.
-
Solution: Use appropriate software for cell cycle analysis (e.g., FlowJo, ModFit LT). Ensure you are correctly gating on single cells to exclude doublets and aggregates, which can appear as G2/M populations.
-
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI channel.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Technical Support Center: PHA-680626 and Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PHA-680626 in fluorescence-based assays. The following information will help you identify and resolve potential interference issues, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Aurora kinases A and B.[1][2] It functions as an ATP-competitive inhibitor, and more specifically, it has been identified as an amphosteric inhibitor that can disrupt the interaction between Aurora-A and N-Myc.[3][4][5][6][7][8] This disruption leads to the destabilization and degradation of N-Myc, which is a critical factor in the proliferation of certain cancer cells, such as neuroblastoma.[3][4][5][6] this compound has been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[1][5]
Q2: Can this compound interfere with my fluorescence assay?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays.[9] The two primary modes of interference are autofluorescence and fluorescence quenching .[9] It is crucial to perform the correct controls to identify and mitigate these effects.
Q3: What is autofluorescence and how do I test for it?
Autofluorescence is the intrinsic fluorescence of a compound when excited by light.[9] If this compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can lead to a false positive signal.
To test for autofluorescence, prepare a serial dilution of this compound in your assay buffer without any other assay components (e.g., enzyme, substrate, or fluorescent probe). Measure the fluorescence at the same wavelengths used in your main experiment. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.
Q4: What is fluorescence quenching and how can I detect it?
Fluorescence quenching occurs when a compound absorbs the excitation or emission energy of a fluorophore, leading to a decrease in the fluorescence signal (a false negative or an overestimation of inhibition).[9][10][11]
To test for quenching, set up your assay with all components, including the fluorophore, but in the absence of the enzyme or with an inactive enzyme. Add a serial dilution of this compound and measure the fluorescence. A concentration-dependent decrease in the fluorescence signal suggests quenching.
Q5: Are there other potential off-target effects of this compound I should be aware of?
While this compound is a potent Aurora kinase inhibitor, like many kinase inhibitors, it may have off-target effects.[12][13][14][15] It has been shown to inhibit other kinases, such as Bcr-Abl.[1][2] When interpreting your results, it is important to consider the possibility that the observed phenotype may be due to the inhibition of other cellular targets.
Troubleshooting Guides
Issue 1: Higher than expected signal or dose-dependent signal in no-enzyme controls.
-
Possible Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Perform an Autofluorescence Test: As described in Q3, measure the fluorescence of this compound alone in the assay buffer at various concentrations.
-
Data Correction: If autofluorescence is observed, subtract the signal from the compound-only wells from your experimental wells.
-
Use a Different Fluorophore: If the autofluorescence is significant and overlaps with your fluorophore's spectrum, consider using a fluorophore with different excitation and emission wavelengths, preferably in the far-red spectrum to minimize interference.[16]
-
Issue 2: Lower than expected signal, even at low inhibitor concentrations.
-
Possible Cause: Fluorescence quenching by this compound.
-
Troubleshooting Steps:
-
Perform a Quenching Control Assay: As detailed in Q4, test for quenching by adding this compound to a reaction mixture containing your fluorescent probe without the active enzyme.
-
Inner-Filter Effect Correction: If quenching is confirmed, you may need to apply a correction formula for the inner-filter effect. This often requires measuring the absorbance of this compound at the excitation and emission wavelengths.
-
Change Assay Format: If quenching is severe, consider switching to a non-fluorescence-based assay format, such as a luminescence or absorbance-based assay, if available for your target.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause: Compound precipitation or aggregation at higher concentrations.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. You can also measure light scattering to detect aggregates.
-
Detergent Addition: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can sometimes prevent aggregation.[9]
-
Determine the Linear Range: Ensure you are working within a concentration range where this compound is fully soluble and the assay response is linear.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (Aurora A) | 13 nM | Fancelli et al., 2006 |
| This compound IC50 (Aurora B) | 24 nM | Fancelli et al., 2006 |
| This compound IC50 (Bcr-Abl) | 20 nM | Gontarewicz et al., 2008 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your assay buffer to match the concentrations used in your main experiment. Also, include a buffer-only control.
-
Dispense the dilutions into the wells of a microplate.
-
Read the fluorescence using the same excitation and emission wavelengths as your primary assay.
-
Plot the fluorescence intensity against the concentration of this compound to determine if there is a dose-dependent increase in signal.
Protocol 2: Fluorescence Quenching Assay
-
Prepare your complete assay mixture, including the fluorescent substrate/probe and buffer, but exclude the enzyme (or use a heat-inactivated enzyme).
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the assay mixture. Include a control with no inhibitor.
-
Incubate for the same duration as your main experiment.
-
Measure the fluorescence at the appropriate wavelengths.
-
A decrease in fluorescence with increasing this compound concentration indicates quenching.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for fluorescence assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 3. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PHA-680626 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Aurora kinase inhibitor, PHA-680626.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor of Aurora A and Aurora B kinases, which are key regulators of mitosis. By inhibiting these kinases, this compound disrupts the formation of the mitotic spindle, leading to errors in chromosome segregation and ultimately inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the Bcr-Abl tyrosine kinase and to disrupt the interaction between Aurora A and the N-Myc oncoprotein, leading to N-Myc degradation. This dual activity makes it a subject of investigation for various cancer types, including those with MYCN amplification like neuroblastoma, and imatinib-resistant chronic myeloid leukemia.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to Aurora kinase inhibitors like this compound can arise through several mechanisms:
-
Mutations in the Aurora Kinase Domain: Similar to other kinase inhibitors, point mutations in the ATP-binding pocket of Aurora kinases can prevent the binding of this compound, rendering the drug ineffective. For instance, a G160E mutation in Aurora B has been identified in cell lines resistant to the Aurora kinase inhibitor ZM447439.
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can evade drug-induced apoptosis by overexpressing anti-apoptotic proteins, particularly those from the Bcl-2 family. Increased levels of Bcl-xL have been implicated in resistance to Aurora kinase inhibitors. Bcl-xL sequesters pro-apoptotic proteins, preventing the initiation of the apoptotic cascade even when mitotic catastrophe is induced by this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that compensate for the inhibition of Aurora kinases. This can involve the upregulation of other receptor tyrosine kinases or downstream signaling molecules that promote cell survival and proliferation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
Q3: How can I overcome resistance to this compound in my experiments?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with other targeted agents is a promising approach.
-
Bcl-xL Inhibitors: For resistance mediated by Bcl-xL upregulation, co-treatment with a Bcl-xL inhibitor (e.g., navitoclax/ABT-263) can restore sensitivity. This combination therapy synergistically induces apoptosis by simultaneously targeting mitosis and the apoptotic machinery.
-
Other Kinase Inhibitors: Depending on the specific bypass pathways activated in resistant cells, combining this compound with inhibitors of those pathways (e.g., EGFR inhibitors) may be effective.
-
-
Development of Novel Aurora Kinase Inhibitors: Research into second-generation Aurora kinase inhibitors that can bind to mutated forms of the kinase is an ongoing area of drug development.
-
Modulation of Drug Efflux: The use of ABC transporter inhibitors, although often associated with toxicity, can be explored in preclinical models to increase the intracellular concentration of this compound.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed in Response to this compound Treatment
Possible Cause 1: Development of Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value of this compound in your cell line and compare it to the expected IC50 for sensitive cells (see Table 1). A significant increase in the IC50 value suggests acquired resistance.
-
Investigate Mechanism:
-
Western Blot Analysis: Profile the expression levels of key resistance-associated proteins, including Aurora A/B, phospho-Aurora A/B, Bcl-xL, Mcl-1, P-gp, and BCRP. An upregulation of Bcl-xL or drug efflux pumps is a strong indicator of the resistance mechanism.
-
Sequencing: Sequence the kinase domain of Aurora A and B to identify potential resistance mutations.
-
-
Overcoming Resistance:
-
Combination Treatment: Based on your findings, design experiments to test combination therapies. For example, if Bcl-xL is upregulated, test the combination of this compound with a Bcl-xL inhibitor.
-
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Verify Drug Potency: Ensure the this compound compound is not degraded. Use a fresh stock and protect it from light.
-
Optimize Treatment Duration: The effects of this compound are cell-cycle dependent. Ensure the treatment duration is sufficient to allow cells to enter and arrest in mitosis (typically 24-72 hours).
-
Check Cell Culture Conditions: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination before treatment.
-
Problem 2: Inconsistent Results in Cell Viability Assays
Possible Cause: Assay Variability
-
Troubleshooting Steps:
-
Optimize Seeding Density: Determine the optimal cell seeding density to ensure that cells are in the exponential growth phase throughout the assay period.
-
Standardize Reagent Incubation Times: Follow the manufacturer's protocol for the cell viability reagent (e.g., MTT, MTS) precisely, as incubation times can significantly affect the results.
-
Include Proper Controls: Always include untreated controls, vehicle controls (e.g., DMSO), and positive controls (a compound known to induce cell death in your cell line).
-
Use a Reference Wavelength: When using a spectrophotometer, use a reference wavelength to subtract background absorbance.
-
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 31 |
| K562 | Chronic Myeloid Leukemia | 270 |
| SET2 | Acute Megakaryoblastic Leukemia | 40 |
| HEL | Erythroleukemia | 50 |
| U937 | Histiocytic Lymphoma | 80 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh medium. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Aurora A, Aurora B, phospho-Aurora A (Thr288), Bcl-xL, cleaved PARP, N-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for Aurora-A and N-Myc Interaction
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either Aurora-A or N-Myc overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against Aurora-A and N-Myc.
Visualizations
Caption: Signaling pathway of this compound and a resistance mechanism.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Overcoming resistance by combining this compound with a Bcl-xL inhibitor.
Validation & Comparative
A Head-to-Head Comparison of PHA-680626 and MLN8054 in Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Aurora kinase A inhibitors, PHA-680626 and MLN8054, in the context of neuroblastoma. We delve into their mechanisms of action, present available experimental data, and provide detailed protocols for key comparative experiments.
At a Glance: Key Differences and Similarities
Both this compound and MLN8054 target Aurora kinase A (AURKA), a critical regulator of mitosis. In MYCN-amplified neuroblastoma, AURKA plays a crucial non-mitotic role by binding to and stabilizing the oncoprotein N-Myc, thereby preventing its degradation and promoting tumor growth. Both small molecules have been shown to disrupt this critical interaction, leading to N-Myc degradation and subsequent anti-tumor effects. While direct, comprehensive comparative studies on their cytotoxicity are limited, existing research provides valuable insights into their shared mechanism and relative efficacy in disrupting the AURKA/N-Myc complex.
Mechanism of Action: Disrupting a Key Oncogenic Partnership
The primary anti-tumor mechanism of both this compound and MLN8054 in MYCN-amplified neuroblastoma cells is the inhibition of the Aurora A kinase, which leads to the destabilization and subsequent degradation of the N-Myc oncoprotein.[1][2] Normally, AURKA binds to N-Myc, shielding it from ubiquitination and proteasomal degradation.[1][2] Both inhibitors induce a conformational change in AURKA, which disrupts the AURKA/N-Myc protein-protein interaction.[2][3] This exposes N-Myc to the cellular degradation machinery, leading to its destruction, which in turn results in decreased cell proliferation and increased apoptosis in neuroblastoma cells.[2][3]
References
A Comparative Guide to Aurora Kinase Inhibitors: PHA-680626 versus Alisertib (MLN8237)
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical efficacy of two prominent Aurora kinase inhibitors, PHA-680626 and Alisertib (MLN8237), supported by experimental data.
This guide provides a comprehensive analysis of this compound and Alisertib (MLN8237), two small molecule inhibitors targeting Aurora kinases, which are crucial regulators of mitosis and are frequently overexpressed in human cancers. While both compounds have demonstrated anti-tumor activity, they exhibit distinct profiles in terms of their primary mechanisms of action, selectivity, and the extent of their preclinical and clinical evaluation.
At a Glance: Key Efficacy Parameters
The following tables summarize the core quantitative data available for this compound and Alisertib, facilitating a direct comparison of their biochemical and cellular activities, as well as their in vivo efficacy.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity |
| Alisertib (MLN8237) | Aurora A | 1.2[1][2] | >200-fold vs. Aurora B[1] |
| Aurora B | 396.5[1] | ||
| This compound | Aurora A | Data not consistently reported; noted to have strong inhibitory activity. A related compound, PHA-680632, has an IC50 of 27 nM. | Inhibits both Aurora kinases and Bcr-Abl. |
| Aurora B | Data not consistently reported. A related compound, PHA-680632, has an IC50 of 135 nM. |
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 |
| Alisertib (MLN8237) | HCT-116 | Colorectal Carcinoma | 80 - 100 nM[3] |
| TIB-48, CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 nM[3] | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.003 - 1.71 µM[1] | |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 0.06 to > 5 µM | |
| This compound | Imatinib-resistant CML cell lines | Chronic Myeloid Leukemia | Demonstrated significant anti-proliferative effects (specific IC50 values not consistently reported).[4] |
| IMR-32 | Neuroblastoma | Impairs viability (specific IC50 values not consistently reported). |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Alisertib (MLN8237) | HCT-116 | Colorectal Carcinoma | 3, 10, 30 mg/kg, once daily, oral | 43.3%, 84.2%, 94.7% respectively[4] |
| OCI-LY19 (intravenous) | Lymphoma | 30 mg/kg, once daily, oral | Significant reduction in tumor burden[4] | |
| Multiple Myeloma | Multiple Myeloma | 15, 30 mg/kg | 42% and 80% respectively[1] | |
| This compound | Neuroblastoma | Neuroblastoma | 1 µM (in vitro treatment of cells for xenograft) | Leads to N-Myc degradation; specific TGI data not available. |
Mechanism of Action and Signaling Pathways
Alisertib is a potent and selective inhibitor of Aurora A kinase. Its primary mechanism involves the disruption of mitotic spindle formation, leading to improper chromosome segregation, cell cycle arrest at the G2/M phase, and subsequent apoptosis or endoreduplication (polyploidy).[3][5]
This compound, while also inhibiting Aurora kinases, is notably recognized for its ability to disrupt the protein-protein interaction between Aurora A and the N-Myc oncoprotein.[3][4] This leads to the degradation of N-Myc, a key driver of tumorigenesis in neuroblastoma and other cancers. Additionally, this compound exhibits inhibitory activity against the Bcr-Abl tyrosine kinase, making it a potential therapeutic for imatinib-resistant chronic myeloid leukemia.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Kinase Inhibition Assays
Alisertib (MLN8237) - Radioactive Flashplate Assay: Recombinant Aurora A and Aurora B kinases are assayed in a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA. The reaction is initiated by the addition of [γ-33P]ATP and a biotinylated peptide substrate. The mixture is incubated at room temperature, and the reaction is stopped by the addition of EDTA. The biotinylated peptide is captured on streptavidin-coated FlashPlates, and the radioactivity is measured using a scintillation counter. IC50 values are determined from the dose-response curves.
This compound - General Kinase Activity Assay: The inhibitory activity of this compound on Aurora kinases can be assessed using a variety of commercially available kinase assay kits, such as those employing FRET or luminescence-based detection. Briefly, recombinant Aurora A or B is incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate.
Cell Proliferation Assays
Alisertib (MLN8237) - MTT Assay: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of Alisertib or vehicle control for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized with a detergent solution, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
This compound - Cell Viability Assay: A similar protocol to the MTT assay can be employed. Briefly, chronic myeloid leukemia or neuroblastoma cells are plated in 96-well plates and treated with various concentrations of this compound. After the desired incubation period, a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. The luminescence is measured using a luminometer, and IC50 values are calculated.
Apoptosis Assays
Alisertib (MLN8237) and this compound - Annexin V/Propidium Iodide (PI) Staining: Cells are treated with the respective inhibitors for a specified time. After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
References
A Comparative Guide to the Aurora Kinase Inhibitors: PHA-680626 and Danusertib (PHA-739358)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Aurora kinase inhibitors, PHA-680626 and Danusertib (also known as PHA-739358). Both compounds have been investigated for their potential as anti-cancer agents, targeting the Aurora family of serine/threonine kinases that play a crucial role in mitotic progression. This document summarizes their mechanism of action, target specificity, and cellular effects, supported by experimental data from peer-reviewed literature.
At a Glance: Key Differences and Similarities
| Feature | This compound | Danusertib (PHA-739358) |
| Primary Targets | Aurora Kinase A, Bcr-Abl | Pan-Aurora Kinase (A, B, and C), Abl, Ret, FGFR-1 |
| Key Differentiator | Effective inhibitor of the Aurora-A and N-Myc interaction. | Potent pan-Aurora kinase inhibitor with a broader kinase inhibition profile. |
| Reported Cellular Effects | Anti-proliferative, pro-apoptotic, particularly in Imatinib-resistant CML. | Induces G2/M cell cycle arrest, apoptosis, and autophagy. |
| Clinical Development | Investigated in preclinical studies. | Has undergone Phase I and II clinical trials. |
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for this compound and Danusertib, focusing on their inhibitory activity against various kinases and their effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile (IC50 values)
| Kinase Target | This compound (IC50, nM) | Danusertib (PHA-739358) (IC50, nM) | Reference |
| Aurora A | 27 (for predecessor PHA-680632) | 13 | [1][2] |
| Aurora B | 135 (for predecessor PHA-680632) | 79 | [1][2] |
| Aurora C | 120 (for predecessor PHA-680632) | 61 | [1][2] |
| Bcr-Abl | Not explicitly quantified in sources, but potent inhibition reported. | 25 | [3][4] |
| Bcr-Abl (T315I) | Effective against T315I mutant. | Active against T315I mutant. | [3][4] |
| FGFR1 | Strong cross-reactivity reported for PHA-680632. | - | [1] |
| Ret | - | Inhibits | [5] |
| Trk-A | - | Inhibits | [5] |
Note: IC50 values for this compound are for its predecessor compound, PHA-680632, as specific values for this compound were not consistently available in the reviewed literature.
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Compound | Effect | IC50/GI50 | Reference |
| Imatinib-resistant CML cells | This compound | Anti-proliferative and pro-apoptotic | Not specified | [3] |
| Primary CD34+ CML cells (T315I) | This compound | High anti-proliferative activity | Not specified | [3] |
| MCF7 (Breast Cancer) | Danusertib | Cytotoxic | 5.14 µM (48h) | [6] |
| MDA-MB-231 (Breast Cancer) | Danusertib | Cytotoxic | 3.09 µM (48h) | [6] |
| AGS (Gastric Cancer) | Danusertib | Growth inhibition | 1.45 µM (24h) | [7] |
| NCI-N78 (Gastric Cancer) | Danusertib | Growth inhibition | 2.77 µM (24h) | [7] |
| Various Cancer Cell Lines | Danusertib | Inhibition of proliferation | Sub-micromolar IC50 values | [8] |
Mechanism of Action and Signaling Pathways
Both this compound and Danusertib function as ATP-competitive inhibitors of Aurora kinases. Their primary mechanism of inducing cancer cell death is through the disruption of mitosis, leading to cell cycle arrest and subsequent apoptosis.
Danusertib, as a pan-Aurora kinase inhibitor, affects multiple stages of mitosis. Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts chromosome segregation and cytokinesis. This dual action results in a potent G2/M phase arrest.[7][8]
This compound also targets Aurora kinases, leading to mitotic disruption. A key feature of this compound is its ability to disrupt the interaction between Aurora A and the N-Myc oncoprotein.[9][10] This is significant in cancers driven by N-Myc amplification, such as neuroblastoma.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Danusertib.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of kinase inhibitors.
Materials:
-
Purified recombinant Aurora kinase (A, B, or C) or Bcr-Abl kinase.
-
Specific peptide substrate for the kinase.
-
ATP.
-
Kinase assay buffer.
-
This compound and Danusertib dissolved in DMSO.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and Danusertib) in kinase assay buffer.
-
In a 96-well plate, add the kinase and its substrate to each well.
-
Add the diluted inhibitors to the respective wells. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound and Danusertib.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Danusertib. Include a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot cell viability against inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitors on cell cycle distribution.
Materials:
-
Cancer cell lines.
-
This compound and Danusertib.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution.
-
RNase A.
-
Flow cytometer.
Procedure:
-
Culture cells and treat them with the desired concentrations of this compound or Danusertib for a specific time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol is used to quantify the induction of apoptosis by the inhibitors.
Materials:
-
Cancer cell lines.
-
This compound and Danusertib.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer).
-
Flow cytometer.
Procedure:
-
Treat cells with the inhibitors as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
The results will distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Western Blotting for Apoptosis and Cell Cycle Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated cell lysates.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Cyclin B1, CDK1).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare protein lysates from cells treated with this compound or Danusertib.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The cleavage of PARP is a hallmark of apoptosis.[11][12]
In Vivo Efficacy
Danusertib has demonstrated anti-tumor activity in various preclinical in vivo models. For instance, in a subcutaneous murine xenograft model of gastroenteropancreatic neuroendocrine tumors, Danusertib significantly reduced tumor growth.[13]
Preclinical studies of this compound have shown its efficacy in models of imatinib-resistant chronic myeloid leukemia, indicating its potential for treating resistant forms of this disease.[3]
Conclusion
Both this compound and Danusertib are potent inhibitors of Aurora kinases with demonstrated anti-cancer properties. Danusertib has a broader kinase inhibition profile and has progressed further in clinical trials. Its mechanism of inducing G2/M arrest and apoptosis is well-documented across various cancer types. This compound, while also a potent Aurora kinase inhibitor, shows particular promise in its ability to disrupt the Aurora A/N-Myc interaction, suggesting a potential therapeutic niche in N-Myc amplified cancers. Further direct comparative studies would be beneficial to fully elucidate the differential efficacy and safety profiles of these two compounds. This guide provides a foundational comparison based on the currently available scientific literature to aid researchers in their drug development and discovery efforts.
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aurora Kinase Inhibitors: Alisertib, Barasertib, Danusertib, and Tozasertib
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis. Their overexpression has been implicated in the pathogenesis of various malignancies, making them attractive targets for cancer therapy. This guide provides a head-to-head comparison of four prominent Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), Danusertib (PHA-739358), and Tozasertib (VX-680/MK-0457). We will delve into their mechanisms of action, comparative efficacy based on preclinical and clinical data, selectivity profiles, and safety considerations.
Mechanism of Action and Cellular Effects
Aurora kinase inhibitors primarily exert their anti-cancer effects by disrupting mitotic progression, leading to cell cycle arrest and apoptosis. However, the specific cellular phenotypes observed depend on the inhibitor's selectivity for the different Aurora kinase isoforms.
-
Aurora A is crucial for centrosome maturation and separation, as well as for the formation of a bipolar spindle. Inhibition of Aurora A, as seen with the selective inhibitor Alisertib , leads to defects in mitotic spindle assembly, G2/M arrest, and subsequent apoptosis and autophagy.
-
Aurora B is a key component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis. Inhibition of Aurora B, the primary target of Barasertib , results in failed cytokinesis, leading to the formation of polyploid cells and subsequent apoptosis.
-
Pan-Aurora inhibitors , such as Danusertib and Tozasertib , target multiple Aurora kinase isoforms, combining the effects of both Aurora A and B inhibition. This can lead to a range of mitotic disruptions, including spindle defects, chromosome misalignment, and failed cytokinesis.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the in vitro inhibitory activity and in vivo tumor growth inhibition of the four Aurora kinase inhibitors. It is important to note that the data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
In Vitro Inhibitory Activity
| Inhibitor | Target(s) | IC50 / Ki (nM) | Key Findings & Selectivity |
| Alisertib (MLN8237) | Aurora A | IC50: 1.2 | Highly selective for Aurora A, with over 200-fold greater potency against Aurora A than Aurora B. |
| Aurora B | IC50: 396.5 | ||
| Barasertib (AZD1152) | Aurora A | Ki: 1400 | A highly selective inhibitor of Aurora B. The active metabolite, AZD1152-HQPA, is potent. |
| Aurora B | IC50 (AZD1152-HQPA): 0.37 | ||
| Danusertib (PHA-739358) | Aurora A | IC50: 13 | A pan-inhibitor with activity against all three Aurora kinase isoforms. Also shows activity against other kinases like ABL, RET, and TRK-A. |
| Aurora B | IC50: 79 | ||
| Aurora C | IC50: 61 | ||
| Tozasertib (VX-680) | Aurora A | Ki: 0.6 | A pan-Aurora inhibitor with the highest potency for Aurora A. Also inhibits FLT-3 and BCR-ABL. |
| Aurora B | Ki: 18 | ||
| Aurora C | Ki: 4.6 |
IC50 and Ki values are indicative of potency, with lower values representing greater inhibition.
In Vivo Tumor Growth Inhibition in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Alisertib (MLN8237) | Lung (H460) | Not specified | 91% | [1] |
| Colon (HCT-116) | Not specified | 93% | [1] | |
| Barasertib (AZD1152) | Colon (SW620) | 150 mg/kg/day (s.c. infusion) | 79% | [2] |
| Colon (HCT116) | 150 mg/kg/day (s.c. infusion) | 60% | [2] | |
| Colon (Colo205) | 150 mg/kg/day (s.c. infusion) | 81% | [2] | |
| Various | 10-150 mg/kg/day | 55% to ≥100% | [3] | |
| Danusertib (PHA-739358) | Gastroenteropancreatic Neuroendocrine Tumors (BON1 & QGP) | Not specified | Significant reduction | [3][4] |
| Tozasertib (VX-680) | Leukemia (HL-60) | Not specified | Regression | [5] |
| Colon | Not specified | Regression | [5] | |
| Pancreatic | Not specified | Regression | [5] | |
| Clear Cell Renal Carcinoma (Caki-1) | Not specified | 75.7% | [6] |
Signaling Pathways and Points of Inhibition
The diagram below illustrates the central roles of Aurora A and Aurora B in mitosis and highlights where selective and pan-inhibitors intervene.
Caption: Aurora kinase signaling in mitosis and inhibitor targets.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for in vitro and in vivo assays used to evaluate Aurora kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant Aurora Kinase (A, B, or C)
-
Kinase-specific substrate (e.g., Kemptide for Aurora A)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitor (e.g., Alisertib, Barasertib)
-
Kinase Assay Buffer
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare serial dilutions of the test inhibitor in the appropriate buffer.
-
Kinase Reaction: In each well of the plate, combine the Aurora kinase, its substrate, and the test inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered SDS solution)
-
Test inhibitor
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor activity of an inhibitor in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor formation)
-
Test inhibitor and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test inhibitor (e.g., by oral gavage or intraperitoneal injection) and the vehicle to the respective groups according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.
Clinical Safety and Tolerability
The clinical development of Aurora kinase inhibitors has been met with challenges, primarily related to their toxicity profiles. The most common adverse events are a direct consequence of their on-target anti-mitotic activity in rapidly dividing normal tissues.
| Inhibitor | Common Grade ≥3 Adverse Events | Status |
| Alisertib (MLN8237) | Neutropenia, leukopenia, anemia, stomatitis, fatigue | Under investigation in multiple clinical trials. |
| Barasertib (AZD1152) | Febrile neutropenia, stomatitis, nausea, diarrhea | Investigated in solid tumors and hematologic malignancies. |
| Danusertib (PHA-739358) | Neutropenia, fatigue, diarrhea, nausea | Investigated in solid tumors and hematologic malignancies. |
| Tozasertib (VX-680) | Febrile neutropenia, stomatitis, gastrointestinal toxicity, hypertension, fatigue | Clinical development was suspended due to adverse events, including QT prolongation. |
Conclusion
The Aurora kinase inhibitors represent a promising class of targeted therapies for a range of cancers. Alisertib and Barasertib have demonstrated the potential of selective inhibition of Aurora A and B, respectively, with manageable safety profiles in clinical trials. Pan-inhibitors like Danusertib and Tozasertib offer broader targeting of the Aurora kinase family but may be associated with a more challenging toxicity profile.
The choice of an Aurora kinase inhibitor for a specific therapeutic application will depend on a careful consideration of the tumor type, its underlying molecular characteristics, and the therapeutic window of the inhibitor. Further research is needed to identify predictive biomarkers to guide patient selection and to explore rational combination strategies to enhance efficacy and overcome resistance. This comparative guide serves as a valuable resource for researchers and clinicians working to advance the development of this important class of anti-cancer agents.
References
- 1. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Unveiling the Specificity of PHA-680626: A Comparative Guide for Kinase Inhibitor Research
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the kinase specificity of PHA-680626, a potent inhibitor of Aurora kinases. Through a detailed comparison with other well-characterized kinase inhibitors, this document offers valuable insights supported by experimental data to inform target validation and drug discovery efforts.
This compound is a small molecule inhibitor primarily targeting the Aurora kinase family, which plays a crucial role in the regulation of mitosis. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide delves into the specificity of this compound against a panel of kinases, offering a clear comparison with other inhibitors to aid in the selection of the most appropriate tool compounds for research.
Kinase Inhibition Profile: A Quantitative Comparison
The inhibitory activity of this compound and two other prominent kinase inhibitors, Danusertib (PHA-739358) and Tozasertib (VX-680), was evaluated against a panel of serine/threonine and tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the tables below. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Target | This compound IC50 (nM) |
| Aurora-A | 27 |
| Aurora-B | 130 |
| Aurora-C | 60 |
| Abl | 25 |
| RET | 31 |
| TRKA | 31 |
| FGFR1 | 47 |
Table 2: Comparative Inhibitory Activity of Danusertib and Tozasertib
| Kinase Target | Danusertib (PHA-739358) IC50 (nM) | Tozasertib (VX-680) Ki (nM) |
| Aurora-A | 13[1] | 0.6[2][3] |
| Aurora-B | 79[1] | 18[3] |
| Aurora-C | 61[1] | 4.6[3] |
| Abl | 25[1] | 30 |
| Flt-3 | - | 30 |
| Lck | 155[4] | - |
| VEGFR2 | 432[4] | - |
| c-Kit | 407[4] | - |
| CDK2 | 462[4] | - |
Note: The data presented is compiled from various sources and should be interpreted with the understanding that assay conditions may vary between studies. Ki (inhibition constant) is another measure of inhibitor potency.
Experimental Protocols
The determination of kinase inhibition profiles is a critical step in the characterization of small molecule inhibitors. The following section outlines a detailed methodology for a typical biochemical kinase assay used to generate the data presented above.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. The principle lies in measuring the transfer of a phosphate group from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), typically radiolabeled ([γ-32P]ATP or [γ-33P]ATP) or in a system with a detectable byproduct (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well assay plates
-
Scintillation counter or luminescence plate reader
-
Phosphoric acid (for stopping the reaction in radiometric assays)
-
P81 phosphocellulose paper or other suitable filter membranes (for radiometric assays)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with solvent only (e.g., DMSO) is also included.
-
Reaction Mixture Preparation: The kinase, substrate, and any necessary co-factors are mixed in the kinase reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP to the reaction mixture in the assay plate wells.
-
Incubation: The assay plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
-
Termination of Reaction:
-
Radiometric Assay: The reaction is stopped by adding phosphoric acid. An aliquot of the reaction mixture is then spotted onto P81 phosphocellulose paper. The paper is washed to remove unincorporated [γ-32P]ATP, and the radioactivity retained on the paper (representing the phosphorylated substrate) is measured using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): A reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, with the resulting luminescence being proportional to the kinase activity.
-
-
Data Analysis: The amount of kinase activity is determined for each concentration of the test compound. The data is then plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using non-linear regression analysis.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the context of this compound's activity and the methods used for its validation, the following diagrams are provided.
References
Unveiling the Target Profile of PHA-680626: A Comparative Guide to its Protein Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of PHA-680626 with other protein kinases, supported by experimental data and detailed protocols.
This compound is a potent small molecule inhibitor primarily targeting the Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitotic progression. Its efficacy extends to overcoming resistance mechanisms in certain cancers, notably those driven by mutations in the Bcr-Abl tyrosine kinase. This guide delves into the specifics of its inhibitory action and off-target effects, presenting a clear picture of its selectivity profile.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against several key protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. This data is crucial for comparing its potency against its intended targets versus other kinases.
| Kinase Target | Wild-Type IC50 (nM) | Mutant/Variant | Mutant IC50 (nM) | Reference |
| Aurora A | 27 | - | - | [1] |
| Aurora B | 135 | - | - | [1] |
| Aurora C | 120 | - | - | [1] |
| Bcr-Abl | 30 | T315I | 30 | [2] |
Table 1: IC50 values of this compound against a panel of protein kinases. This table provides a quantitative overview of the inhibitor's potency against its primary targets and key resistance mutants.
Comparative Selectivity with other Aurora Kinase Inhibitors
To provide a broader context, the selectivity of this compound can be compared with other well-characterized Aurora kinase inhibitors.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Key Off-Targets |
| This compound | 27 | 135 | Bcr-Abl |
| Alisertib (MLN8237) | 1.2 | 396.5 | >200-fold selective for Aurora A over B |
| Danusertib (PHA-739358) | 13 | 79 | Abl, TrkA, c-RET, FGFR1 |
| Tozasertib (VX-680) | 0.6 (Ki) | - | Flt-3, Bcr-Abl |
Table 2: A comparative look at the IC50 values of this compound and other prominent Aurora kinase inhibitors, highlighting their relative potencies and known off-target interactions.
Signaling Pathways and Experimental Workflow
To visualize the interactions of this compound and the experimental process for determining its activity, the following diagrams are provided.
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for kinase inhibition assay.
Experimental Protocols
The determination of kinase inhibition by this compound is typically performed using in vitro kinase assays. A general protocol is outlined below, which can be adapted for specific kinases.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes the determination of kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Purified recombinant protein kinase (e.g., Aurora A, Aurora B, Bcr-Abl)
-
Specific peptide substrate for the kinase
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[3]
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the kinase assay buffer. A final DMSO concentration should not exceed 1% in the final reaction mixture.
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Add the purified kinase to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the specific substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[3]
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP concentration using a luminescence-based ATP detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of Aurora kinases A, B, and C, and notably, it also demonstrates significant activity against the Bcr-Abl tyrosine kinase, including the clinically resistant T315I mutant.[2] This dual inhibitory action makes it a compound of interest for certain malignancies. While it shows a degree of selectivity, its cross-reactivity with other kinases, as indicated by its effect on Bcr-Abl, highlights the importance of comprehensive profiling in drug development. The provided data and protocols offer a foundation for researchers to further investigate and compare the activity of this compound in their specific experimental contexts. Further broad-panel kinome screening would provide a more complete picture of its off-target profile.
References
A Comparative Benchmarking Guide: PHA-680626 Versus Novel Aurora A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the targeting of mitotic kinases, particularly Aurora A, has emerged as a promising strategy. Overexpression of Aurora A kinase is a frequent event in a multitude of human cancers, correlating with poor prognosis and resistance to conventional therapies. This has spurred the development of numerous small molecule inhibitors aimed at disrupting its oncogenic activity. This guide provides a comprehensive, data-driven comparison of the preclinical Aurora A inhibitor, PHA-680626, against a panel of other novel inhibitors that have shown significant promise in preclinical and clinical development.
Executive Summary
This guide benchmarks this compound, a potent Aurora kinase inhibitor, against other notable Aurora A inhibitors: Alisertib (MLN8237), ENMD-2076, TAS-119, and PF-03814735. The comparison focuses on their mechanism of action, in vitro efficacy and selectivity, anti-proliferative activity against cancer cell lines, and in vivo anti-tumor effects in preclinical models. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical signaling pathways and experimental workflows.
Introduction to Aurora A Kinase and its Inhibition
Aurora A is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1] Its functions are critical for centrosome maturation and separation, bipolar spindle assembly, and faithful chromosome segregation.[1] Dysregulation of Aurora A activity can lead to aneuploidy and genomic instability, hallmarks of cancer.[2] Consequently, inhibiting Aurora A kinase activity presents a compelling therapeutic strategy to induce mitotic arrest and subsequent apoptosis in cancer cells.
The inhibitors discussed in this guide primarily target the ATP-binding pocket of Aurora A, albeit with varying degrees of selectivity and potency. A key differentiator for some inhibitors, including this compound, is their ability to induce conformational changes in the kinase that can disrupt protein-protein interactions, such as the stabilizing interaction between Aurora A and the N-Myc oncoprotein, a critical driver in neuroblastoma.
Comparative Analysis of Aurora A Inhibitors
The following sections provide a detailed comparison of this compound with Alisertib, ENMD-2076, TAS-119, and PF-03814735, focusing on their preclinical performance.
Mechanism of Action
The primary mechanism for most of these inhibitors is the competitive inhibition of ATP binding to the kinase domain of Aurora A. However, some exhibit additional nuanced mechanisms.
-
This compound: Acts as an amphosteric inhibitor. Beyond ATP competition, it induces a conformational change in the activation loop of Aurora A, which disrupts its interaction with N-Myc, leading to N-Myc degradation.
-
Alisertib (MLN8237): A selective and potent inhibitor of Aurora A.[3][4]
-
ENMD-2076: A multi-targeted kinase inhibitor with potent activity against Aurora A and several angiogenic kinases, including VEGFRs and FGFRs.[5]
-
PF-03814735: A potent, orally bioavailable, and reversible inhibitor of both Aurora A and Aurora B kinases.[8]
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for each inhibitor against Aurora A and, where available, Aurora B to indicate selectivity.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B / Aurora A) |
| This compound | 27 | 135 | 5-fold |
| Alisertib (MLN8237) | 1.2[3] | 396.5[3] | >200-fold[3] |
| ENMD-2076 | 14 | 350 | 25-fold |
| TAS-119 | 1.0[6] | 95[6] | 95-fold[6] |
| PF-03814735 | 0.8 | 5 | 6.25-fold |
Data compiled from publicly available preclinical studies. Direct comparison may be limited by variations in assay conditions.
Anti-Proliferative Activity in Cancer Cell Lines
The efficacy of these inhibitors in halting the growth of cancer cells is a crucial indicator of their therapeutic potential. The following table presents a summary of their anti-proliferative activity (IC50) in a selection of human cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Anti-proliferative IC50 |
| This compound | NB-1643 | Neuroblastoma | ~50 nM |
| LA1-55n | Neuroblastoma | ~100 nM | |
| Alisertib (MLN8237) | HCT-116 | Colorectal Cancer | 15 - 469 nM (broad panel)[3] |
| GBM10, GBM6, GBM39 | Glioblastoma | 30 - 150 nM[4] | |
| ENMD-2076 | Various | Broad Panel | 25 - 700 nM[5] |
| TAS-119 | NCI-H460 | Lung Cancer | Synergistic with paclitaxel[6] |
| PF-03814735 | HCT-116 | Colorectal Cancer | Not specified |
This table presents a selection of available data and is not an exhaustive list. IC50 values can vary significantly between cell lines and experimental conditions.
In Vivo Anti-Tumor Efficacy in Xenograft Models
The ultimate preclinical validation of an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. The following table summarizes the reported in vivo efficacy of the compared inhibitors in various xenograft models.
| Inhibitor | Xenograft Model | Cancer Type | Dosing and Schedule | Key Findings |
| This compound | NB-1643 | Neuroblastoma | Not specified | Significant tumor growth inhibition |
| Alisertib (MLN8237) | HCT-116 | Colorectal Cancer | 3, 10, 30 mg/kg, PO, QD | Dose-dependent TGI (43.3% - 94.7%)[3] |
| GBM39, GBM6, GBM10 | Glioblastoma | 30 mg/kg/day, PO | Significant prolongation of survival[4] | |
| ENMD-2076 | HT-29 | Colorectal Cancer | 100 or 200 mg/kg, PO, QD | Tumor growth inhibition and regression[9] |
| TAS-119 | NCI-H460 | Lung Cancer | 60 mg/kg with paclitaxel | Enhanced anti-tumor efficacy of paclitaxel[6] |
| PF-03814735 | HCT-116 | Colorectal Cancer | ≥20 mg/kg, PO, QD | Dose-dependent TGI of ≥50%[10] |
TGI: Tumor Growth Inhibition; PO: Oral administration; QD: Once daily. This data is compiled from various studies and direct comparison should be made with caution due to differing experimental designs.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Simplified Aurora A signaling pathway and points of intervention by inhibitors.
Caption: General experimental workflow for preclinical evaluation of Aurora A inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a generic substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 2.5 µL of assay buffer containing the recombinant Aurora A kinase.
-
Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP (at a concentration near the Km for Aurora A).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test inhibitors (dissolved in DMSO)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to the specified dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Proximity Ligation Assay (PLA) for Aurora A/N-Myc Interaction
PLA allows for the in situ detection of protein-protein interactions.
-
Materials:
-
Cells expressing Aurora A and N-Myc
-
Primary antibodies against Aurora A and N-Myc raised in different species (e.g., rabbit and mouse)
-
Duolink® In Situ PLA® Probes (anti-rabbit MINUS and anti-mouse PLUS)
-
Duolink® In Situ Detection Reagents
-
Microscope slides or coverslips
-
Fluorescence microscope
-
-
Procedure:
-
Seed and treat cells with the test inhibitor or vehicle on coverslips.
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with the primary antibodies against Aurora A and N-Myc.
-
Wash and then incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Wash and perform the ligation reaction to join the two oligonucleotides if they are in close proximity (<40 nm).
-
Perform the amplification reaction, where a polymerase generates a concatemeric product that is detected by fluorescently labeled oligonucleotides.
-
Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of the Aurora A/N-Myc interaction.
-
Conclusion
The preclinical data compiled in this guide highlight the potent anti-tumor activity of this compound and other novel Aurora A inhibitors. While all compounds demonstrate significant efficacy, key differences in their selectivity profiles and mechanisms of action may have important implications for their clinical development and potential therapeutic applications. This compound's unique ability to disrupt the Aurora A/N-Myc interaction makes it a particularly interesting candidate for N-Myc-driven malignancies like neuroblastoma. Alisertib and TAS-119 show high selectivity for Aurora A, which may translate to a more favorable safety profile by avoiding off-target effects associated with Aurora B inhibition. ENMD-2076's multi-targeted approach, inhibiting both Aurora A and angiogenic kinases, offers a dual mechanism of action that could be advantageous in certain tumor types. PF-03814735, a potent pan-Aurora inhibitor, may be effective in cancers where both Aurora A and B are overexpressed.
This guide provides a foundational resource for researchers and drug developers to objectively compare these promising Aurora A inhibitors. The provided experimental protocols offer a starting point for further in-house evaluation and head-to-head comparisons under standardized conditions, which will be crucial for making informed decisions in the advancement of next-generation cancer therapies.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Overcoming Resistance to Alisertib: A Comparative Analysis of the Pan-Aurora Kinase Inhibitor PHA-680626
For Researchers, Scientists, and Drug Development Professionals
Alisertib (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor, has shown promise in various malignancies but is often hampered by the development of resistance. This guide provides a comparative overview of PHA-680626, a pan-Aurora kinase inhibitor, as a potential strategy to overcome Alisertib resistance. While direct comparative experimental data on the efficacy of this compound in Alisertib-resistant models is limited in the current literature, this document outlines the scientific rationale for its potential effectiveness based on the known mechanisms of Alisertib resistance and the broader activity profile of this compound.
Executive Summary
Resistance to the selective AURKA inhibitor Alisertib is a significant clinical challenge. Emerging evidence suggests that this resistance is often mediated by the formation of polyploid giant cancer cells (PGCCs) and the activation of alternative survival pathways. This compound, a potent inhibitor of both Aurora A and Aurora B kinases, presents a rational therapeutic strategy to counteract these resistance mechanisms. By targeting the broader spectrum of Aurora kinases, this compound may circumvent the limitations of selective AURKA inhibition and offer a novel approach for patients with Alisertib-refractory tumors.
Comparative Inhibitor Profile
The following table summarizes the key characteristics of Alisertib and this compound, highlighting their distinct kinase inhibitory profiles.
| Feature | Alisertib (MLN8237) | This compound |
| Target(s) | Selective Aurora Kinase A (AURKA) inhibitor.[1] | Pan-Aurora Kinase inhibitor (Aurora A and B).[2] |
| IC₅₀ (AURKA) | 1.2 nM[3] | Potent inhibitor of Aurora A.[2] |
| IC₅₀ (AURKB) | 396.5 nM[3] | Potent inhibitor of Aurora B.[2] |
| Mechanism of Action | Induces mitotic arrest, apoptosis, and cellular senescence.[4] | Inhibits autophosphorylation of AURKA and AURKB-mediated phosphorylation of histone H3; disrupts the AURKA/N-Myc interaction.[5][6][7] |
| Known Resistance Mechanisms | Formation of polyploid giant cancer cells (PGCCs), activation of PI3K/AKT/mTOR pathway.[8][9] | Not extensively studied in the context of Alisertib resistance. |
Mechanisms of Alisertib Resistance and the Rationale for this compound
The Role of Polyploid Giant Cancer Cells (PGCCs) in Alisertib Resistance
A primary mechanism of resistance to Alisertib involves the formation of PGCCs. These are large, multinucleated cells that can arise in response to therapeutic stress and exhibit stem cell-like properties, contributing to tumor relapse and chemoresistance.[8] Inhibition of AURKA by Alisertib can lead to the generation of these resistant PGCCs.
-
Hypothesized Efficacy of this compound: this compound, by inhibiting both AURKA and AURKB, may prevent the formation or survival of PGCCs. AURKB is crucial for cytokinesis, and its inhibition can lead to catastrophic mitotic failure, preventing the emergence of viable polyploid cells.
The Significance of Dual Aurora A and B Inhibition
For Alisertib to be effective, inhibition of both AURKA and AURKB is often necessary. While Alisertib is highly selective for AURKA, at higher concentrations it can also inhibit AURKB. This suggests that resistance may arise in tumors where a more complete shutdown of the Aurora kinase family is required for therapeutic efficacy.
-
Hypothesized Efficacy of this compound: As a pan-Aurora kinase inhibitor, this compound potently inhibits both AURKA and AURKB. This dual inhibition is anticipated to be more effective in inducing mitotic catastrophe and cell death, particularly in tumors that have developed resistance to a more selective AURKA inhibitor.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by Alisertib and this compound, and the proposed mechanism of overcoming Alisertib resistance.
Experimental Protocols
Establishment of Alisertib-Resistant Cell Lines
Protocol:
-
Determine Initial Sensitivity: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC₅₀) of Alisertib using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Continuously culture the parental cells in a medium containing a low concentration of Alisertib (e.g., the IC₂₀ or IC₃₀ value).
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of Alisertib in a stepwise manner.
-
Monitoring: At each step, monitor cell viability and morphology. Allow the cells to recover and proliferate before the next dose escalation.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of Alisertib that is significantly higher (e.g., >10-fold) than the initial IC₅₀ of the parental line.
-
Validation: Confirm the resistance by performing a dose-response curve with Alisertib on both the parental and the newly established resistant cell line.
Cell Viability Assay
Protocol (MTT Assay):
-
Cell Seeding: Seed both parental and Alisertib-resistant cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of Alisertib and this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values for each drug in both cell lines.
Western Blot Analysis
Protocol:
-
Cell Lysis: Treat parental and Alisertib-resistant cells with Alisertib or this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-AURKA, AURKA, p-AURKB, AURKB, p-Histone H3, cleaved PARP, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a strong scientific rationale supports the investigation of this compound as a therapeutic strategy in Alisertib-resistant cancers. The broader inhibitory profile of this compound against both Aurora A and B kinases addresses key known mechanisms of Alisertib resistance, namely the formation of PGCCs and the requirement for dual kinase inhibition for efficacy.
Future preclinical studies are warranted to directly compare the efficacy of this compound and Alisertib in well-characterized Alisertib-resistant cell lines and in vivo models. Such studies should focus on assessing cell viability, induction of apoptosis, effects on the cell cycle, and the impact on PGCC populations. These investigations will be crucial in validating the potential of pan-Aurora kinase inhibition as a viable approach to overcome resistance to selective AURKA inhibitors and improve patient outcomes.
References
- 1. oncotarget.com [oncotarget.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat [mdpi.com]
- 5. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of PHA-680626 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinase inhibitor PHA-680626, and its close analog PHA-680632, have been investigated in combination with standard chemotherapeutic agents to enhance anticancer efficacy. This guide provides a comparative overview of the synergistic and additive effects observed in preclinical studies, supported by experimental data and detailed protocols.
I. Comparative Efficacy of this compound Analogs in Combination Therapy
The following tables summarize the quantitative data from studies evaluating the combination of this compound analogs with other anticancer drugs.
Table 1: Combination of PHA-680632 with Cisplatin in Neuroblastoma
A study investigating the combination of the Aurora kinase inhibitor PHA-680632 (a close analog of this compound) with cisplatin in the SK-N-BE neuroblastoma cell line demonstrated a significant increase in cell death compared to either agent alone. However, the study concluded that this enhanced effect was not synergistic.[1][2][3]
| Treatment Group | Concentration | Duration (hours) | Cell Viability (%) |
| Control (DMSO) | - | 24 | 100 |
| PHA-680632 | 10 µM | 24 | ~90 |
| Cisplatin | 5 µg/ml | 24 | 43 |
| PHA-680632 + Cisplatin | 10 µM + 5 µg/ml | 24 | 22 |
Data extracted from a study on PHA-680632, a close analog of this compound.[1][2][3]
Table 2: Synergistic Combination of VE-465 (Aurora Kinase Inhibitor) with Paclitaxel in Ovarian Cancer
In contrast, a study on the Aurora kinase inhibitor VE-465 demonstrated a synergistic effect when combined with paclitaxel in the 1A9 ovarian cancer cell line. The combination resulted in a 4.5-fold greater induction of apoptosis compared to paclitaxel alone.[4]
| Treatment Group | Effect | Combination Index (CI) | Interpretation |
| VE-465 + Paclitaxel | Apoptosis Induction | < 1 | Synergism |
This data is from a study on VE-465, another Aurora kinase inhibitor, as a proxy for the potential synergistic combinations of this compound.[4]
II. Experimental Protocols
A. Cell Viability Assessment via MTT Assay
This protocol is adapted for neuroblastoma cell lines to assess cytotoxicity.
1. Cell Seeding:
-
Culture SK-N-BE neuroblastoma cells in the appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Drug Treatment:
-
Prepare stock solutions of this compound and the combination drug (e.g., cisplatin) in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of each drug and the drug combination in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the drugs at the desired concentrations. Include wells for untreated controls and vehicle controls (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
To assess synergy, use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
B. Apoptosis Detection by Western Blot
This protocol outlines the detection of key apoptosis markers, cleaved PARP and cleaved caspase-3.
1. Cell Lysis:
-
Seed and treat cells in 6-well plates as described for the viability assay.
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
2. Protein Quantification:
-
Collect the supernatant (total protein extract).
-
Determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
III. Visualizing Mechanisms and Workflows
A. Experimental Workflow
The following diagram illustrates the general workflow for assessing the synergistic effects of this compound in combination with another anticancer drug.
Caption: Workflow for Synergy Assessment.
B. Putative Signaling Pathway for Synergy
The synergistic effect of Aurora kinase inhibitors with DNA-damaging agents like cisplatin or microtubule-targeting agents like paclitaxel can be attributed to the multi-pronged assault on critical cell cycle processes.
Caption: Combined Drug Action Pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Aurora Kinase Inhibitors PHA-680626 and MLN8054
For Immediate Release
This guide provides a detailed comparison of the cytotoxic effects of two prominent Aurora kinase inhibitors, PHA-680626 and MLN8054. Developed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective overview of the compounds' performance, mechanisms of action, and key experimental protocols.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers. This has made them attractive targets for anticancer drug development. This compound and MLN8054 are two small molecule inhibitors that target Aurora kinases, leading to mitotic arrest and subsequent cell death in cancer cells. While both compounds have shown promise, they exhibit distinct profiles in terms of their selectivity and cytotoxic potency across different cancer cell lines. This guide aims to provide a comparative analysis of their cytotoxic effects to aid in the selection and application of these inhibitors in cancer research.
Comparative Cytotoxicity
The cytotoxic activity of this compound and MLN8054 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the available IC50 data for both compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MLN8054 | HCT-116 | Colon Carcinoma | 0.11 - 0.85 | [1][2] |
| PC-3 | Prostate Cancer | 1.43 | [1] | |
| HeLa | Cervical Cancer | ~0.034 (inhibition of Aurora A autophosphorylation) | [1] | |
| This compound | IMR-32 | Neuroblastoma | Effective at 1 µM (impaired cell viability) | [3] |
| U2OS | Osteosarcoma | Effective at 1 µM (induced cell cycle arrest) | [3] |
Note: Direct comparative IC50 values for cytotoxicity in the same study under identical conditions are limited. The provided data is compiled from various sources.
MLN8054 demonstrates broad anti-proliferative activity across a range of tumor cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[1] It is a potent and selective inhibitor of Aurora A kinase.[1] this compound has also been shown to be effective in inducing cell cycle arrest and impairing the viability of cancer cells, particularly in neuroblastoma cell lines where it can trigger the degradation of the N-Myc oncoprotein.[3] Studies have indicated that the cell cycle effects of this compound are comparable to those of MLN8054.[3]
Mechanism of Action and Signaling Pathways
Both this compound and MLN8054 exert their cytotoxic effects primarily through the inhibition of Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora A, the primary target of MLN8054, leads to defects in centrosome separation, spindle assembly, and chromosome alignment, ultimately resulting in mitotic arrest and apoptosis.[1][4] In neuroblastoma cells, which are often addicted to the N-Myc oncogene, inhibition of Aurora A by these compounds prevents the kinase from protecting N-Myc from degradation, leading to decreased N-Myc levels and subsequent cell death.[3]
Figure 1: Simplified signaling pathway of this compound and MLN8054 action.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct similar comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and MLN8054 stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and MLN8054 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Figure 2: General workflow for an MTT-based cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution by staining DNA with propidium iodide (PI) and analyzing the cells using a flow cytometer.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and MLN8054 are potent inhibitors of Aurora kinases with significant cytotoxic effects against a variety of cancer cell lines. MLN8054 has been more extensively characterized in terms of its broad-spectrum anti-proliferative activity and selectivity for Aurora A. This compound has shown particular promise in the context of N-Myc amplified neuroblastomas. The choice between these inhibitors will depend on the specific research question, the cancer model being studied, and the desired selectivity profile. The provided experimental protocols offer a starting point for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these compounds.
References
Differential Effects of PHA-680626 on Aurora A and B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of PHA-680626 on Aurora A and Aurora B kinases. The information presented is curated from peer-reviewed studies and is intended to support research and drug development efforts in oncology and related fields.
Executive Summary
This compound is a potent kinase inhibitor with significant activity against Aurora kinases. While exhibiting strong inhibition of Aurora A, its effects on Aurora B are less pronounced, indicating a degree of selectivity. This differential activity, coupled with its ability to disrupt the Aurora A/N-Myc protein-protein interaction, makes this compound a valuable tool for studying the distinct roles of these two critical mitotic regulators. This guide presents key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.
Data Presentation: Inhibitory Activity of this compound and Comparators
The following table summarizes the in vitro inhibitory activity of this compound and a closely related compound, PHA-680632, against Aurora A and Aurora B. This quantitative data highlights the differential effects of these inhibitors on the two kinases.
| Compound | Target | IC50 (nM) | Selectivity (Aurora B / Aurora A) | Other Notable Targets (IC50) |
| This compound | Aurora A | 27 | 5 | Bcr-Abl (35 nM) |
| Aurora B | 135 | |||
| PHA-680632 | Aurora A | 27 | 5 | Aurora C (120 nM), FGFR1 (>10-fold), FLT3 (>10-fold), LCK (>10-fold), PLK1 (>10-fold) |
| Aurora B | 135 |
Note: Data for this compound's effect on Aurora B is based on the closely related compound PHA-680632, as direct comparative IC50 values for this compound were not available in the reviewed literature.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field and can be adapted for specific experimental needs.
In Vitro Kinase Inhibition Assay
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against Aurora kinases.
Objective: To quantify the potency of an inhibitor against a specific kinase.
Materials:
-
Recombinant human Aurora A and Aurora B enzymes
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1% BSA, 2 mM DTT)
-
ATP (at a concentration close to the Km for each kinase)
-
Substrate (e.g., a generic peptide substrate like Kemptide for Aurora A or a histone H3-derived peptide for Aurora B)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of a compound on cell viability and proliferation.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., HCT116, IMR-32)
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with a compound.
Objective: To assess the effect of an inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by targeting key signaling pathways regulated by Aurora A and Aurora B. The following diagrams illustrate these pathways and the points of intervention by the inhibitor.
Caption: Aurora A stabilizes N-Myc by preventing its ubiquitination and subsequent degradation. This compound disrupts this interaction, leading to N-Myc degradation and reduced cell proliferation.[2][3][4][5][6][7][8][9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Association with Aurora-A Controls N-MYC-Dependent Promoter Escape and Pause Release of RNA Polymerase II during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. [repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
Unveiling N-Myc Destruction: A Comparative Guide to PHA-680626 and Other Aurora A Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PHA-680626 and other small molecule inhibitors in inducing the degradation of the oncoprotein N-Myc. This document summarizes key performance data, details experimental methodologies for validation, and visualizes the underlying molecular pathways and laboratory workflows.
The stabilization of N-Myc, a critical driver of neuroblastoma and other cancers, is a key therapeutic target. The interaction between N-Myc and Aurora A kinase shields N-Myc from proteasomal degradation. A class of Aurora A kinase inhibitors, including this compound, function by disrupting this protein-protein interaction, thereby exposing N-Myc to the cellular degradation machinery. This guide offers an objective comparison of this compound with other well-characterized Aurora A inhibitors that induce N-Myc degradation, supported by experimental data from publicly available research.
Performance Comparison of Aurora A Inhibitors on N-Myc Degradation
The following table summarizes the key quantitative data for this compound and alternative compounds known to induce N-Myc degradation by disrupting the Aurora A/N-Myc complex.
| Compound | Mechanism of Action | Target | IC50/EC50 for N-Myc Degradation | Cell Lines Tested | References |
| This compound | Amphosteric inhibitor of Aurora A, disrupts Aurora A/N-Myc interaction.[1] | Aurora A | Not explicitly reported, but effective at 1 µM.[2] | IMR-32, U2OS-MYCN | [1][2] |
| Alisertib (MLN8237) | Allosteric inhibitor of Aurora A, disrupts Aurora A/N-Myc interaction.[3] | Aurora A | IC50 for Aurora A kinase activity is 1.2 nM.[2] Induces N-Myc degradation at concentrations around 1 µM.[4][5] | IMR-32, Kelly, SK-N-BE(2), various neuroblastoma cell lines.[2][4][6] | [2][3][4][5][6] |
| MLN8054 | Allosteric inhibitor of Aurora A, disrupts Aurora A/N-Myc interaction.[4] | Aurora A | Induces N-Myc degradation, but specific IC50/EC50 for degradation is not readily available.[4] | IMR-32 | [4] |
| CD532 | Allosteric inhibitor of Aurora A, disrupts Aurora A/N-Myc interaction.[7] | Aurora A | IC50 for Aurora A kinase activity is 45 nM. EC50 for N-Myc degradation: 223.2 nM (SK-N-BE(2)), 146.7 nM (Kelly).[8] | SK-N-BE(2), Kelly | [7][8] |
Signaling Pathway and Experimental Workflows
To elucidate the mechanism of action and the methods for its validation, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: this compound-induced N-Myc degradation pathway.
Caption: Experimental workflow for validating N-Myc degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for N-Myc Degradation
Objective: To quantify the levels of N-Myc protein in cells following treatment with Aurora A inhibitors.
Protocol:
-
Cell Culture and Treatment: Plate neuroblastoma cells (e.g., IMR-32, Kelly, SK-N-BE(2)) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound or other inhibitors (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against N-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative N-Myc protein levels.
Co-Immunoprecipitation (Co-IP) for Aurora A/N-Myc Interaction
Objective: To determine if this compound and other inhibitors disrupt the interaction between Aurora A and N-Myc.
Protocol:
-
Cell Culture and Treatment: Treat neuroblastoma cells with the inhibitor of interest (e.g., 1 µM this compound) or DMSO for a specified time (e.g., 4-6 hours). To prevent the degradation of N-Myc and capture the disassociation, cells can be co-treated with a proteasome inhibitor like MG132 (10 µM) for the last 4 hours of the inhibitor treatment.[4]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against N-Myc or Aurora A overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed with a non-specific IgG antibody.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both Aurora A and N-Myc. A decrease in the co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Proximity Ligation Assay (PLA) for in situ Aurora A/N-Myc Interaction
Objective: To visualize and quantify the interaction between Aurora A and N-Myc within intact cells following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Grow neuroblastoma cells on coverslips and treat with inhibitors as described for Co-IP.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
PLA Protocol:
-
Follow the manufacturer's protocol for the PLA kit (e.g., Duolink® PLA).
-
Briefly, incubate the cells with primary antibodies against N-Myc (e.g., mouse monoclonal) and Aurora A (e.g., rabbit polyclonal) simultaneously.
-
Incubate with species-specific secondary antibodies conjugated with oligonucleotides (PLA probes).
-
If the proteins are in close proximity (<40 nm), the oligonucleotides will hybridize and ligate to form a circular DNA template.
-
Amplify the circular DNA via rolling circle amplification.
-
Detect the amplified product with fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis: Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope. The number of dots per cell is quantified to measure the extent of the protein-protein interaction. A reduction in the number of dots in inhibitor-treated cells indicates disruption of the Aurora A/N-Myc complex.[4][9]
In Vitro Ubiquitination Assay
Objective: To demonstrate that the inhibitor-induced degradation of N-Myc is dependent on the ubiquitin-proteasome system and to identify the E3 ligase involved (Fbxw7).
Protocol:
-
Reagents:
-
Recombinant proteins: Purified N-Myc, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UbcH5), E3 ubiquitin ligase (SCF-Fbxw7 complex), and ubiquitin.
-
ATP and ubiquitination buffer.
-
-
Reaction Setup:
-
Combine the recombinant proteins, ubiquitin, and ATP in the ubiquitination buffer.
-
For a negative control, omit ATP or the E3 ligase.
-
To test the effect of inhibitors, pre-incubate Aurora A with N-Myc in the presence or absence of the inhibitor before adding the ubiquitination machinery.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an anti-N-Myc antibody. The appearance of higher molecular weight bands corresponding to poly-ubiquitinated N-Myc will indicate a successful ubiquitination reaction. An increase in N-Myc ubiquitination in the presence of the inhibitor would support the proposed mechanism of action.[10][11][12]
References
- 1. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Dual Aurora-A and Aurora-B Degrading PROTACs for MCYN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association with Aurora-A Controls N-MYC-Dependent Promoter Escape and Pause Release of RNA Polymerase II during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
Unraveling Cell Cycle Arrest: A Comparative Analysis of PHA-680626 and Other Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the intricate dance of cell division, precise regulation is paramount. When this control falters, it can lead to uncontrolled proliferation, a hallmark of cancer. Aurora kinases, a family of serine/threonine kinases, are key conductors of this cellular orchestra, making them a prime target for therapeutic intervention. This guide provides a comprehensive comparative analysis of PHA-680626, a potent Aurora kinase inhibitor, and other notable inhibitors, offering researchers, scientists, and drug development professionals a data-driven resource to inform their work.
Mechanism of Action: Targeting the Conductors of Mitosis
This compound is an ATP-competitive inhibitor of Aurora A and B kinases.[1] These kinases play critical, yet distinct, roles in mitosis. Aurora A is crucial for centrosome maturation and separation, as well as the assembly of the bipolar spindle.[2][3] Inhibition of Aurora A, therefore, typically leads to defects in spindle formation and a subsequent arrest in the G2/M phase of the cell cycle.[4]
Conversely, Aurora B is a key component of the chromosomal passenger complex, which ensures the correct attachment of microtubules to chromosomes and orchestrates cytokinesis, the final step of cell division.[2][3] Inhibition of Aurora B often results in failed cytokinesis, leading to the formation of polyploid cells.[4] Pan-Aurora kinase inhibitors, like this compound, can exhibit a combination of these effects.
This guide will compare this compound with other well-characterized Aurora kinase inhibitors, including the Aurora A-selective inhibitor Alisertib (MLN8237), the pan-Aurora kinase inhibitor Danusertib (PHA-739358), and others such as VX-680 (Tozasertib) and AZD1152 (Barasertib).
Comparative Efficacy: A Quantitative Look at Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and its comparators against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines and assay methods.[5]
Table 1: In Vitro Inhibitory Activity (IC50) of Aurora Kinase Inhibitors against Aurora Kinases
| Compound | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Reference |
| This compound | 27 | 135 | 120 | [6] |
| Alisertib (MLN8237) | 1.2 | 396.5 | - | [4] |
| Danusertib (PHA-739358) | 13 | 79 | 61 | [7][8] |
| VX-680 (Tozasertib) | 0.6 | 18 | 4.6 | [2] |
| AZD1152 (Barasertib) | 1360 | 0.37 | - | [9] |
Table 2: Anti-proliferative Activity (IC50) of Aurora Kinase Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | IMR-32 | Neuroblastoma | ~1000 (at 48h) | [1] |
| Alisertib (MLN8237) | TIB-48 | T-cell Lymphoma | 80-100 | [10] |
| CRL-2396 | T-cell Lymphoma | 80-100 | [10] | |
| Danusertib (PHA-739358) | HCT116 | Colon Cancer | ~50-100 | [7] |
| VX-680 (Tozasertib) | KCL-22 | CML | ~50 | [2] |
| HeLa | Cervical Cancer | ~200-500 (at 96h) | [11] | |
| AZD1152 (Barasertib) | HCT116 | Colon Cancer | ~10 | [12] |
Visualizing the Molecular Pathways
To better understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they disrupt.
Figure 1: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Experimental Protocols: A Guide for Reproducibility
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are standardized protocols for key assays used in the characterization of cell cycle inhibitors.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Figure 2: Experimental Workflow for Cell Cycle Analysis.
Protocol Details:
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of the inhibitor or vehicle control for the specified duration.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins to assess the molecular effects of the inhibitors.
Protocol Details:
-
Protein Extraction: After inhibitor treatment, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-Histone H3, p53) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of the compounds on Aurora kinase activity.
Protocol Details:
-
Reaction Setup: In a 96-well plate, combine recombinant Aurora kinase A or B, a suitable substrate (e.g., myelin basic protein or a specific peptide), and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the inhibitor or vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced.[2]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent inhibitory activity against Aurora kinases, leading to cell cycle arrest, primarily in the G2/M phase. Its efficacy is comparable to other pan-Aurora kinase inhibitors like Danusertib and VX-680. In contrast, selective inhibitors like Alisertib show a more specific effect on Aurora A, leading to mitotic arrest without the cytokinesis failure characteristic of Aurora B inhibition. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type and the desired mechanism of action. This guide provides a foundational dataset and standardized protocols to aid in these critical decisions.
References
- 1. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Alternatives to PHA-680626 for Aurora A inhibition
A Comparative Guide to Alternatives for Aurora A Kinase Inhibition: PHA-680626 Benchmarked
For researchers and professionals in drug development, the selection of a potent and selective kinase inhibitor is paramount. This compound has been a notable tool compound for studying the function of Aurora A kinase, a key regulator of mitosis and a target in oncology. However, the landscape of Aurora A inhibitors has evolved, offering several alternatives with distinct profiles. This guide provides an objective comparison of this compound with prominent alternatives—Alisertib (MLN8237), MK-5108 (VX-689), and ENMD-2076—supported by experimental data to inform your research.
Performance Comparison of Aurora A Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their potency against Aurora A and their selectivity over Aurora B.
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B / Aurora A) | Development Phase |
| This compound | 27 (Aurora A)[1] | 135[1] | ~5-fold | Preclinical |
| Alisertib (MLN8237) | 1.2[2][3] | 396.5[3] | >200-fold[2][3] | Phase 3[2][3] |
| MK-5108 (VX-689) | 0.064[4][5] | 14[6][7] | ~220-fold[5] | Phase 1[2][5] |
| ENMD-2076 | 14[1] | 350[8] | ~25-fold[1][8] | Phase 2[1] |
Table 1: In Vitro Potency and Selectivity of Aurora A Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in cell-free assays.
| Compound | Cell Line(s) | Cellular Potency (IC50/GI50) | Observed Cellular Effects |
| This compound | Imatinib-resistant CML, primary CD34+ cells | Not specified in search results | Anti-proliferative and pro-apoptotic activity |
| Alisertib (MLN8237) | Multiple Myeloma (MM) cell lines | 0.003-1.71 µM[2][3] | Inhibition of Aurora A phosphorylation, cell cycle arrest, apoptosis, senescence[2][3] |
| MK-5108 (VX-689) | 14 human tumor cell lines | 0.16-6.4 µM | G2/M accumulation, polyploidy, apoptosis[9] |
| ENMD-2076 | Wide range of human solid tumor and hematopoietic cancer cell lines | 0.025-0.7 µmol/L[10] | G2/M phase arrest, apoptosis[1][10] |
Table 2: Cellular Activity of Aurora A Inhibitors. Cellular potency reflects the concentration required to inhibit cell growth or viability by 50%.
| Compound | Xenograft Model(s) | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Alisertib (MLN8237) | HCT-116 colon tumor | 3, 10, and 30 mg/kg orally, once daily for 21 days[11] | Significant TGI observed[11] |
| MK-5108 (VX-689) | HCT116 tumor model | 15 and 30 mg/kg | Significant tumor growth inhibition[4] |
| ENMD-2076 | Breast, colon, melanoma, leukemia, and multiple myeloma cell lines | Well-tolerated doses | Regression or complete inhibition of tumor growth[10] |
Table 3: In Vivo Efficacy of Aurora A Inhibitors in Xenograft Models. TGI indicates the reduction in tumor growth in treated animals compared to controls.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: Aurora A kinase signaling pathway during the G2 and M phases of the cell cycle.
Caption: A typical workflow for the discovery and characterization of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used in the characterization of Aurora A inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Luminescent Assay)
This protocol is adapted from commercially available kinase assay kits and is a common method for determining the in vitro potency of kinase inhibitors.[10]
-
Reagent Preparation :
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.[10]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, Alisertib, etc.) in the kinase buffer. A 10-point, 3-fold serial dilution is common.
-
Prepare a solution of recombinant Aurora A kinase in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., Kemptide) and ATP in kinase buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO for control).
-
Add 2 µl of the Aurora A kinase solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
-
Signal Detection :
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[10]
-
Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding :
-
Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment :
-
Prepare serial dilutions of the Aurora A inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period, typically 48 or 72 hours.
-
-
MTT Incubation :
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Measurement :
-
Remove the medium containing MTT.
-
Add 100 µl of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Aurora A inhibitor in a mouse model.
-
Tumor Cell Implantation :
-
Harvest cancer cells (e.g., HCT-116) from culture and resuspend them in a suitable medium or PBS.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Randomization :
-
Monitor the tumor growth regularly using calipers.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control and inhibitor-treated groups).
-
-
Drug Administration :
-
Administer the Aurora A inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules (e.g., once daily for 21 days).[11]
-
The vehicle control group receives the same formulation without the active compound.
-
-
Efficacy Assessment :
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) as a percentage of the reduction in tumor volume in the treated groups compared to the vehicle control group.
-
Conclusion
The choice of an Aurora A inhibitor will depend on the specific research question and experimental context.
-
This compound remains a useful tool for initial studies, but its lower selectivity compared to newer compounds is a key consideration.
-
Alisertib (MLN8237) is a well-characterized inhibitor with extensive clinical data, making it a relevant choice for translational research.[2][3]
-
MK-5108 (VX-689) stands out for its exceptional potency and high selectivity for Aurora A over Aurora B, making it an excellent tool for dissecting the specific roles of Aurora A.[4][5]
-
ENMD-2076 offers a multi-targeted profile, inhibiting not only Aurora A but also other kinases involved in angiogenesis, which could be advantageous in certain cancer models.[1][10]
This guide provides a comparative overview to aid in the selection of the most appropriate Aurora A inhibitor for your research needs. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments in the field of Aurora kinase research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MK-5108 (VX-689) | CAS:1010085-13-8 | Aurora-A kinase inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medkoo.com [medkoo.com]
- 10. promega.com [promega.com]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of PHA-680626: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals handling PHA-680626, a potent Aurora kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established best practices for the disposal of research-grade chemical compounds of unknown toxicity must be followed. This guide provides essential, immediate safety and logistical information to manage the disposal of this compound responsibly.
Prioritizing Safety in the Absence of a Specific SDS
The absence of a dedicated Safety Data Sheet for this compound necessitates a cautious approach. An SDS is the primary document providing comprehensive safety information, including specific disposal instructions. Therefore, the first and most critical step is to contact the manufacturer or supplier of your this compound to request the official SDS . This document will contain the most accurate and specific guidance for safe handling and disposal.
In the interim, the following general procedures, based on standard laboratory safety protocols for potent chemical compounds, should be implemented.
General Disposal Protocol for Research-Grade Compounds
This protocol outlines a step-by-step approach to the disposal of this compound in the absence of a specific SDS. It is designed to minimize risk and ensure compliance with general laboratory safety standards.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Segregation
Properly segregate waste containing this compound. Do not mix it with general laboratory waste. Use designated, clearly labeled, and sealed waste containers.
Step 3: Inactivation (If Applicable and Feasible)
For many research compounds, chemical inactivation may be a viable disposal method. However, without a specific protocol from an SDS, this should only be attempted by highly experienced personnel with a thorough understanding of the compound's reactivity. If an inactivation method is not known or validated, proceed directly to the recommended disposal methods.
Step 4: Disposal Methods
The primary recommended method for the disposal of this compound, as with most research-grade chemicals lacking specific disposal protocols, is through a licensed hazardous waste disposal company.
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips), and empty containers in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and chemical-resistant hazardous waste container. Do not pour solutions down the drain.
Step 5: Documentation
Maintain meticulous records of the disposal of this compound. This documentation should include the date, quantity of waste, and the disposal method used.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in the absence of a specific Safety Data Sheet.
Safeguarding Researchers: A Comprehensive Guide to Handling PHA-680626
Essential guidance for the safe laboratory use of PHA-680626, a potent Aurora kinase inhibitor, is critical for protecting researchers and ensuring the integrity of experimental outcomes. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), operational procedures, and disposal plans. These guidelines are based on established safety protocols for handling potent, research-grade kinase inhibitors.[1][2][3]
Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as a potentially hazardous compound.[4] The following procedures are designed to provide immediate and essential safety and logistical information to minimize exposure and maintain a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive, multi-layered approach to PPE is mandatory when handling this compound. The appropriate level of PPE is dictated by the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.[1][2] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat. Ventilation: All work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields.[2] Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C.[2]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]
2. Preparation of Stock Solutions:
-
Designated Area: All procedures involving the handling of solid this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood.[1][2]
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid the generation of dust.[2]
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[2][4]
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.[2]
3. Handling and Experimental Use:
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Disposal Plan: Managing Hazardous Waste
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[2][3]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[2]
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[3]
Experimental Workflow for Safe Handling of this compound
Caption: A typical experimental workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
